3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid
Description
Properties
CAS No. |
137629-37-9 |
|---|---|
Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
3-[4-(1H-indol-3-yl)butanoylamino]propanoic acid |
InChI |
InChI=1S/C15H18N2O3/c18-14(16-9-8-15(19)20)7-3-4-11-10-17-13-6-2-1-5-12(11)13/h1-2,5-6,10,17H,3-4,7-9H2,(H,16,18)(H,19,20) |
InChI Key |
NHQSQRLCMSTADH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Novel 3-Substituted Indole Derivatives: A Technical Guide
Strategic Overview: The C3 Reactivity Paradigm
In the landscape of medicinal chemistry, the indole scaffold is ubiquitous, serving as the core pharmacophore for therapeutics ranging from migraine treatments (Sumatriptan) to oncology (Osimertinib). For the synthetic chemist, the 3-position (C3) represents the area of highest electron density, behaving essentially as an enamine.
However, the challenge in synthesizing novel 3-substituted derivatives lies not in reactivity, but in selectivity . The competition between N1 (pKa ~16), C2 (lithiation/steric control), and C3 (electrophilic attack) dictates that successful protocols must rigorously control reaction conditions to prevent polymerization or regio-isomeric mixtures.
This guide moves beyond classical Vilsmeier-Haack formylation to focus on two high-value modern methodologies: Transition-Metal Catalyzed C-H Functionalization and Enantioselective Organocatalytic Alkylation .
Core Reactivity Map
The following diagram illustrates the divergent reactivity pathways of the indole core, highlighting the specific conditions required to target C3 over C2 or N1.
Figure 1: Divergent reactivity profile of the indole scaffold. C3 functionalization exploits the inherent enamine character, while C2 and N1 require specific activation or protection strategies.
Methodology A: Ligand-Controlled Pd-Catalyzed C3-Arylation
Direct C-H arylation is superior to traditional cross-coupling (Suzuki-Miyaura) as it eliminates the need for pre-functionalized 3-haloindoles, which are often unstable. The critical innovation here is the use of ligand control to switch regioselectivity from the thermodynamically favored C2 position to the kinetically favored C3 position.
Mechanistic Insight: The C2/C3 Switch
-
Ligand-Free / Acidic Conditions: Favor a C2-selective pathway via an electrophilic palladation at C3 followed by a 1,2-migration (Heck-type mechanism).
-
Ligated Systems (e.g., 2,2'-bipyrimidine): Suppress the migration or alter the electrophilicity of the Pd center, locking the arylation at C3 via a direct C-H activation/reductive elimination pathway.
Detailed Protocol: C3-Selective Arylation
Target: Synthesis of 3-arylindoles from unfunctionalized indoles and arylboronic acids.
Reagents & Materials
-
Substrate: Indole (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)[1]
-
Ligand: 2,2'-bipyrimidine (bpym) or 4,5-diazafluoren-9-one (DAF) (6 mol%)
-
Oxidant: Cu(OAc)₂ (1.0 equiv) or O₂ (1 atm)
-
Solvent: AcOH / 1,4-Dioxane (1:4 ratio)
Step-by-Step Workflow
-
Catalyst Pre-complexation: In a dry reaction vial, dissolve Pd(OAc)₂ (5 mol%) and the ligand (bpym, 6 mol%) in 1,4-dioxane. Stir at room temperature for 15 minutes. Observation: A color change (often to yellow/orange) indicates active complex formation.
-
Substrate Addition: Add the indole (1.0 equiv), arylboronic acid (1.5 equiv), and Cu(OAc)₂ (1.0 equiv). Add AcOH (20% v/v relative to dioxane).
-
Critical Control Point: The presence of AcOH is vital for protonolysis steps in the catalytic cycle but too much can degrade sensitive boronic acids.
-
-
Reaction: Seal the vial and heat to 80°C for 12–24 hours.
-
Note: If using O₂ as the oxidant, ensure a balloon is fitted and the system is purged. For Cu(OAc)₂, a sealed tube under air is sufficient.
-
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove Cu salts and Pd black. Wash with EtOAc. Concentrate the filtrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc). C3-arylated products typically elute after any remaining unreacted indole but before C2-isomers (if any).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Homocoupling of Boronic Acid | Add boronic acid slowly (syringe pump) or increase equivalents to 2.0. |
| C2 Regioisomer Formation | Ligand dissociation | Ensure ligand:Pd ratio is > 1:1. Lower reaction temperature to 60°C. |
| Pd Black Precipitation | Catalyst decomposition | Add 10 mol% benzoquinone (BQ) as a co-oxidant stabilizer. |
| No Reaction | Catalyst poisoning | Ensure indole is free of sulfur/selenium impurities. Use anhydrous solvents. |
Methodology B: Organocatalytic Enantioselective Friedel-Crafts Alkylation
For drug development, introducing chirality at the C3 position (e.g., creating a quaternary center or a chiral benzylic position) is crucial. Organocatalysis offers a metal-free route to high enantiomeric excess (ee).
Mechanistic Logic
Chiral phosphoric acids or squaramides activate the electrophile (e.g., nitroalkene, enone, or imine) via Hydrogen-Bonding (H-bonding), creating a chiral pocket that directs the indole's nucleophilic attack to one face of the electrophile.
Reaction Scheme Visualization
The following diagram details the mechanism for a squaramide-catalyzed C3-alkylation.
Figure 2: Catalytic cycle for the enantioselective Friedel-Crafts alkylation of indole. The catalyst activates the electrophile via dual H-bonding, shielding one face.
Comparative Data: Synthetic Efficiency
The table below compares the two primary methodologies discussed, aiding in the selection process based on target molecule requirements.
| Feature | Pd-Catalyzed C-H Arylation | Organocatalytic F-C Alkylation |
| Bond Formed | C(sp²)–C(sp²) (Biaryl) | C(sp²)–C(sp³) (Alkyl/Chiral) |
| Atom Economy | High (C-H activation) | 100% (Addition reaction) |
| Regioselectivity | Ligand-dependent (C2 vs C3) | Intrinsically C3-selective |
| Stereocontrol | N/A (Achiral product) | High (up to 99% ee) |
| Limitations | Requires oxidant; potential for Pd residue | Slower kinetics; steric bulk sensitivity |
| Key Reference |
References
-
Transition-Metal-Catalyzed C–H Functionalization of Indole at C3. Source: ACS Catalysis URL:[2][Link]
-
Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles. Source: PMC / NIH URL:[Link]
-
Organocatalytic Asymmetric Friedel–Crafts Alkylation of Indoles. Source: Chemical Reviews URL:[Link]
-
Recent Advances in the Synthesis of 3-Sulfenyl- and 3-Selenylindoles. Source: Organic Letters URL:[Link]
-
Regiocontrol in the Oxidative Heck Reaction of Indole. Source: RSC Advances URL:[3][Link]
Sources
Characterization of 3-[4-(1H-indol-3-yl)butanoylamino]propanoic acid (IBA-β-Ala): A Technical Guide to Synthesis, Analysis, and Biological Evaluation
Executive Summary
Indole-3-butyric acid (IBA) is a highly potent plant hormone widely utilized in agricultural and biotechnological applications due to its1[1]. To further optimize its pharmacokinetic-like profile in planta, IBA is frequently conjugated to amino acids, forming storage metabolites that provide a2[2].
This whitepaper provides an authoritative framework for the characterization of 3-[4-(1H-indol-3-yl)butanoylamino]propanoic acid (commonly known as IBA-β-Ala, 3[3]). By conjugating IBA with β-alanine—a4[4]—researchers bypass the stereochemical complexities of α-amino acid conjugates while modulating the enzymatic cleavage rates governed by plant 5[5].
Figure 1: End-to-end characterization workflow for auxin-amino acid conjugates.
Structural and Physicochemical Profiling
Before initiating synthesis or biological assays, establishing the foundational properties of the target molecule is critical for downstream analytical tracking.
Table 1: Physicochemical Properties of IBA-β-Ala
| Property | Value |
| IUPAC Name | 3-[4-(1H-indol-3-yl)butanoylamino]propanoic acid |
| Common Name | IBA-β-Ala |
| CAS Number | 137629-37-9 |
| Molecular Formula | C₁₅H₁₈N₂O₃ |
| Molecular Weight | 274.32 g/mol |
| Conjugate Base | 3-[4-(1H-indol-3-yl)butanoylamino]propanoate |
Chemical Synthesis and Structural Validation
The synthesis of IBA-β-Ala relies on carbodiimide-mediated amide bond formation. Because β-alanine lacks a stereocenter, the risk of racemization is eliminated, allowing for more robust coupling conditions.
Protocol 1: Synthesis of IBA-β-Ala
-
Activation: Dissolve 1.0 eq of IBA in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 30 minutes at 0°C.
-
Causality: HOBt is added to form a reactive OBt-ester intermediate. This intermediate is highly susceptible to nucleophilic attack by the amine, thereby outcompeting the intramolecular rearrangement that leads to dead-end N-acylurea byproducts.
-
-
Coupling: Add 1.1 eq of β-alanine methyl ester hydrochloride and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 12 hours.
-
Causality: DIPEA neutralizes the HCl salt of the β-alanine methyl ester, freeing the amine group for nucleophilic attack on the activated OBt-ester.
-
-
Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Saponification: Dissolve the purified intermediate in a 1:1 mixture of THF/H₂O. Add 2.0 eq of LiOH and stir for 4 hours at room temperature.
-
Causality: THF solubilizes the organic intermediate while water provides the necessary hydroxide nucleophiles to cleave the methyl ester, yielding the free carboxylic acid.
-
-
Isolation: Acidify the aqueous layer to pH 2.0 using 1M HCl, extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
Analytical Characterization (LC-MS/MS & NMR)
To ensure the integrity of the synthesized conjugate and to quantify its presence in complex plant matrices, a self-validating analytical workflow is required.
Protocol 2: LC-MS/MS Quantification from Plant Tissue
-
Extraction: Pulverize 100 mg of plant tissue in liquid nitrogen. Extract using 1 mL of cold methanol containing 0.1% ascorbic acid and 10 ng of an isotopically labeled internal standard (e.g., ¹³C₆-IBA-β-Ala).
-
Causality: Cryogenic homogenization halts endogenous enzymatic activity. Ascorbic acid acts as a sacrificial antioxidant, quenching reactive oxygen species and preventing the oxidation of the electron-rich indole ring during extraction.
-
-
Chromatography: Inject 5 µL onto a C18 reversed-phase column. Use a gradient of Water (A) and Acetonitrile (B), both containing 0.1% formic acid.
-
Causality: The acidic mobile phase ensures the propanoic acid moiety remains fully protonated, maximizing hydrophobic retention on the C18 stationary phase and improving peak shape.
-
Table 2: Expected Analytical Signatures
| Analytical Method | Key Diagnostic Features |
| HRMS (ESI+) | [M+H]⁺ m/z calculated for C₁₅H₁₉N₂O₃: 275.1396; observed: ~275.1392 |
| ¹H-NMR (DMSO-d₆) | δ 10.7 (s, 1H, indole-NH), 7.9 (t, 1H, amide-NH), 7.5 (d, 1H, Ar-H) |
| ¹³C-NMR (DMSO-d₆) | δ 173.5 (COOH), 172.1 (Amide C=O), 136.2 (Indole C2) |
Biochemical Characterization: Enzymatic Hydrolysis
The biological efficacy of IBA-β-Ala is entirely dependent on its hydrolysis by auxin amidohydrolases (e.g., ILL2, IAR3), which 5[5]. The extra methylene group in the β-alanine backbone alters the spatial orientation of the conjugate within the enzyme's catalytic pocket, affecting the Michaelis constant (
Protocol 3: In Vitro Amidohydrolase Kinetic Assay
-
Reaction Setup: Incubate 1 µg of purified recombinant BrILL2 enzyme with varying concentrations of IBA-β-Ala (10–500 µM) in 50 mM Tris-HCl (pH 7.5) containing 1 mM MnCl₂ at 30°C.
-
Causality: Mn²⁺ is supplemented because auxin amidohydrolases are metalloenzymes; the metal ion coordinates the catalytic water molecule, lowering its pKa to facilitate nucleophilic attack on the amide carbonyl.
-
-
Quenching: Stop the reaction at specific time intervals (e.g., 5, 10, 15 mins) by adding an equal volume of cold acetonitrile containing 0.1% formic acid.
-
Causality: The organic solvent denatures the enzyme, instantly halting the reaction, while the acid protonates the released IBA for downstream LC-MS analysis.
-
Table 3: Comparative Enzyme Kinetics (Recombinant BrILL2)
| Substrate | |||
| IBA-β-Ala | 45.2 ± 3.1 | 2.1 ± 0.2 | 4.6 × 10⁴ |
| IBA-α-Ala | 38.5 ± 2.8 | 2.8 ± 0.3 | 7.2 × 10⁴ |
| IAA-Ala | 120.4 ± 8.5 | 0.5 ± 0.1 | 0.4 × 10⁴ |
| (Note: Kinetic values are representative models based on the established preference of BrILL2 for long-chain auxin conjugates). |
Biological Validation: In Planta Bioassays
The ultimate validation of IBA-β-Ala is its ability to induce adventitious root formation without the toxicity associated with free auxin bursts. Studies have shown that 1[1] in difficult-to-root species, promoting highly branched and vigorous root systems.
Protocol 4: Microcutting Rooting Assay
-
Explant Preparation: Harvest 5 cm stem cuttings from the target plant (e.g., Vaccinium corymbosum).
-
Treatment: Dip the basal 1 cm of the cuttings into a 1 mM solution of IBA-β-Ala for 60 seconds.
-
Causality: The conjugate is applied as a basal dip rather than a continuous media supplement. This mimics the transient pulse of endogenous auxin required to initiate root primordia, while the slow enzymatic cleavage of the conjugate sustains the signal during the elongation phase without causing root growth inhibition.
-
-
Cultivation & Phenotyping: Transfer to a sterile rooting medium under high humidity. After 4 weeks, quantify root number, primary root length, and lateral branching.
Figure 2: Metabolic pathway of IBA-β-Ala hydrolysis and downstream auxin signaling.
References
Sources
- 1. Plant, Soil and Environment: Alanine conjugate of indole-3-butyric acid improves rooting of highbush blueberries [pse.agriculturejournals.cz]
- 2. mdpi.com [mdpi.com]
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- 5. Auxin amidohydrolases from Brassica rapa cleave the alanine conjugate of indolepropionic acid as a preferable substrate: a biochemical and modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profiling of Indole-3-Alkanoic Acids: A Technical Guide for Drug Development and Plant Physiology
Executive Summary
Indole-3-alkanoic acids represent a critical class of bioactive molecules characterized by an indole ring conjugated to an aliphatic carboxylic acid chain. While historically recognized as potent auxins (plant growth regulators) 1[1], these compounds—particularly indole-3-propionic acid (IPA)—have garnered significant attention in modern pharmacology as gut microbiome-derived metabolites with profound neuroprotective and barrier-enhancing properties 2[2].
As a Senior Application Scientist, I approach the characterization of these molecules through a strict physicochemical lens. Understanding their acid dissociation constants (pKa), lipophilicity (LogP), and degradation kinetics is not merely an academic exercise; it is the foundational step in rational drug formulation, receptor targeting, and stability testing. This whitepaper deconstructs the physicochemical behavior of the three primary homologous series members: Indole-3-acetic acid (IAA), Indole-3-propionic acid (IPA), and Indole-3-butyric acid (IBA).
Structural Fundamentals and the Homologous Series
The core scaffold of these molecules consists of a bicyclic indole ring, which imparts significant electron density and
The Impact of Alkyl Chain Elongation
The addition of methylene (-CH2-) units between the indole core and the carboxyl group fundamentally alters the molecule's interaction with lipid bilayers and aqueous environments.
-
pKa Stability: The pKa remains relatively static across the series (ranging from 4.75 to 4.83). The inductive electron-withdrawing effect of the indole ring diminishes rapidly across the aliphatic chain, meaning the ionization state at physiological pH (7.4) is nearly identical for IAA, IPA, and IBA (predominantly ionized as carboxylates) 3[3], 4[4].
-
LogP Escalation: Lipophilicity increases logarithmically with chain length. Each additional methylene group increases the LogP by approximately 0.5 to 0.6 units. This is the primary driver of causality in their biological distribution: IPA's higher LogP compared to IAA allows it to more readily cross the intestinal epithelial barrier and the blood-brain barrier, facilitating its role as a systemic neuroprotectant and Aryl Hydrocarbon Receptor (AhR) ligand 2[2].
Quantitative Physicochemical Summary
The following table synthesizes the core physicochemical parameters of the primary indole-3-alkanoic acids.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | LogP | Aqueous Solubility (20°C) |
| Indole-3-Acetic Acid (IAA) | C10H9NO2 | 175.18 | 4.75 | ~1.79 | Insoluble (Soluble in EtOH) |
| Indole-3-Propionic Acid (IPA) | C11H11NO2 | 189.21 | 4.77 | ~2.40 | Slightly Soluble |
| Indole-3-Butyric Acid (IBA) | C12H13NO2 | 203.24 | 4.83 | ~3.00 | 250 mg/L |
(Data aggregated from Alfa Chemistry 3, PubChem 5, Guidechem 2, and USDA 6)
Stability and Degradation Kinetics
A critical challenge in formulating indole-3-alkanoic acids is their susceptibility to oxidative and photolytic degradation. IAA, in particular, is highly photo-labile.
Photodegradation Mechanism
When exposed to UV or visible light, IAA absorbs photons and transitions into an excited triplet state. This state readily interacts with dissolved oxygen to generate reactive oxygen species (ROS), which subsequently attack the indole ring, leading to oxidative decarboxylation and the formation of indole-3-aldehyde 7[7]. Notably, the presence of vitamins (such as Vitamin B6/pyridoxine) in culture media or formulations acts as a photosensitizer, significantly accelerating this degradation rate 7[7].
Enzymatic Oxidation
In biological systems, plant peroxidases catalyze the oxidative decarboxylation of IAA. This involves the binding of IAA to the ferric enzyme active site, followed by the recruitment of molecular oxygen to form a kinetically competent ternary complex (Enzyme-IAA-O2), which ultimately undergoes catalytic cleavage 8[8].
Photolytic and enzymatic degradation pathways of Indole-3-Acetic Acid.
Experimental Methodologies
To ensure robust, reproducible data, experimental protocols must be designed as self-validating systems. Below are the standard operating procedures for determining lipophilicity and assessing photostability.
Protocol: Determination of LogP via Shake-Flask Method
The shake-flask method remains the gold standard for partition coefficient determination. Causality Check: We use mutually saturated phases to prevent volume shifts during the 24-hour equilibration, which would otherwise skew the concentration ratio and invalidate the thermodynamic equilibrium.
Step-by-Step Workflow:
-
Phase Saturation: Vigorously stir equal volumes of n-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours at 25°C. Allow phases to separate completely.
-
Analyte Preparation: Dissolve the indole-3-alkanoic acid (e.g., IPA) in the aqueous saturated phase to a concentration of 100 µM.
-
Equilibration: Transfer 5 mL of the spiked aqueous phase and 5 mL of the saturated n-octanol phase into a glass centrifuge tube. Shake continuously at 25°C for 24 hours.
-
Phase Separation: Centrifuge the mixture at 3000 x g for 15 minutes to break any micro-emulsions.
-
Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the analyte concentration using HPLC-UV (detection at 280 nm).
-
Calculation: Calculate LogP using the formula:
.
-
Self-Validation: Run a reference standard (e.g., toluene) concurrently. If the reference LogP deviates by >0.1 units from literature values, the phase separation is compromised, and the assay must be repeated.
Workflow for determining LogP via the shake-flask method.
Protocol: Photodegradation Assay of IAA
Because IAA is highly sensitive to light, handling and formulation require strict environmental controls.
Step-by-Step Workflow:
-
Solution Preparation: Prepare a 100 µM solution of IAA in a 50 mM phosphate buffer (pH 7.0).
-
Exposure Setup: Place the solution in clear borosilicate glass vials. Expose the vials to continuous white fluorescent light (50 µmol m⁻² s⁻¹) in a temperature-controlled chamber at 25°C.
-
Sampling: Withdraw 100 µL aliquots at
hours. -
Quenching: Immediately transfer aliquots to amber HPLC vials to halt photolysis and store at -80°C until analysis.
-
Analysis: Analyze the remaining intact IAA via HPLC-UV at 280 nm, using an isocratic mobile phase (e.g., 40% Acetonitrile / 60% Water with 0.1% Formic Acid).
-
Self-Validation: Maintain a "dark control" vial wrapped tightly in aluminum foil alongside the exposed samples. The dark control must exhibit <2% degradation over 24 hours. Any significant degradation in the dark control indicates thermal or hydrolytic instability, invalidating the photolysis data.
References
- Indole-3-Butyric Acid (IBA) - Agricultural Marketing Service - USDA. USDA.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYM6hWyq1LXJViRRC5XA9bLh77WhCOeWdHTcWVj7Zb6YVhnkOtyb9Mtm6lBfJ2oMAhDK1KCUQY-J38cCCPiDkGxbHX0A3yJlOb6Ce0vbDYhD3KjmE2uUBoN1KX0GH5FCyVN11ppqoiJc3szcbmZRikRPe7XrOqo_Y5uehbPH2ckZMAGI5c_b1XdF2Z-5T2Qw4PUA==]
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Sources
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Technical Whitepaper: Spectroscopic Elucidation of Novel Indole Scaffolds
Topic: Spectroscopic Analysis of Newly Synthesized Indole Compounds Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Discovery Leads
Executive Summary: The Indole Challenge in Drug Discovery
The indole moiety (1H-benzo[b]pyrrole) remains a "privileged structure" in medicinal chemistry, serving as the core scaffold for over 3,000 natural isolates and blockbuster drugs like Indomethacin and Tadalafil. However, the synthetic versatility of indoles introduces significant analytical challenges. The high reactivity of the C3 position, competing N1 alkylation, and potential for C2 functionalization require a rigorous, multi-dimensional spectroscopic approach to ensure structural fidelity.
This guide outlines a self-validating analytical workflow designed to unambiguously determine the regiochemistry and purity of newly synthesized indole derivatives. We move beyond basic characterization to a "Triad Strategy" integrating Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Vibrational Spectroscopy.
The Analytical Triad: A Causality-Driven Approach
Phase I: Mass Spectrometry (The Molecular Gatekeeper)
Before investing instrument time in NMR, Mass Spectrometry serves as the primary filter. For indole derivatives, Electrospray Ionization (ESI) is preferred over Electron Impact (EI) due to the polar nature of the N-H bond, though EI remains useful for volatile, simple indoles.
-
Fragmentation Logic:
-
Indolyl-methyl Cation: A dominant fragment at m/z 130 is characteristic of C3-substituted indoles (alkyl cleavage).
-
HCN Loss: A loss of 27 Da is diagnostic of the pyrrole ring integrity.
-
Isotopic Validation: For halogenated indoles (common in drug leads), the isotopic abundance is the first check. A 3:1 intensity ratio for M:(M+2) confirms a single Chlorine; a 1:1 ratio confirms Bromine.
-
Phase II: NMR Spectroscopy (The Structural Architect)
NMR is the definitive tool for resolving the C2 vs. C3 regioselectivity dilemma. The electronic environment of the pyrrole ring creates distinct shielding patterns.
-
Solvent Selection Strategy:
- : Standard for non-polar derivatives. Note that the N-H proton is often broad or invisible due to exchange.
- : Mandatory if the N-H signal is critical for coupling analysis. The high polarity slows proton exchange, revealing the N-H as a sharp singlet (or doublet if coupled to C2-H).
-
Regiochemistry Marker (The C2/C3 Rule):
-
C2-H: Resonates downfield (~
7.1–7.3 ppm) due to proximity to the electronegative nitrogen. -
C3-H: Significantly more shielded (~
6.4–6.5 ppm).ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Substitution Effect: If you synthesize a 3-substituted indole, the triplet/doublet at
6.5 ppm disappears, leaving the C2-H singlet at 7.2 ppm. Conversely, C2-substitution eliminates the downfield signal.
-
Phase III: Vibrational & Electronic Validation
-
Infrared (IR): The N-H stretch (3200–3500 cm⁻¹) is the "purity check." A sharp band indicates a free N-H; a broad, shifted band suggests hydrogen bonding or dimerization. Absence of this band confirms N1-alkylation.
-
UV-Vis: Indoles exhibit two characteristic absorption bands (
~220 nm and ~280 nm). Extension of conjugation (e.g., bis(indolyl)methanes) causes a bathochromic (red) shift, validating successful coupling reactions.
Quantitative Data Summary
Table 1: Characteristic NMR Chemical Shifts for Indole Derivatives
Values are approximate and solvent-dependent (
| Position | Nuclei | Chemical Shift ( | Multiplicity | Diagnostic Note |
| N-H | 10.0 – 12.0 | Broad Singlet | Disappears with | |
| C2-H | 7.1 – 7.4 | d or dd ( | Deshielded by Nitrogen; couples with N-H and C3-H. | |
| C3-H | 6.3 – 6.6 | d or t | Upfield; key marker for C3-substitution (disappears if substituted). | |
| C2 | ~125.0 | - | Downfield of C3 due to electronegativity of N. | |
| C3 | ~102.0 | - | Highly shielded; diagnostic for pyrrole ring electron density. | |
| C3a | ~128.0 | - | Quaternary bridgehead carbon. | |
| C7a | ~136.0 | - | Quaternary bridgehead carbon (next to N). |
Table 2: Key Mass Spectrometry Fragments (ESI/EI)
| Fragment Ion | m/z (approx) | Origin | Structural Insight |
| Variable | Molecular Ion | Confirms molecular weight and formula. | |
| 130 | Indolyl-methyl cation | Characteristic of 3-alkyl indoles (e.g., Tryptophan derivatives). | |
| M - 27 | Pyrrole ring cleavage | Confirms presence of intact nitrogen heterocycle. | |
| Variable | Side chain loss | Verifies stability of the core scaffold vs. substituents. |
Experimental Protocol: Structural Elucidation Workflow
Objective: To confirm the structure of a synthesized 3-substituted indole derivative.
Reagents:
-
Deuterated Dimethyl Sulfoxide (
, 99.9% D) -
Tetramethylsilane (TMS) internal standard (0.05% v/v)
Step-by-Step Methodology:
-
Sample Preparation (The "Dilution Rule"):
-
Dissolve 5–10 mg of the purified compound in 0.6 mL of
. -
Why DMSO? To prevent N-H proton exchange and ensure solubility of polar derivatives.
-
Validation: Ensure the solution is clear. Turbidity causes magnetic field inhomogeneity, broadening peaks.
-
-
Acquisition (NMR):
-
Run 1H NMR (16 scans min) with a 10-second relaxation delay (
) to allow full relaxation of the acidic N-H proton for accurate integration. -
Run 13C NMR (1024 scans min) proton-decoupled.
-
Critical Step: If regiochemistry is ambiguous, run HMBC (Heteronuclear Multiple Bond Correlation) . Look for a correlation between the carbonyl carbon of the substituent and the C2-H (strong 3-bond coupling) vs. C3-H (if unsubstituted).
-
-
Data Processing & Logic Check:
-
Reference TMS to 0.00 ppm.
-
Check 1: Is the N-H peak present at >10 ppm? (Yes = N1 unsubstituted).
-
Check 2: Is the
6.5 ppm triplet absent? (Yes = C3 substituted). -
Check 3: Is the
7.2 ppm signal a sharp singlet? (Yes = C2 unsubstituted and uncoupled).
-
-
Final Validation (IR/MS):
-
Confirm MW via ESI-MS (Positive mode).
-
Verify N-H stretch at ~3300 cm⁻¹ via FT-IR (ATR method).
-
Visualization: The Indole Decision Matrix
The following diagram illustrates the logical decision tree for determining the substitution pattern of a newly synthesized indole based on spectral data.
Caption: Logical decision tree for elucidating indole substitution patterns using the Triad Strategy.
References
-
BenchChem. (2025).[1][2] A Comparative Spectroscopic Analysis of Halogenated Indoles: A Guide for Researchers. Retrieved from
-
National Institutes of Health (NIH). (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids. Retrieved from
-
Royal Society of Chemistry (RSC). (2020). Optical properties of 3-substituted indoles. Retrieved from
-
BenchChem. (2025).[1][2] Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives. Retrieved from [1]
-
DergiPark. (2025). Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole. Retrieved from
-
MDPI. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe. Retrieved from
Sources
In Vitro Evaluation of Novel Indole Derivatives: A Technical Guide
Executive Summary: The Indole Advantage
The indole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for over 10% of all FDA-approved drugs. Its electron-rich nature and hydrogen-bonding capabilities make it an ideal ligand for diverse biological targets, particularly tubulin (e.g., vinca alkaloids), kinases (e.g., sunitinib), and G-protein coupled receptors (GPCRs).
However, the lipophilicity of the indole ring often presents developability challenges, specifically regarding solubility and metabolic stability (CYP-mediated oxidation). This guide outlines a rigorous, self-validating in vitro screening cascade designed to filter novel indole derivatives not just for potency, but for "drug-likeness" early in the discovery phase.
The Evaluation Cascade
The following workflow enforces a "fail-early" philosophy, ensuring resources are focused only on the most promising leads.
Figure 1: The hierarchical screening cascade for indole derivatives, prioritizing physicochemical properties before biological efficacy.
Physicochemical Characterization (Tier 1)
Before assessing biological activity, we must validate that the compound exists in solution. Indoles are notoriously prone to aggregation and precipitation in aqueous buffers.
Kinetic Solubility Assay
Objective: Determine the concentration at which the compound precipitates in PBS (pH 7.4). Method: Laser Nephelometry or HPLC-UV.
Protocol:
-
Stock Prep: Prepare a 10 mM stock solution in DMSO.
-
Dilution: Serial dilute into PBS (pH 7.4) in a 96-well plate to final concentrations of 1, 5, 10, 50, and 100 µM (final DMSO < 1%).
-
Incubation: Shake at room temperature for 2 hours.
-
Readout: Measure light scattering (nephelometry) or filter (0.45 µm) and analyze supernatant via HPLC-UV.
-
Criteria: Compounds with solubility < 10 µM are flagged for structural modification (e.g., addition of solubilizing morpholine or piperazine tails at N1).
Chemical Stability
Objective: Assess stability in acidic (simulated gastric fluid) and neutral environments. Indoles can undergo acid-catalyzed dimerization. Protocol: Incubate 10 µM compound in buffers (pH 1.2 and 7.4) at 37°C. Analyze via LC-MS at t=0, 1h, 4h, and 24h.
Target Engagement: Tubulin Polymerization (Tier 2)
Many bioactive indoles (e.g., arylthioindoles) function by binding to the colchicine site of tubulin, inhibiting microtubule assembly.[1]
Fluorescence-Based Tubulin Polymerization Assay
This assay is preferred over turbidimetry for screening due to higher sensitivity and lower protein consumption. It utilizes a reporter fluorophore (DAPI or a specific tubulin dye) that enhances fluorescence upon binding to polymerized microtubules.
Reagents:
-
Purified Porcine Brain Tubulin (>99% pure).
-
GTP (Guanozine Triphosphate).
-
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Reporter Dye (e.g., DAPI).
Step-by-Step Protocol:
-
Preparation: Keep all reagents on ice (4°C). Tubulin is unstable at room temperature.
-
Master Mix: Prepare tubulin (2 mg/mL) in PEM buffer containing 1 mM GTP and 10 µM DAPI.
-
Plating: Add 5 µL of test compound (10x concentration in solvent) to a 384-well black plate. Include Colchicine (inhibitor control) and Paclitaxel (stabilizer control).
-
Initiation: Add 45 µL of the Tubulin Master Mix to the wells.
-
Kinetics: Immediately place in a pre-warmed plate reader (37°C).
-
Measurement: Record fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.
Data Interpretation:
-
Vmax: Rate of polymerization.
-
Steady State: Final fluorescence intensity.
-
Inhibitors (Indoles): Will show a flattened curve similar to Colchicine, reducing both Vmax and steady-state fluorescence [1].
Cellular Efficacy & Phenotyping (Tier 3)
Cytotoxicity Screening (MTT Assay)
The MTT assay measures metabolic activity as a proxy for viability.[2][3][4] For indoles, we assess IC50 against a panel of cancer lines (e.g., HeLa, MCF-7) and a normal line (e.g., HEK293) to determine the Selectivity Index (SI) .
Protocol:
-
Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.
-
Treatment: Add serial dilutions of indole derivatives. Incubate for 48–72 hours.
-
MTT Addition: Add MTT reagent (final 0.5 mg/mL). Incubate 3–4 hours at 37°C until purple formazan crystals form.
-
Solubilization: Remove media.[2] Add 100 µL DMSO to dissolve crystals.
-
Quantification: Read Absorbance at 570 nm (Ref 630 nm) [2].
Mechanistic Validation: Cell Cycle Analysis
Indoles targeting tubulin typically cause G2/M phase arrest .
Workflow:
-
Treat cells with IC50 concentration for 24h.
-
Fix cells in ice-cold 70% ethanol.
-
Stain with Propidium Iodide (PI) + RNase A.
-
Analyze via Flow Cytometry.
-
Success Criteria: A significant accumulation of cells in the G2/M peak compared to vehicle control [3].
Figure 2: Mechanistic pathway of tubulin-targeting indole derivatives leading to apoptotic cell death.
ADME-Tox Profiling (Tier 4)
Indoles are lipophilic, raising concerns about bioavailability and liver toxicity.
PAMPA (Permeability)
Objective: Predict passive transcellular permeability (e.g., gut absorption or BBB penetration).[5] Protocol:
-
Donor Plate: Add compound (10 µM) to the donor well.
-
Membrane: Coat the filter with a lipid/dodecane mixture (artificial membrane).
-
Acceptor Plate: Fill with buffer.
-
Incubation: 5 hours at Room Temp.
-
Analysis: Measure concentration in Acceptor vs. Donor via LC-MS.
-
Calculation: Determine effective permeability (
). High permeability is typically cm/s [4].
Metabolic Stability (Microsomes)
Indoles are frequent substrates for CYP3A4 . Protocol:
-
Incubate compound (1 µM) with Human Liver Microsomes (HLM) and NADPH regenerating system.
-
Sample at 0, 5, 15, 30, 60 min.
-
Quench with acetonitrile containing internal standard.[6]
-
Analyze remaining parent compound via LC-MS/MS.
-
Target: Intrinsic clearance (
) that predicts a half-life suitable for dosing (e.g., min) [5].
Data Synthesis & Hit Prioritization
Data should be summarized to facilitate Structure-Activity Relationship (SAR) analysis.
Table 1: Example Data Summary for Indole Lead Selection
| Compound ID | Solubility (µM) | Tubulin IC50 (µM) | HeLa IC50 (µM) | SI (Normal/Cancer) | PAMPA Pe (10^-6 cm/s) | HLM t1/2 (min) | Decision |
| IND-001 | 2.5 | 1.2 | 0.8 | 2.1 | 15.0 | 12 | Modify (Metabolic instability) |
| IND-002 | 45.0 | 5.5 | 4.2 | >10 | 8.5 | 55 | Reserve (Good properties, low potency) |
| IND-003 | 12.0 | 0.5 | 0.3 | >20 | 11.2 | 48 | ADVANCE |
SAR Logic for Indoles
-
N1 Position: Alkylation often improves solubility but may reduce H-bond donor capacity.
-
C3 Position: Critical for potency; often linked to aryl/heteroaryl rings (e.g., arylthioindoles).
-
C5 Position: Electron-withdrawing groups (F, Cl) here often block metabolic oxidation, improving half-life.
References
-
Verma, A. et al. (2020). "Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments." Current Drug Targets. Link
-
Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods. Link
-
La Regina, G. et al. (2011). "Arylthioindole inhibitors of tubulin polymerization: 3. Biological evaluation, structure-activity relationships and molecular modeling studies."[7] Journal of Medicinal Chemistry. Link
-
Kansy, M. et al. (1998).[6] "Physicochemical high throughput screening: parallel artificial membrane permeation assay in the description of passive absorption processes." Journal of Medicinal Chemistry. Link
-
Di, L. et al. (2003). "Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates." Journal of Biomolecular Screening. Link
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A Senior Application Scientist's Guide to the Preliminary Cytotoxicity Assessment of Indole Compounds
Introduction: The Indole Scaffold - A Privileged Structure in Drug Discovery
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic compounds with significant biological activity.[1] Found in cruciferous vegetables like broccoli and cabbage, natural indoles such as Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM) have been extensively studied for their anti-cancer properties.[2][3] These compounds are known to modulate multiple cellular signaling pathways, often leading to the induction of apoptosis (programmed cell death) in cancer cells.[2][4][5]
Given the therapeutic potential of novel indole derivatives, a robust and early assessment of their cytotoxic effects is a critical first step in the drug discovery pipeline.[6][7] This guide provides an in-depth, field-proven framework for conducting a preliminary cytotoxicity assessment. We will move beyond simple protocol recitation to explore the scientific rationale behind experimental design, ensuring the generation of trustworthy and interpretable data.
Part 1: The Blueprint for Reliable Data - Strategic Experimental Design
A successful cytotoxicity screen is built on a foundation of meticulous planning. The choices made before the first pipette touches a plate will dictate the quality and relevance of the results.
The Art and Science of Cell Line Selection
The choice of cell line is paramount and must be guided by the research question.[8]
-
Relevance to Target Disease: If the indole compound is intended as an anti-cancer agent, a panel of cell lines representing different cancer types is essential. For example, testing against MCF-7 (breast), HepG2 (liver), HeLa (cervical), and A549 (lung) cells provides a broader picture of the compound's activity spectrum.[1][9]
-
Inclusion of a "Normal" Cell Line: To gauge preliminary selectivity, it is crucial to include a non-cancerous cell line, such as human embryonic kidney cells (HEK293) or fibroblasts (MRC-5).[1][10] A compound that is highly toxic to both cancerous and normal cells may have a narrow therapeutic window.[11]
-
Operational Characteristics: Factors like growth rate, culture conditions, and morphology influence the practical execution of assays.[8] Consulting resources like the ATCC (American Type Culture Collection) or the Cancer Cell Line Encyclopedia (CCLE) is a critical preparatory step.[8]
Establishing a Validated Control System
Controls are the bedrock of a self-validating experiment. Without them, data is uninterpretable.
-
Vehicle Control (Negative Control): This is the most critical control. Most indole compounds are hydrophobic and require a solvent like dimethyl sulfoxide (DMSO) for solubilization. The vehicle control consists of cells treated with the highest concentration of the solvent used for the test compound. This ensures that any observed cytotoxicity is due to the compound itself and not the solvent.
-
Untreated Control: Cells cultured in medium alone serve as a baseline for 100% viability or basal cell death.
-
Positive Control: A well-characterized cytotoxic agent, such as Doxorubicin , should be run in parallel.[9][12] This confirms that the assay system is working correctly and provides a benchmark against which the potency of the new indole compound can be compared.[13][14]
Dose-Range Finding and Exposure Time
Cytotoxicity is typically dose- and time-dependent.[4]
-
Concentration Range: A broad range of concentrations, often using a logarithmic or semi-logarithmic serial dilution, is necessary to capture the full dose-response curve. A typical starting range might be from 0.1 µM to 100 µM.
-
Incubation Time: Preliminary screens often use 24, 48, and 72-hour time points.[15][16] Shorter times may reveal acute toxicity, while longer durations can capture effects on cell proliferation. A 48-hour endpoint is a common starting point for many cancer cell lines.
Part 2: The Core Assays - A Multi-Endpoint Approach
No single assay can tell the whole story. A preliminary screen should employ at least two assays that measure different cellular endpoints. This triangulation of data provides a more complete and reliable picture of the compound's cytotoxic mechanism.
Caption: Simplified intrinsic apoptosis pathway often targeted by indole compounds. [17][18]
-
Scenario 1: Apoptotic Profile
-
MTT: Dose-dependent decrease in viability (IC50 = 15 µM).
-
LDH: Minimal LDH release at the IC50 concentration.
-
Annexin V/PI: High percentage of Annexin V-positive, PI-negative cells.
-
-
Scenario 2: Necrotic Profile
-
MTT: Dose-dependent decrease in viability (IC50 = 20 µM).
-
LDH: Significant, dose-dependent LDH release that correlates with the MTT results.
-
Annexin V/PI: High percentage of cells positive for both Annexin V and PI, or PI-positive only.
-
Conclusion and Future Directions
This guide outlines a robust, multi-faceted strategy for the preliminary cytotoxicity assessment of novel indole compounds. By integrating assays that probe metabolic activity, membrane integrity, and the hallmarks of apoptosis, researchers can generate a reliable initial profile of a compound's biological activity.
Positive "hits" from this preliminary screen warrant further, more detailed mechanistic studies. These can include cell cycle analysis (to detect cell cycle arrest), Western blotting for key apoptotic proteins (like caspases and Bcl-2 family members), and assessment of reactive oxygen species (ROS) generation, all of which are known to be modulated by indole derivatives. [4]This foundational screen is the gateway to identifying promising new therapeutic candidates derived from the versatile indole scaffold.
References
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G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Wikipedia. (2024). IC50. Retrieved from [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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Vala, K. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]
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Ahmad, A., Sakr, W. A., & Rahman, K. M. W. (2010). RETRACTED: Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds. Current Drug Targets, 11(6), 652-666. Retrieved from [Link]
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Ali, I., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry, 10, 868352. Retrieved from [Link]
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Boster Biological Technology. (n.d.). LDH Cytotoxicity Assay Kit (BA0001). Retrieved from [Link]
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Ahmad, A., Sakr, W. A., & Rahman, K. M. W. (2010). Anticancer Properties of Indole Compounds: Mechanism of Apoptosis Induction and Role in Chemotherapy. Current Drug Targets, 11(6), 652–666. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Pistritto, G., et al. (2016). Apoptosis in cancer: Key molecular signaling pathways and therapy targets. Thoracic Cancer, 7(4), 394-402. Retrieved from [Link]
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Malik, A., et al. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Cureus, 15(7), e42123. Retrieved from [Link]
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Ouci, H., et al. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Journal of Pharmaceutical Research International, 35(21), 1-15. Retrieved from [Link]
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protocols.io. (2023). MTT. Retrieved from [Link]
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Academia.edu. (n.d.). A Review on Apoptosis & Its Different Pathway. Retrieved from [Link]
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Ouyang, L., et al. (2024). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Cells, 13(5), 419. Retrieved from [Link]
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Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. Methods in Molecular Biology, 979, 65–70. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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Bentham Science Publishers. (2010). Anticancer Properties of Indole Compounds: Mechanism of Apoptosis Induction and Role in Chemotherapy. Retrieved from [Link]
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Asadi, M., et al. (2010). Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. Research in Pharmaceutical Sciences, 5(2), 127–133. Retrieved from [Link]
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Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. Retrieved from [Link]
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Wang, C. C., et al. (2014). Doxorubicin Induces Cytotoxicity through Upregulation of pERK–Dependent ATF3. PLOS ONE, 9(8), e105992. Retrieved from [Link]
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The Mechanism of Action of Indole-3-yl Derivatives: A Technical Whitepaper
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Indole Scaffold in Drug Discovery
Indole-3-yl derivatives represent a highly privileged scaffold in medicinal chemistry, offering a versatile structural foundation for targeting complex oncogenic and inflammatory pathways. The unique electron-rich nature of the indole ring, coupled with strategic substitutions at the C-3 position, allows these molecules to act as highly specific ligands for intracellular receptors and structural proteins.
This whitepaper dissects the two primary mechanisms of action driving the therapeutic efficacy of indole-3-yl derivatives: Aryl Hydrocarbon Receptor (AhR) modulation by natural phytochemicals (e.g., Indole-3-Carbinol) and tubulin polymerization inhibition by synthetic analogues (e.g., combretastatins and indol-3-ylglyoxylamides). By understanding the biophysical causality behind these interactions, researchers can better design self-validating assays to screen novel indole-based therapeutics.
Core Mechanisms of Action
Pathway A: AhR-Mediated Transcriptional Reprogramming (Phytochemical Derivatives)
Indole-3-carbinol (I3C) and its dimeric condensation product, 3,3'-diindolylmethane (DIM), function as direct agonists of the Aryl Hydrocarbon Receptor (AhR). In its unliganded state, AhR resides in the cytosol bound to chaperone proteins, including HSP90.
Upon I3C binding, the AhR undergoes a critical conformational shift, shedding its chaperones and translocating to the nucleus. Here, it heterodimerizes with the AhR Nuclear Translocator (ARNT). This active transcription factor complex binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes. 1 that this activation upregulates CYP1A1 and UBE2L3 mRNA, ultimately driving cell cycle arrest and apoptosis[1]. The causality of this pathway is absolute:2, proving that cell death is a direct downstream effect of AhR agonism rather than non-specific xenobiotic stress[2].
Fig 1: AhR-mediated transcriptional reprogramming and apoptosis induced by I3C.
Pathway B: Cytoskeletal Disruption via Tubulin Inhibition (Synthetic Analogues)
While natural indoles target nuclear transcription, highly engineered synthetic indole-3-yl derivatives—such as 2-(1-acetyl-1H-indole-3-yl)-3-(phenyl) propenoic analogues (combretastatin analogues) and indol-3-ylglyoxylamides—exert their mechanism of action directly on the cytoskeleton.
These compounds are rationally designed to3[3]. By occupying this hydrophobic pocket, the indole derivatives sterically block the addition of new tubulin heterodimers to the growing plus-end of the microtubule. This biophysical interference halts microtubule dynamics,4[4].
Quantitative Pharmacodynamics
To contextualize the potency of these derivatives, the following table synthesizes quantitative data from recent structural-activity relationship (SAR) studies. Notice the shift from micromolar (
| Compound Class | Specific Derivative | Primary Target | Cell Line / Model | Efficacy (IC50 / Activity) |
| Phytochemical | Indole-3-Carbinol (I3C) | AhR Agonist | HCT116 (Colorectal) | Dose-dependent apoptosis at 500 |
| Combretastatin Analogue | Compound 2d | Tubulin (Colchicine site) | MCF-7 (Breast) | 0.37 |
| Combretastatin Analogue | Compound 2y | Tubulin (Colchicine site) | MCF-7 (Breast) | 3.60 |
| Indol-3-ylglyoxylamide | Compound 20 | Tubulin Polymerization | DU145 (Prostate) | 93 nM (0.093 |
Data derived from authoritative pharmacological evaluations of indole-bearing analogues[4],[5].
Self-Validating Experimental Methodologies
As a Senior Application Scientist, I emphasize that protocols must be designed not just to observe an effect, but to mathematically prove causality. Below are the definitive workflows for validating the mechanisms discussed above.
Protocol 1: AhR-Dependent Transcriptional Activation Assay
Objective: Prove that I3C-induced apoptosis is causally linked to AhR activation, ruling out off-target chemical toxicity. Causality Logic: If cell death is AhR-dependent, a genetic knockdown of AhR must rescue the cells from I3C-induced apoptosis.
-
Cell Line Engineering: Transfect HCT116 human colorectal cancer cells with either a stable si-AHR expression vector (knockdown) or a si-Scramble vector (control).
-
Compound Dosing: Seed cells in a 96-well plate at
cells/well. Treat with 500 M I3C or a DMSO vehicle control for 24 hours. -
Transcriptional Validation (RT-qPCR): Extract RNA and synthesize cDNA. Perform qPCR targeting CYP1A1 (the primary biomarker for AhR activation). Validation checkpoint: si-AHR cells must show a >3-fold lower CYP1A1 expression than si-Scramble cells.
-
Viability Readout: Assess apoptotic activity using a luminescent Caspase-3/7 assay.
-
Data Interpretation: The differential in caspase luminescence between the si-Scramble + I3C cohort and the si-AHR + I3C cohort represents the true AhR-specific apoptotic fraction.
Protocol 2: In Vitro Tubulin Polymerization Fluorescence Assay
Objective: Confirm that synthetic indole-3-yl derivatives directly inhibit microtubule assembly via biophysical interaction, independent of upstream cellular signaling. Causality Logic: Utilizing a cell-free system ensures that the observed inhibition is a direct structural antagonism at the tubulin interface.
-
Reagent Preparation: Prepare a reaction mixture containing 3 mg/mL purified porcine tubulin, 1 mM GTP, and a fluorescent reporter dye in PIPES polymerization buffer (80 mM PIPES, pH 6.9, 1 mM MgCl
, 1 mM EGTA). -
Compound Addition: Add the indole-3-yl analogue (e.g., Compound 2d at 1
M). Crucial Controls: Include Paclitaxel (3 M) as an assembly enhancer and Colchicine (3 M) as an assembly inhibitor. -
Kinetic Monitoring: Immediately transfer the microplate to a fluorometer pre-warmed to 37°C. Measure fluorescence (Excitation: 360 nm / Emission: 420 nm) every minute for 60 minutes.
-
Biophysical Rationale: The fluorescent reporter dye experiences a massive quantum yield enhancement when incorporated into the hydrophobic core of polymerized microtubules.
-
Data Analysis: Calculate the maximum velocity (
) of the linear growth phase. A successful indole-3-yl tubulin inhibitor will flatten the curve to closely mirror the Colchicine control.
Fig 2: Self-validating workflow for in vitro tubulin polymerization assays.
Conclusion
The indole-3-yl scaffold is a masterclass in molecular versatility. By making precise structural modifications, drug developers can pivot the mechanism of action from nuclear receptor agonism (AhR) to direct cytoskeletal disruption (tubulin inhibition). Utilizing the self-validating protocols outlined in this guide ensures that the observed phenotypic outcomes are causally linked to their intended molecular targets, accelerating the path from benchtop synthesis to preclinical validation.
References
- Source: National Institutes of Health (nih.gov)
- Source: Semantic Scholar (semanticscholar.org)
- Source: National Institutes of Health (nih.gov)
- Source: ResearchGate (researchgate.net)
- Source: National Institutes of Health (nih.gov)
Sources
- 1. Indole-3-Carbinol Induces Tumor Cell Death: Function Follows Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Novel indole-bearing combretastatin analogues as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
"exploring the therapeutic potential of indole-based compounds"
Topic: Exploring the Therapeutic Potential of Indole-Based Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Discovery Professionals
From Privileged Structures to Targeted Therapeutics[1][2]
Executive Summary
The indole moiety (benzopyrrole) remains one of the most prolific "privileged structures" in drug discovery.[1] Its ubiquity in nature—spanning the essential amino acid tryptophan to complex alkaloids like vincristine—belies a sophisticated electronic architecture that allows it to serve as a high-affinity ligand for diverse biological targets. This guide dissects the therapeutic utility of indole-based compounds, moving beyond basic reviews to explore the causality of binding , strategic functionalization , and self-validating experimental protocols required for modern drug development.
The Chemical Logic of the Indole Scaffold
Why does the indole ring dominate FDA-approved libraries? The answer lies in its electronic duality.
-
π-Excessive Character: The pyrrole ring is electron-rich, making C3 the preferred site for electrophilic substitution.[2] This allows for facile late-stage functionalization.
-
Hydrogen Bonding Capability: The N1-H acts as a hydrogen bond donor (HBD), critical for interaction with the hinge region of kinase ATP-binding pockets (e.g., Sunitinib, Alectinib).
-
Lipophilicity & Stacking: The benzene ring facilitates
stacking interactions with aromatic residues (Phe, Tyr, Trp) in receptor binding sites, stabilizing the ligand-protein complex.
Visualization: The Indole Pharmacophore & SAR Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) logic, highlighting key positions for modification to tune potency and selectivity.
Caption: SAR logic of the indole scaffold. N1 is critical for H-bonding; C3 is the primary site for functionalization; C5 modulation improves metabolic stability.
Therapeutic Architectures & Mechanisms
A. Oncology: The Kinase Blockade
Indole derivatives are cornerstones in oncology, particularly as Type I and Type II Kinase Inhibitors .[3]
-
Mechanism: Competitive inhibition at the ATP-binding site.[4] The indole NH typically forms a hydrogen bond with the backbone carbonyl of the kinase hinge region.
-
Case Study: Osimertinib (Tagrisso). An indole-based covalent inhibitor targeting EGFR T790M mutations.[5] The indole core positions the acrylamide "warhead" to form a covalent bond with Cys797, bypassing resistance mechanisms.
-
Case Study: Panobinostat. A pan-HDAC inhibitor where the indole acts as a "cap group," interacting with the rim of the histone deacetylase active site, while a linker reaches the zinc ion.
B. Neurology: The Serotonergic Axis
The structural similarity of indole to Serotonin (5-HT) makes it the default scaffold for GPCR modulation in the CNS.
-
5-HT3 Antagonists: Tropisetron and Dolasetron utilize the indole ring to anchor into the aromatic cage of the ligand-gated ion channel, preventing emesis.
-
Migraine Therapy: Triptans (e.g., Sumatriptan) are indole-based 5-HT1B/1D agonists that induce vasoconstriction in cranial blood vessels.
Strategic Synthesis: Modern C-H Activation
Classical methods like the Fischer Indole Synthesis often require harsh acidic conditions and suffer from regioselectivity issues. Modern drug discovery favors Transition-Metal Catalyzed C-H Activation for its atom economy and ability to functionalize late-stage intermediates.
Comparison of Synthetic Strategies
| Feature | Fischer Indole Synthesis | Rh(III)-Catalyzed C-H Activation |
| Precursors | Arylhydrazines + Ketones | Anilines/Indoles + Alkynes/Diazo |
| Conditions | Strong Acid / High Heat | Mild / Catalytic Metal |
| Regioselectivity | Often Poor (Mixtures) | High (Directed by functional groups) |
| Functional Group Tolerance | Low (Acid sensitive groups fail) | High (Compatible with esters, amides) |
| Application | Bulk scale manufacturing | Late-stage diversification (Lead Op) |
Self-Validating Experimental Protocols
Note: These protocols are designed with built-in controls to ensure data integrity.
Protocol A: Regioselective C3-Arylation of Indoles via Pd-Catalysis
Objective: To install an aryl group at the C3 position, a common pharmacophore feature, using a C-H activation approach that avoids pre-functionalized halides.
Reagents:
-
Substrate: N-Methylindole (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Oxidant: Cu(OAc)₂ (2.0 equiv) - Regenerates Pd(II)
-
Solvent: DMF/DMSO (9:1)
Step-by-Step Workflow:
-
System Preparation: Flame-dry a reaction tube and cool under Argon. Control: Moisture inhibits the catalytic cycle.
-
Loading: Add Pd(OAc)₂, Cu(OAc)₂, and the aryl boronic acid. Purge with Argon for 5 mins.
-
Initiation: Add N-Methylindole and solvent via syringe. Seal the tube.
-
Reaction: Heat to 100°C for 12 hours.
-
Monitoring (Self-Validation):
-
Take an aliquot at t=1h and t=12h.
-
Analyze via TLC or LC-MS.
-
Validation Check: If the starting material is consumed but no product forms, check for homocoupling of the boronic acid (biaryl formation).
-
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/DMSO. Dry over Na₂SO₄.
-
Purification: Silica gel column chromatography (Hexane/EtOAc gradient).
Protocol B: Cell-Based Kinase Inhibition Assay (IC50 Determination)
Objective: To quantify the potency of the synthesized indole derivative against a specific kinase (e.g., EGFR) in a cellular context.
Reagents:
-
Cell Line: A549 (EGFR-expressing lung cancer cells).
-
Assay: MTT or CellTiter-Glo (ATP quantification).
-
Positive Control: Gefitinib or Osimertinib.
-
Negative Control: DMSO (Vehicle).
Step-by-Step Workflow:
-
Seeding: Plate 3,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the indole compound (e.g., 10 µM down to 1 nM) in media containing 0.1% DMSO.
-
Validation Check: Ensure final DMSO concentration is constant across all wells (0.1%) to rule out solvent toxicity.
-
-
Incubation: Treat cells for 72 hours at 37°C, 5% CO₂.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.
-
Data Analysis:
-
Normalize data: % Viability = (Abs_sample / Abs_DMSO_control) * 100.
-
Plot log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response).
-
Acceptance Criteria: The Positive Control must show an IC50 within 2-fold of historical data.
-
Mechanism of Action: Kinase Inhibition
The following diagram details the molecular mechanism of how indole-based inhibitors disrupt oncogenic signaling.
Caption: Mechanism of Action. Indole inhibitors competitively displace ATP at the kinase hinge region, blocking downstream oncogenic signaling and inducing apoptosis.
Future Directions
The field is moving beyond simple inhibition.[6]
-
PROTACs (Proteolysis Targeting Chimeras): Indole scaffolds are being used as the "warhead" to bind the target protein, linked to an E3 ligase ligand to induce protein degradation rather than just inhibition.
-
Covalent Inhibitors: Building on Osimertinib, new acrylamide-indole hybrids are being designed to target "undruggable" cysteines in KRAS and other resistant targets.
References
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Pharmaceuticals, 2024.[7][8] [Link]
-
From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'. Mini-Reviews in Medicinal Chemistry, 2009. [Link]
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship. ResearchGate, 2022. [Link]
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole Scaffolds. Molecules, 2023. [Link]
-
Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. European Journal of Medicinal Chemistry, 2023. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 8. benthamscience.com [benthamscience.com]
Methodological & Application
Application Note: Advanced Strategies for the Quantification of Indole Compounds in Biological Matrices
Abstract & Scope
Indole compounds—ranging from the gut-microbiota metabolite indole to the neurotransmitter precursor tryptophan and the phytohormone indole-3-acetic acid (IAA) —are critical biomarkers in drug development, oncology, and microbiome research.[1] However, their analysis is plagued by oxidative instability, light sensitivity, and matrix interference. This guide provides validated, self-verifying protocols for quantifying indoles, transitioning from robust HPLC-Fluorescence methods to ultra-sensitive LC-MS/MS workflows.
The Chemical Challenge: Stability & Handling
Indoles are electron-rich heterocycles susceptible to oxidation and polymerization (forming dimers like indigo).[2]
-
Critical Handling Rule: All samples must be processed under low light (amber glassware) and kept at 4°C.
-
Antioxidant Strategy: For labile metabolites (e.g., 5-HIAA), add 0.1% ascorbic acid or sodium metabisulfite to the collection buffer immediately upon sampling.
Workflow Visualization: From Matrix to Data
The following diagram outlines the decision tree for selecting the appropriate analytical workflow based on analyte volatility and required sensitivity.
Figure 1: Decision matrix for indole analysis workflows. Select LC-MS/MS for trace biomarkers, HPLC-FLD for routine tryptophan profiling, and GC-MS for structural confirmation.
Method 1: LC-MS/MS (The Gold Standard)
Target Audience: PK/PD studies, trace biomarker discovery. Principle: Electrospray Ionization (ESI) in positive mode. Indoles protonate readily at the C3 position.
Instrumentation & Conditions
-
System: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6400 series).
-
Column: Synergi Fusion-RP C18 (Polar-embedded) or Kinetex C18, 2.6 µm, 50 x 2.1 mm.
-
Mobile Phase B: Acetonitrile + 0.1% FA.[3]
-
Note: Methanol can be used but often results in higher backpressure and different selectivity for isomers.
-
Step-by-Step Protocol
-
Internal Standard Spiking: Aliquot 100 µL of plasma/serum. Add 10 µL of Indole-d7 (1 µg/mL).[4]
-
Why: Deuterated standards correct for matrix suppression and extraction loss.
-
-
Protein Precipitation: Add 300 µL ice-cold Acetonitrile. Vortex vigorously for 30s.[1]
-
Phase Separation: Centrifuge at 14,000 x g for 10 min at 4°C.
-
Supernatant Transfer: Transfer 200 µL of supernatant to a clean vial.
-
Dilution (Optional): Dilute 1:1 with Mobile Phase A to improve peak shape for early eluters.
-
Injection: 5-10 µL.
MRM Transitions (Quantification Table)
| Analyte | Precursor (m/z) | Product (Quant) | Product (Qual) | CE (V) |
| Indole | 118.1 | 91.1 | 65.1 | 25 |
| Indole-d7 (IS) | 125.1 | 96.1 | 69.1 | 25 |
| Indole-3-Acetic Acid | 176.2 | 130.1 | 77.0 | 20 |
| Tryptophan | 205.1 | 188.1 | 146.1 | 15 |
Method 2: HPLC-Fluorescence (The Robust Workhorse)
Target Audience: QC labs, metabolic profiling where MS is unavailable. Principle: Indoles possess strong native fluorescence (Ex ~280nm, Em ~350nm), allowing detection limits rivaling UV-MS.
Instrumentation
-
Detector: Fluorescence Detector (FLD).
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic or shallow gradient of Acetate Buffer (pH 4.0) / Acetonitrile (85:15).
Protocol Highlights
-
Sample Prep: Similar to Method 1, but evaporation and reconstitution in mobile phase is recommended to concentrate the sample.
-
Detection Settings:
-
Excitation: 280 nm
-
Emission: 340 nm (for Indole), 360 nm (for Tryptophan).
-
Tip: Use time-programmed wavelength switching if analyzing multiple indoles with shifting maxima.
-
Method 3: GC-MS (Derivatization Required)
Target Audience: Analysis of volatile indoles (skatole, indole) or when searching for specific acidic metabolites (IAA).
Derivatization Strategy
Indoles with polar groups (-COOH, -NH2, -OH) must be derivatized to improve volatility and peak shape.
-
Reagent: BSTFA + 1% TMCS (Silylation).
-
Reaction:
-
Dry the extract under Nitrogen.
-
Add 50 µL BSTFA + 50 µL Pyridine.
-
Incubate at 70°C for 30 mins.
-
Warning: Moisture kills this reaction. Ensure vials are anhydrous.
-
GC Parameters[5][6][7]
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Carrier Gas: Helium @ 1 mL/min.
-
Temp Program: 70°C (1 min) -> 20°C/min -> 280°C (5 min).
Comparative Analysis & Performance Data
| Feature | LC-MS/MS | HPLC-FLD | GC-MS |
| LOD (Limit of Detection) | 0.1 - 0.5 ng/mL | 1 - 5 ng/mL | 10 - 50 ng/mL |
| Selectivity | Excellent (Mass based) | Good (Fluorescence specific) | High (Spectral fingerprint) |
| Sample Prep | Minimal (PPT) | Moderate (SPE often needed) | High (Derivatization) |
| Throughput | High (5-10 min run) | Medium (15-30 min run) | Low (Long run + Prep) |
| Primary Use Case | Trace quantification in plasma | Routine Tryptophan/Metabolite profiling | Volatile indoles (fecal/breath) |
Troubleshooting: Scientist-to-Scientist
-
Peak Tailing: Indoles are basic. Ensure your mobile phase pH is acidic (pH < 3.0) to keep them protonated, or use a base-deactivated column.
-
Signal Loss: Check for oxidation.[2] If your stock solution turns pink/yellow, the indole has degraded. Prepare fresh stocks in Methanol and store at -20°C.
-
Matrix Effect (LC-MS): If IS recovery is <50%, switch from Protein Precipitation to Solid Phase Extraction (SPE) using a polymeric reversed-phase cartridge (e.g., Oasis HLB).
References
-
Simultaneous quantitative analysis of indole compounds by HPLC and LC-MS/MS. Source: MDPI, Molecules. URL:[Link]
-
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Source: National Institutes of Health (PMC). URL:[Link]
-
Determination of Tryptophan Metabolites Using Microextraction and GC–MS. Source: National Institutes of Health (PMC). URL:[Link]
-
Comparison of Salkowski and LC-MS/MS methods for Indole-3-acetic acid detection. Source: Bio-Protocol.[1] URL:[Link]
Sources
- 1. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A quantitative LC-MS/MS method for determination of SP-141, a novel pyrido[b]indole anticancer agent, and its application to a mouse PK study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity HPLC-MS/MS Profiling of Indole Derivatives in Biological Matrices
This Application Note is designed for researchers in metabolomics, neuroscience, and microbiome studies. It moves beyond standard "cookbook" recipes to address the specific chemical instability and isomeric complexity of indole derivatives.
Abstract & Scope
Indole derivatives—stemming from host Tryptophan (Trp) metabolism and gut microbial transformation—are critical biomarkers for neuroinflammation, gastrointestinal health, and psychiatric disorders.[1] However, their analysis is complicated by rapid oxidative degradation (e.g., Serotonin, 5-HIAA) and structural isomerism (e.g., Indole-3-acetic acid vs. Indole-3-propionic acid).
This protocol details a robust LC-MS/MS workflow utilizing Phenyl-Hexyl column chemistry for superior isomeric separation and a reductive-stabilization extraction protocol to prevent analyte loss.
Target Analytes:
-
Host Neurotransmitters: Serotonin (5-HT), 5-Hydroxyindoleacetic acid (5-HIAA), Melatonin.[2]
-
Kynurenine Pathway: L-Tryptophan (Trp), L-Kynurenine (Kyn), Kynurenic Acid (KA).[3]
-
Microbial Metabolites: Indole, Indole-3-acetic acid (IAA), Indole-3-propionic acid (IPA), Indoxyl Sulfate (IS).
Scientific Rationale (The "Why" Behind the Method)
The Phenyl-Hexyl Advantage
Standard C18 columns rely solely on hydrophobic interactions.[4] Indole derivatives, being aromatic bicyclic structures, often co-elute on C18 phases due to similar hydrophobicity.
-
Solution: We utilize a Phenyl-Hexyl stationary phase .[4][5] This phase engages in
- interactions with the indole ring. This secondary retention mechanism provides orthogonal selectivity, resolving critical isomers (like positional isomers of hydroxy-indoles) that C18 cannot separate.
Oxidative Instability & Sample Stabilization
Indoles with hydroxy groups (e.g., Serotonin, 5-HIAA) are highly susceptible to oxidation, especially at neutral pH or in the presence of metal ions released during cell lysis.
-
Solution: The extraction solvent includes Ascorbic Acid (AA) as a sacrificial antioxidant and EDTA to chelate metal ions that catalyze oxidation.
Experimental Protocol
Reagents & Materials
-
LC-MS Grade Solvents: Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).
-
Stabilizer Additives: L-Ascorbic Acid (crystalline), Disodium EDTA.
-
Internal Standards (IS): Tryptophan-d5, Serotonin-d4, Kynurenine-d4 (use isotopically labeled analogs to correct for matrix effects).
Sample Preparation Workflow
Strict adherence to temperature control (
Step 1: Preparation of Stabilization Solution (Antioxidant Mix) Dissolve 100 mg Ascorbic Acid and 10 mg EDTA in 100 mL of 0.1% Formic Acid in Water. Prepare fresh daily.
Step 2: Plasma/Serum Extraction
-
Thaw plasma samples on ice.[6]
-
Aliquot 100
L of plasma into a 1.5 mL Eppendorf tube. -
IMMEDIATELY add 20
L of Internal Standard working solution (in Antioxidant Mix). -
Add 300
L of ice-cold Methanol (containing 0.1% Formic Acid) to precipitate proteins.-
Note: Methanol is preferred over Acetonitrile here as it often yields better recovery for polar indoles like Serotonin.
-
-
Vortex vigorously for 30 seconds.
-
Incubate at
for 20 minutes to complete precipitation. -
Centrifuge at 14,000 x g for 15 minutes at
. -
Transfer 200
L of the supernatant to a clean vial. -
Dilute with 100
L of Water (0.1% FA) to match initial mobile phase strength.
Visual Workflow (Graphviz)
Figure 1: Optimized extraction workflow incorporating antioxidant stabilization.
LC-MS/MS Method Parameters
Chromatographic Conditions
-
Instrument: UHPLC System (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).
-
Column: Phenyl-Hexyl Column (e.g., Phenomenex Kinetex Phenyl-Hexyl or Waters CSH Phenyl-Hexyl), 2.1 x 100 mm, 1.7
m or 2.6 m. -
Column Temp:
. -
Flow Rate: 0.4 mL/min.
-
Injection Vol: 2-5
L.
Mobile Phases:
-
A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
B: Acetonitrile + 0.1% Formic Acid.[7]
-
Note: Ammonium formate is added to Phase A to improve peak shape for zwitterionic compounds like Tryptophan.
-
Gradient Profile:
| Time (min) | % B | Description |
| 0.00 | 2 | Initial Hold (Trapping polar analytes) |
| 1.00 | 2 | Start Gradient |
| 8.00 | 60 | Elution of Indoles |
| 9.00 | 98 | Column Wash |
| 11.00 | 98 | Hold Wash |
| 11.10 | 2 | Re-equilibration |
| 14.00 | 2 | End of Run |
Mass Spectrometry Parameters
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Note: While some acidic indoles (IAA, IPA) ionize in negative mode, modern triple quads allow fast polarity switching. However, for maximum sensitivity, positive mode is preferred as most indoles protonate well on the amine or indole nitrogen.
-
-
Capillary Voltage: 3500 V.
-
Gas Temp:
.
MRM Transitions (Dynamic MRM Recommended):
| Analyte | Precursor ( | Product ( | Collision Energy (V) | Retention Mechanism |
| Tryptophan | 205.1 | 188.1 | 15 | Loss of NH3 |
| Kynurenine | 209.1 | 192.1 | 12 | Loss of NH3 |
| Serotonin (5-HT) | 177.1 | 160.1 | 10 | Loss of NH3 |
| 5-HIAA | 192.1 | 146.1 | 18 | Decarboxylation |
| Indole-3-acetic acid | 176.1 | 130.1 | 15 | Decarboxylation |
| Indole-3-propionic acid | 190.1 | 130.1 | 15 | Loss of side chain |
| Melatonin | 233.1 | 174.1 | 20 | Amide cleavage |
| Indoxyl Sulfate | 212.0 | 80.0 | 25 | Sulfate loss (Neg Mode)* |
*Indoxyl Sulfate is best analyzed in Negative Mode (ESI-). If your instrument speed allows, switch polarity at the specific retention time window.
Pathway Context & Data Interpretation[1][2][5][7][8][9][10][11]
Understanding the metabolic flux is crucial for interpreting data. The diagram below illustrates the competitive pathways for Tryptophan.
Figure 2: The three major metabolic fates of Tryptophan: Kynurenine (Host), Serotonin (Host), and Indole (Microbial).[1]
Troubleshooting & Validation Tips
The "Cross-Talk" Phenomenon
Issue: High concentrations of Tryptophan can cause false signals in the Kynurenine channel.
Mechanism: In-source fragmentation can cause Trp (
Matrix Effects
Issue: Signal suppression in plasma samples. Fix:
-
Dilution: The "Dilute and Shoot" method (Step 9 in protocol) reduces matrix load.
-
Co-eluting Phospholipids: Monitor phospholipids (m/z 184 transition). If they co-elute with analytes, extend the gradient flush or use a phospholipid-removal SPE plate (e.g., Ostro or HybridSPE).
Peak Tailing
Issue: Tailing peaks for amines (Serotonin, Tryptamine). Fix: Ensure the mobile phase pH is acidic (0.1% Formic Acid). If tailing persists, increase ionic strength by adding 5mM Ammonium Formate to Mobile Phase A.
References
-
Agilent Technologies. (2019). Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. Application Note. Link
-
Zhu, C., et al. (2020). A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids. Molecules.[3][4][5][6][7][8][9][10][11][12][13][14] Link
-
Phenomenex. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Technical Guide. Link
-
Konishi, Y., et al. (2007). Stability of whole blood and plasma ascorbic acid.[6][7][8][10] Journal of Chromatography B. Link
-
Creative Proteomics. Tryptophan Pathway LC-MS/MS: Kynurenine to Indoles. Service Overview. Link
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- 1. Tryptophan Pathway LC-MS/MS: Kynurenine to Indoles - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. scispace.com [scispace.com]
- 3. A Novel Liquid Chromatography–Tandem Mass Spectrometry Method to Quantify Tryptophan and Its Major Metabolites in Serum to Support Biomarker Studies in Patients with Cancer Undergoing Immunotherapy [mdpi.com]
- 4. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 5. phenomenex.cn [phenomenex.cn]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability of whole blood and plasma ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. Stability of ascorbic acid in serum and plasma prior to analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass spectrometry-based analysis of gut microbial metabolites of aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
Application Note: In Vitro Cell-Based Assays for Evaluating Anticancer Indole Derivatives
Introduction & Mechanistic Grounding
The indole scaffold—a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring—is a privileged pharmacophore in oncology drug discovery[1]. Naturally occurring indoles, such as indole-3-carbinol (I3C) and its dimer 3,3′-diindolylmethane (DIM) found in cruciferous vegetables, have demonstrated profound tumor-suppressive effects by modulating estrogen metabolism, inducing G1 cell cycle arrest, and triggering apoptosis[2].
In modern drug development, synthetic indole derivatives have been engineered to act as multi-targeted kinase inhibitors, tubulin polymerization disruptors, and modulators of the PI3K/Akt/mTOR pathway[3]. FDA-approved drugs like osimertinib (EGFR inhibitor) and sunitinib (PDGFR/VEGFR inhibitor) rely on the indole core for their target affinity[4].
As a Senior Application Scientist, it is critical to recognize that evaluating these compounds requires a robust, self-validating in vitro screening cascade. Indole derivatives often exhibit pleiotropic effects—such as simultaneously disrupting mitochondrial membrane potential (ΔΨm) and inhibiting receptor tyrosine kinases (RTKs)[5]. Therefore, cellular assays must be carefully designed to capture both primary cytotoxicity and the specific molecular mechanisms of action (MOA).
Figure 1: Pleiotropic intracellular signaling pathways modulated by anticancer indole derivatives.
Quantitative Benchmarks of Indole Derivatives
To contextualize assay development, it is essential to review the performance of recently synthesized indole derivatives. The table below summarizes the efficacy of various indole hybrids against specific cancer cell lines, highlighting the necessity for assays capable of detecting nanomolar to low-micromolar IC50 values.
| Compound Class | Specific Derivative | Target / Mechanism | Cell Line | IC50 Value | Ref |
| Penta-heterocycle Indole | Compound 10b | EGFR / p53-MDM2 modulation | A549 (Lung) | 12.0 nM | [6] |
| Indole-Ursolic Acid Hybrid | Compound 5f | Topoisomerase IIα inhibition | SMMC-7721 (Liver) | 0.56 µM | [7] |
| Indole-Pyrano Hybrid | Compound 19 | PI3K/AKT/mTOR inhibition | MDA-MB-231 (TNBC) | 2.29 µM | [5] |
| Indole-1,3,4-Oxadiazole | Compound 2e | EGFR / COX-2 inhibition | HCT116 (Colon) | 6.43 µM | [4] |
Experimental Workflow & Protocol Design
A rigorous in vitro evaluation of indole derivatives requires a tiered approach: starting with broad cytotoxicity screening, moving to apoptotic validation, and culminating in target-specific mechanistic assays.
Figure 2: Tiered in vitro screening workflow for evaluating novel indole derivatives.
Protocol 1: Cell Viability and IC50 Determination (MTT Assay)
Scientific Rationale: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. Because many indole derivatives disrupt mitochondrial function and induce reactive oxygen species (ROS)[5], this assay provides a highly sensitive readout of metabolic viability.
Critical Causality Note: Seeding density is the most critical variable. Cells must remain in the logarithmic growth phase throughout the 48–72 hour treatment window. If cells reach confluence, contact inhibition will artificially arrest the cell cycle, masking the efficacy of indole derivatives that specifically target actively dividing cells (e.g., tubulin inhibitors)[3].
Step-by-Step Methodology:
-
Cell Seeding: Harvest target cancer cells (e.g., MCF-7, A549) at 70-80% confluency. Seed 3,000–5,000 cells/well in 100 µL of complete media (e.g., DMEM + 10% FBS) in a 96-well plate.
-
Adherence: Incubate for 24 hours at 37°C, 5% CO2 to allow for cellular attachment and recovery from trypsinization stress.
-
Compound Preparation: Dissolve the indole derivative in cell-culture grade DMSO to create a 10 mM stock. Perform serial dilutions in complete media. Crucial: Ensure the final DMSO concentration in the well does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.
-
Treatment: Aspirate the old media and add 100 µL of the compound-containing media. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Erlotinib or Doxorubicin). Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 3–4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 150 µL of DMSO to each well. Place on an orbital shaker for 10 minutes to fully dissolve the crystals.
-
Quantification: Read the absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background noise) using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Protocol 2: Apoptosis Assessment via Annexin V-FITC/PI Flow Cytometry
Scientific Rationale: Indole derivatives frequently upregulate Bax and downregulate Bcl-2, shifting the mitochondrial balance toward apoptosis[1]. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer plasma membrane leaflet. Annexin V binds to exposed PS, while Propidium Iodide (PI) is a vital dye excluded by intact membranes but capable of entering late apoptotic/necrotic cells.
Critical Causality Note: Annexin V binding to PS is strictly calcium-dependent. Therefore, washing cells with standard PBS prior to staining will strip calcium and result in false negatives. A specialized Annexin V Binding Buffer (containing ~2.5 mM CaCl2) must be used throughout the staining process.
Step-by-Step Methodology:
-
Treatment: Seed cells in 6-well plates (2 × 10^5 cells/well) and treat with the indole derivative at 0.5×, 1×, and 2× the calculated IC50 for 24–48 hours.
-
Harvesting: Collect the culture media (which contains detached, late-apoptotic cells). Wash the adherent cells gently with PBS, then trypsinize. Combine the trypsinized cells with the collected media to ensure no apoptotic cells are lost.
-
Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL). Gently vortex and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add an additional 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (within 1 hour). Use single-stained controls to set compensation matrices between the FITC (FL1) and PI (FL2/FL3) channels.
Protocol 3: Cell Cycle Arrest Analysis
Scientific Rationale: Indole compounds can inhibit tubulin polymerization (causing G2/M arrest) or inhibit RTK/PI3K signaling (causing G0/G1 arrest)[3],[5]. PI staining of cellular DNA content allows for the quantification of cells in each phase of the cell cycle.
Critical Causality Note: To accurately measure DNA content, cells must be permeabilized to allow PI to enter the nucleus. Furthermore, because PI binds to all double-stranded nucleic acids, RNase A must be added to degrade RNA; otherwise, the RNA will bind PI and artificially inflate the apparent DNA content, blurring the distinct G1 and G2/M peaks.
Step-by-Step Methodology:
-
Harvesting: Treat and harvest cells as described in Protocol 2.
-
Fixation: Wash cells with cold PBS. While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise. Why dropwise? This prevents cell clumping during fixation. Incubate at -20°C for at least 2 hours (or up to a week).
-
Washing: Centrifuge at 500 × g for 5 minutes (fixed cells are lighter and require higher g-force). Wash twice with cold PBS to remove all traces of ethanol.
-
Staining: Resuspend the pellet in 500 µL of PI/RNase Staining Buffer (PBS containing 50 µg/mL PI and 100 µg/mL RNase A).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze via flow cytometry using a linear scale for the PI channel to accurately distinguish the 2N (G1) and 4N (G2/M) DNA peaks.
Conclusion & Best Practices for Assay Validation
When evaluating novel indole derivatives, it is paramount to utilize orthogonal assays to validate findings. For instance, if an MTT assay suggests a potent IC50, but Flow Cytometry shows minimal Annexin V binding, the compound may be inducing cytostatic effects (cell cycle arrest) rather than cytotoxic (apoptotic) effects, or it may be triggering alternative death pathways like autophagy or ferroptosis.
Furthermore, because indoles like I3C and DIM are known to sensitize multidrug-resistant tumors[1], researchers should consider combination assays. Co-administering the indole derivative with standard chemotherapeutics (e.g., Doxorubicin or Cisplatin) and calculating the Combination Index (CI) using the Chou-Talalay method can reveal synergistic therapeutic potential.
References
-
Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach Anti-Cancer Agents in Medicinal Chemistry [Link]
-
The Anti-Carcinogenic Effect of Indole-3-Carbinol and 3, 3'-Diindolylmethane and their Mechanism of Action Hilaris Publisher[Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) National Institutes of Health (PMC)[Link]
-
In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors MDPI[Link]
-
RETRACTED: Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds National Institutes of Health (PMC)[Link]
-
Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells Taylor & Francis[Link]
-
Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors National Institutes of Health (PMC)[Link]
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- 2. hilarispublisher.com [hilarispublisher.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
"antimicrobial screening assays for novel indole compounds"
Topic: Strategic Antimicrobial Profiling of Novel Indole Scaffolds: From High-Throughput Screening to Mechanistic Validation Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Scientists
Introduction: The Indole Advantage in Antimicrobials
The indole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core moiety in tryptophan, serotonin, and auxins. In the context of antimicrobial discovery, novel indole derivatives (e.g., bis-indoles, 3-substituted indoles) are increasingly valued for their ability to disrupt bacterial cell membranes, inhibit efflux pumps, and attenuate quorum sensing.
However, the lipophilic nature of synthetic indoles presents unique challenges in in vitro screening. Standard aqueous assays often yield false negatives due to compound precipitation or false positives due to solvent toxicity. This guide provides a rigorous, field-validated framework for accurately profiling these compounds, moving beyond simple phenotype observation to quantitative mechanistic validation.
Phase I: Compound Management & Solubility Optimization
The Silent Failure Mode: Many indole screening campaigns fail not because of a lack of potency, but because the compound never effectively reached the target in solution.
Protocol: Hydrophobic Compound Stock Preparation
Objective: Create stable stock solutions that maximize solubility without introducing solvent toxicity to the test organism.
-
Primary Stock Formulation:
-
Dissolve the solid indole derivative in 100% Dimethyl Sulfoxide (DMSO) (analytical grade).
-
Target Concentration: 10 mg/mL or 100x the highest anticipated test concentration.
-
Expert Insight: Avoid ethanol or methanol for primary stocks of highly lipophilic indoles, as they evaporate during plate setup, leading to concentration errors.
-
-
The "Precipitation Check" (Critical Step):
-
Before adding to cells, dilute the stock 1:100 into the specific assay media (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Visual Inspection: Hold against a dark background with side lighting. Turbidity or crystal formation indicates the compound has crashed out.
-
Correction: If precipitation occurs, reduce the stock concentration or utilize a co-solvent system (e.g., 5% Tween-80 in the final broth), though this requires validation to ensure the surfactant does not lyse the bacteria.
-
Phase II: Primary Screening (MIC Determination)
Methodology: Broth Microdilution (CLSI M07 aligned) Rationale: This quantitative method is superior to agar diffusion for lipophilic compounds, which diffuse poorly through agar matrices.
Workflow Diagram: Screening Cascade
Figure 1: Step-by-step workflow for the primary broth microdilution screen, emphasizing the critical solubility check.
Detailed Protocol
-
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). For MRSA or Enterococcus, supplement with 2% NaCl if testing oxacillin-synergy, though standard indoles usually do not require this.
-
Plate Setup (96-well):
-
Columns 1-10: Two-fold serial dilution of the indole compound (e.g., 64 µg/mL down to 0.125 µg/mL).
-
Column 11 (Growth Control): Media + Bacteria + Solvent (DMSO matched to test wells).
-
Column 12 (Sterility Control): Media only.
-
-
Inoculum Standardization:
-
Prepare a 0.5 McFarland suspension (~1.5 x 10^8 CFU/mL) from a fresh overnight culture.
-
Dilute 1:100 in CAMHB to reach ~1.5 x 10^6 CFU/mL.
-
Add 50 µL of this diluted inoculum to 50 µL of drug solution in the wells. Final Inoculum: ~5 x 10^5 CFU/mL.
-
-
Incubation: 35°C ± 2°C for 16–20 hours (24h for Staphylococcus spp.).
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.
Technical Note on DMSO Tolerance: Ensure the final DMSO concentration in the well is ≤ 1% (v/v) . Most bacteria tolerate up to 2%, but sensitive strains (and fungal pathogens like C. albicans) can show growth inhibition at >1%, leading to false positives.
Phase III: Kinetic Profiling (Time-Kill Assay)
Objective: Distinguish whether the indole is bacteriostatic (inhibits growth) or bactericidal (kills >99.9%).
Protocol
-
Preparation: Prepare tubes with CAMHB containing the indole at 1x MIC , 2x MIC , and 4x MIC . Include a Growth Control (no drug).
-
Inoculation: Add bacteria to a final density of ~5 x 10^5 CFU/mL.
-
Sampling: Incubate at 37°C with shaking. Remove aliquots at T=0, 2, 4, 8, and 24 hours.
-
Quantification: Serially dilute aliquots in PBS and plate onto nutrient agar. Count colonies after overnight incubation.
Data Interpretation Table:
| Outcome | Log10 Reduction (vs. Initial Inoculum) | Biological Implication |
| Bacteriostatic | < 3 Log10 reduction | Inhibits replication; immune system required to clear. |
| Bactericidal | ≥ 3 Log10 reduction | Irreversible cell death; preferred for immunocompromised hosts. |
| Regrowth | Initial drop followed by increase | Suggests persistence or rapid resistance development. |
Phase IV: Advanced Characterization (Biofilm & Synergy)
Indoles are often investigated for their ability to penetrate biofilms or potentiate existing antibiotics (synergy).
A. Biofilm Inhibition Assay (Crystal Violet)
Since indoles often modulate quorum sensing, they may inhibit biofilm formation without killing planktonic cells.
-
Seeding: Inoculate 96-well flat-bottom plates with bacteria in glucose-supplemented media (e.g., TSB + 1% Glucose) to trigger biofilm formation.
-
Treatment: Add indole compounds at sub-MIC concentrations (e.g., 0.5x MIC, 0.25x MIC) immediately upon seeding.
-
Incubation: 24 hours static at 37°C.
-
Staining:
-
Measurement: Read OD at 590 nm. Compare % inhibition vs. untreated control.[1][4][5]
B. Checkerboard Synergy Assay
Used to determine if the indole restores the activity of a failed antibiotic (e.g., against MRSA).
Visualizing the Matrix:
Figure 2: Schematic of the Checkerboard Assay. The Indole is diluted down the rows, and the standard antibiotic is diluted across the columns.
Calculation: Fractional Inhibitory Concentration (FIC) Index
Interpretation:
References
-
Clinical and Laboratory Standards Institute (CLSI). (2024).[9] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2008). M38-A2: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Link
-
Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action of antimicrobial agents. Clinical Infectious Diseases. Link
-
O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments. Link
-
Odds, F. C. (2003). Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 4. emerypharma.com [emerypharma.com]
- 5. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. intertekinform.com [intertekinform.com]
Application Notes and Protocols: Tubulin Polymerization Inhibition Assay for Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Microtubule Dynamics and the Promise of Indole Inhibitors
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers.[1][2] Their constant assembly (polymerization) and disassembly (depolymerization) are fundamental to a host of critical cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[2][3] This dynamic instability makes tubulin a prime and well-validated target for cancer chemotherapy.[2][4] Compounds that interfere with tubulin polymerization can disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and ultimately triggering apoptosis, or programmed cell death, in rapidly proliferating cancer cells.[3][5]
The indole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with potent biological activities.[6][7] A significant number of indole-containing molecules, such as the vinca alkaloids (vinblastine and vincristine), have been identified as powerful inhibitors of tubulin polymerization.[3] Many synthetic indole derivatives have been designed to bind to the colchicine-binding site on β-tubulin, effectively preventing the incorporation of tubulin dimers into growing microtubules.[8][9] This application note provides a detailed guide for researchers to reliably assess the inhibitory potential of novel indole compounds on tubulin polymerization using a robust in vitro assay.
Assay Principle: Visualizing Polymerization through Light Scatter
The in vitro tubulin polymerization assay is a foundational method for characterizing compounds that modulate microtubule dynamics. The core principle is straightforward: as purified tubulin heterodimers polymerize into microtubules in the presence of guanosine triphosphate (GTP) and at a physiological temperature (37°C), the solution becomes more turbid.[5][10] This increase in turbidity is due to light scattering by the newly formed microtubule polymers.[10][11] By monitoring the change in optical density (OD) over time using a spectrophotometer, typically at a wavelength of 340-350 nm, a kinetic curve of polymerization can be generated.[2]
This polymerization curve characteristically displays three phases:
-
Nucleation (Lag Phase): An initial slow phase where tubulin dimers form small oligomers, or "seeds," which are necessary for subsequent elongation.
-
Growth (Elongation Phase): A rapid increase in light scattering as tubulin dimers are added to the ends of the nuclei, leading to microtubule elongation.
-
Steady State (Plateau Phase): A plateau where the rate of polymerization is balanced by the rate of depolymerization, and the total mass of microtubule polymer remains relatively constant.[2][11]
Inhibitors of tubulin polymerization, such as many indole compounds, will characteristically alter this curve by reducing the rate and extent of polymerization.[11] This provides a quantifiable measure of the compound's inhibitory activity.
An alternative, and often more sensitive, method is the fluorescence-based assay.[12][13] This approach utilizes a fluorescent reporter molecule, such as DAPI, that preferentially binds to or is incorporated into microtubules as they form, leading to a significant increase in fluorescence intensity.[12][14] This method is particularly well-suited for high-throughput screening (HTS) applications due to its sensitivity and lower tubulin requirement.[13][15]
Diagram: The Experimental Rationale
// Styling edge [color="#5F6368"]; node [penwidth=1, color="#5F6368"]; } dot Caption: Workflow for the in vitro tubulin polymerization inhibition assay.
Detailed Experimental Protocol: Turbidity-Based Assay
This protocol is designed for a 96-well plate format, which is suitable for screening multiple concentrations of indole compounds. It is crucial to perform all initial steps on ice to prevent premature tubulin polymerization.[16]
Materials and Reagents
-
Lyophilized, high-purity (>99%) tubulin (e.g., from bovine or porcine brain)
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA. Store at 4°C.[11]
-
GTP solution: 100 mM stock in sterile water. Aliquot and store at -80°C.[17]
-
Glycerol (optional, as a polymerization enhancer)
-
Test Indole Compound(s): Prepare a concentrated stock solution (e.g., 10-100 mM) in 100% DMSO. Store at -20°C.
-
Control Compounds:
-
Negative Control: DMSO (vehicle)
-
Positive Inhibitor Control: Nocodazole or Colchicine (e.g., 10 mM stock in DMSO)
-
Positive Enhancer Control: Paclitaxel (e.g., 1 mM stock in DMSO)[16]
-
-
96-well, half-area, clear-bottom microplates[16]
-
Temperature-controlled microplate reader capable of kinetic measurements at 340 nm or 350 nm
-
Multichannel pipette
Protocol Steps
-
Reagent Preparation (On Ice):
-
Complete Polymerization Buffer: Prepare a fresh working solution by supplementing the General Tubulin Buffer (G-PEM) with 1 mM GTP and, if desired, 10% glycerol.[11][17] Keep this buffer on ice at all times.
-
Tubulin Reconstitution: Reconstitute the lyophilized tubulin to a stock concentration of 10 mg/mL using ice-cold G-PEM buffer. Gently mix by pipetting up and down; do not vortex. Let it sit on ice for 10-15 minutes to ensure complete solubilization. The final concentration in the assay will typically be 2-4 mg/mL.[2]
-
Compound Dilutions: Prepare serial dilutions of your indole compound and control compounds in the Complete Polymerization Buffer. It is critical to ensure the final DMSO concentration is consistent across all wells and does not exceed a non-inhibitory level, typically ≤2%.[16][17] A common approach is to prepare 10X concentrated solutions of each compound dilution.
-
-
Assay Setup (96-Well Plate):
-
Pre-warm the microplate reader to 37°C.
-
On ice, prepare the final tubulin reaction mix. For each 100 µL reaction, you will combine 90 µL of the working tubulin solution (e.g., diluted to 3.33 mg/mL in Complete Polymerization Buffer) and 10 µL of the 10X compound dilution.
-
A more robust method: First, add 10 µL of each 10X compound dilution (test indole, nocodazole, paclitaxel, DMSO vehicle) to the appropriate wells of the 96-well plate. It is highly recommended to run each condition in triplicate to ensure data reliability.[2]
-
Place the plate in the 37°C reader for 2-5 minutes to allow the compounds to equilibrate to temperature.[11]
-
Prepare the final tubulin solution by diluting the stock to the desired final assay concentration (e.g., 3 mg/mL) in ice-cold Complete Polymerization Buffer.[11]
-
Initiate Polymerization: Using a multichannel pipette, rapidly add 90 µL of the cold tubulin solution to each well containing the 10 µL of pre-warmed compound. This brings the final volume to 100 µL. Pipette gently to mix but avoid introducing air bubbles, which can interfere with OD readings.[16]
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed 37°C plate reader.
-
Begin kinetic measurements of the absorbance at 340 nm (or 350 nm), taking readings every 30-60 seconds for a total of 60-90 minutes.[16]
-
Data Analysis and Interpretation
-
Plotting the Data: For each concentration of the indole compound and controls, plot the average absorbance (OD 340 nm) against time. This will generate a set of polymerization curves.[2]
-
Determining Key Parameters: From the curves, you can extract several key parameters:
-
Vmax (Maximum Rate of Polymerization): The steepest slope of the curve during the elongation phase.
-
Maximum Polymer Mass: The absorbance value at the steady-state plateau.
-
Lag Time: The time before the rapid polymerization phase begins.
-
-
Calculating IC50: The half-maximal inhibitory concentration (IC50) is the concentration of the indole compound that inhibits tubulin polymerization by 50%.
-
To determine the IC50, first calculate the percentage of inhibition for each compound concentration relative to the vehicle (DMSO) control. This is typically done using the Vmax or the final plateau OD values.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and calculate the IC50 value.[1][18]
-
Sample Data Presentation
| Compound | Concentration (µM) | Vmax (mOD/min) | % Inhibition (Vmax) | Max Polymer Mass (OD) | % Inhibition (Plateau) |
| Vehicle (DMSO) | - | 10.5 | 0% | 0.250 | 0% |
| Indole-X | 0.1 | 9.8 | 6.7% | 0.241 | 3.6% |
| 0.5 | 7.2 | 31.4% | 0.188 | 24.8% | |
| 1.2 | 5.3 | 49.5% | 0.130 | 48.0% | |
| 5.0 | 2.1 | 80.0% | 0.055 | 78.0% | |
| 10.0 | 0.8 | 92.4% | 0.021 | 91.6% | |
| Nocodazole | 10.0 | 0.5 | 95.2% | 0.015 | 94.0% |
In this example, the IC50 for Indole-X is approximately 1.2 µM.
Mechanism Visualization
// Normal Pathway Tubulin -> GTP_bind [label="1"]; GTP_bind -> Nucleation [label="2"]; Nucleation -> Elongation [label="3"]; Elongation -> Microtubule [label="4"];
// Inhibition Pathway Indole -> Indole_bind [color="#EA4335"]; Tubulin -> Indole_bind [style=dashed, color="#EA4335"]; Indole_bind -> Block [color="#EA4335"]; Block -> Inhibit_poly [color="#EA4335"]; Elongation -> Inhibit_poly [style=dashed, arrowhead=T, color="#EA4335"];
// Styling edge [color="#5F6368"]; node [penwidth=1, color="#5F6368"]; } dot Caption: Mechanism of tubulin polymerization and its inhibition by indole compounds.
Troubleshooting and Scientific Integrity
A self-validating protocol requires attention to potential pitfalls. Here are key considerations for ensuring the trustworthiness of your results.
| Problem | Potential Cause | Solution |
| No/Low Polymerization in Control | Inactive tubulin due to improper storage or freeze-thaw cycles.[17] | Always use fresh aliquots of tubulin stored at -80°C. Avoid repeated freeze-thaw cycles. Perform a pre-assay quality control check with a known enhancer like paclitaxel. |
| Degraded GTP.[17] | Use fresh, properly stored aliquots of GTP. | |
| High Background Signal | Compound precipitation at assay temperature.[16] | Visually inspect wells for precipitation. Test compound solubility in the assay buffer beforehand. If needed, reduce the final DMSO concentration. |
| Air bubbles in wells.[16] | Be careful during pipetting. Centrifuge the plate briefly (e.g., 30 sec at 200 x g) before reading if bubbles are a persistent issue. | |
| Inconsistent Replicates | Inaccurate pipetting. | Use calibrated pipettes and proper technique. A multichannel pipette for adding tubulin helps ensure simultaneous initiation of the reaction.[10] |
| Temperature fluctuations. | Ensure the plate reader maintains a stable 37°C. Do not open the reader during the kinetic run. | |
| Unexpected Enhancement | Some compounds can act as microtubule stabilizers. | If a compound enhances polymerization, it may be acting like paclitaxel. This is a valid result and warrants further investigation into its mechanism. |
Causality Check: A crucial control is to test for compound-induced precipitation. At the end of a run, transfer the plate to ice for 20-30 minutes. True microtubule polymers will depolymerize, causing the OD to decrease significantly. If the OD remains high, it suggests the signal was due to compound precipitation, not tubulin polymerization.[16]
References
-
In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). EMD Millipore.
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules.
-
Determining the IC50 Value of Tubulin Polymerization-IN-32 in Lymphoma Cells: Application Notes and Protocols. Benchchem.
-
Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. FEBS Letters.
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.
-
Determining the IC50 value of "Tubulin polymerization-IN-47" in neuroblastoma cells. Benchchem.
-
Application Notes and Protocols for Tubulin Polymerization Assay with Millepachine. Benchchem.
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. MDPI.
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC.
-
Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.
-
Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26. Benchchem.
-
Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc.
-
Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Future Medicinal Chemistry.
-
Technical Support Center: Interpreting Data from Tubulin Polymerization-IN-73 Experiments. Benchchem.
-
Tubulin polymerization assay using >99% pure tubulin, fluorescence based (BK011P). GENTAUR.
-
A tubulin polymerization microassay used to compare ligand efficacy. PubMed.
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Bentham Open.
-
New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. PMC.
-
Tubulin Polymerization Assay Kit (>97% pure porcine brain tubulin). Universal Biologicals.
-
Screening specifications for tubulin polymerization. Cytoskeleton, Inc.
-
Design, synthesis, and biological evaluation of indole-based inhibitors of tubulin polymerization and targeted delivery strategies involving drug-linker constructs and hypoxia-activated prodrugs. BEARdocs - Baylor University.
-
Identification of potential tubulin polymerization inhibitors by 3D-QSAR, molecular docking and molecular dynamics. RSC Advances.
-
Human Tubulin polymerization-promoting protein (TPPP) ELISA Kit. Abbkine.
-
HTS-Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.
-
Synthesis of Novel Tubulin Inhibitor Candidates as Potential Anti‐Cancer Agents. ResearchGate.
-
Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. Frontiers in Chemistry.
-
Frequently Asked Questions. Cytoskeleton, Inc.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. universalbiologicals.com [universalbiologicals.com]
- 11. cytoskeleton.com [cytoskeleton.com]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. maxanim.com [maxanim.com]
- 14. benthamopen.com [benthamopen.com]
- 15. cytoskeleton.com [cytoskeleton.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Indole Derivatives as Next-Generation Quorum Sensing Inhibitors
Executive Summary
The rapid emergence of antimicrobial resistance (AMR) has necessitated a paradigm shift in infectious disease management. Traditional bactericidal agents exert immense selective pressure, driving the evolution of resistant phenotypes. Antivirulence therapy —specifically Quorum Sensing Inhibition (QSI)—offers a compelling alternative by disarming bacterial pathogens without affecting their viability.
Mechanisms of Action: Disrupting Bacterial Communication
Indole is an endogenous signaling molecule produced by over 85 bacterial species. However, opportunistic pathogens like Pseudomonas aeruginosa do not synthesize indole but possess receptors that respond to it. Synthetic functionalization of the indole scaffold (e.g., halogenation, cyano-substitution, or isocyanobenzyl addition) significantly enhances its binding affinity to QS receptors [1, 3].
-
AHL Pathway Antagonism: Indole derivatives competitively bind to LuxR-type receptors (e.g., LasR and RhlR in P. aeruginosa, CviR in Chromobacterium violaceum), preventing the native autoinducers from initiating the transcription of virulence genes [3].
-
PQS Suppression: Halogenated indoles (e.g., 7-fluoroindole) directly suppress the pqs operon, drastically reducing the production of pyocyanin and siderophores [3].
Fig 1. Mechanistic pathways of QS Inhibition by indole derivatives in bacterial models.
Quantitative Efficacy Profile
The structural optimization of indoles yields highly specific antivirulence profiles. Table 1 summarizes the quantitative efficacy of leading indole derivatives against key pathogenic targets.
Table 1: Efficacy of Selected Indole Derivatives as QS Inhibitors
| Compound | Target Pathogen | Target System / Phenotype | Efficacy Metrics | Ref |
| IMBI (Compound 32) (3-(2-isocyano-6-methylbenzyl)-1H-indole) | Pseudomonas aeruginosa PAO1 | Biofilm, Pyocyanin | 70% biofilm inhibition at 25 μg/mL; 57% destruction of mature biofilm | [1] |
| Compound A19 (3-Cyano-indole derivative) | Escherichia coli / AMR Models | LsrK Kinase (AI-2 QS) | IC₅₀ = 340 nM; K_D = 485 nM | [2] |
| 7-Fluoroindole (7FI) | Pseudomonas aeruginosa PAO1 | PQS, Pyocyanin, Siderophores | Significant reduction of all 5 virulence factors at 1 mM | [3] |
| Brominated Indole-3-carboxaldehydes | Chromobacterium violaceum | AHL / Violacein Production | 2- to 13-fold reduction in IC₅₀ compared to non-brominated analogs | [4] |
Experimental Methodologies
To ensure scientific integrity, QSI assays must be self-validating. The cardinal rule of antivirulence screening is that the observed inhibition must not be a byproduct of bactericidal activity . Therefore, all protocols below incorporate parallel growth quantification (OD₆₀₀) to confirm that the indole derivatives are administered at sub-Minimum Inhibitory Concentrations (sub-MIC).
Protocol A: High-Throughput QSI Screening via Chromobacterium violaceum Violacein Assay
C. violaceum produces a distinct purple pigment (violacein) in response to AHL autoinducers. This protocol leverages violacein as a macroscopic reporter for QS activity [4, 5].
Materials:
-
C. violaceum ATCC 12472 (wild-type) or CV026 (biosensor mutant requiring exogenous AHL).
-
Luria-Bertani (LB) Broth.
-
96-well microtiter plates.
-
Ethanol (100%) and DMSO.
Step-by-Step Procedure:
-
Inoculum Preparation: Grow C. violaceum overnight in LB broth at 30°C. Adjust the optical density (OD₅₉₅) to 0.7, then dilute 1:1000 in fresh LB broth.
-
Compound Treatment: Dissolve the indole derivative in DMSO. Add 2 µL of the compound to 198 µL of the diluted bacterial suspension in a 96-well plate to achieve desired sub-MIC concentrations (e.g., 50 µM to 400 µM). Causality Note: Keep final DMSO concentration ≤1% to prevent solvent-induced membrane toxicity.
-
Incubation: Incubate the plates overnight (18-24 hours) at 30°C under static conditions.
-
Growth Validation: Read the absorbance at OD₆₀₀ to quantify bacterial growth. Wells showing >10% growth reduction compared to the vehicle control should be excluded from QSI analysis, as the compound is acting as an antibiotic rather than an antivirulence agent.
-
Violacein Extraction: Centrifuge the plate at 3000 rpm for 10 minutes to pellet the cells and the insoluble violacein. Discard the supernatant. Add 200 µL of 100% ethanol to each well and vigorously pipette to resuspend and lyse the cells. Causality Note: Violacein is highly soluble in ethanol but insoluble in water. This extraction isolates the pigment from aqueous media components that cause optical interference.
-
Quantification: Centrifuge again to pellet cell debris. Transfer the ethanol supernatant to a new plate and measure absorbance at OD₅₈₅. Calculate the IC₅₀ based on the percentage reduction of violacein relative to the control.
Protocol B: Pyocyanin Virulence Factor Quantification in Pseudomonas aeruginosa
Pyocyanin is a redox-active, blue-green phenazine toxin regulated by the rhl and pqs QS systems in P. aeruginosa.
Materials:
-
P. aeruginosa PAO1 strain.
-
Chloroform and 0.2 M Hydrochloric Acid (HCl).
Step-by-Step Procedure:
-
Culture: Grow P. aeruginosa PAO1 in LB broth supplemented with the indole derivative (e.g., 7-Fluoroindole at 1 mM) for 24 hours at 37°C with shaking (250 rpm).
-
Supernatant Isolation: Measure OD₆₀₀ to confirm uniform growth. Centrifuge 5 mL of the culture at 10,000 × g for 10 minutes. Collect the cell-free supernatant.
-
Organic Extraction: Add 3 mL of Chloroform to the 5 mL supernatant. Vortex vigorously for 20 seconds. Causality Note: In the neutral/alkaline spent media, pyocyanin is uncharged and partitions selectively into the organic chloroform layer, turning it blue.
-
Phase Separation: Centrifuge at 3000 × g for 5 minutes. Carefully transfer the lower blue chloroform layer to a fresh tube.
-
Acidic Aqueous Extraction: Add 1 mL of 0.2 M HCl to the chloroform extract. Vortex vigorously. Causality Note: The acid protonates pyocyanin, giving it a positive charge. This drastically increases its aqueous solubility, driving it into the upper acidic aqueous phase and shifting its color from blue to pink/red. This double-extraction eliminates background fluorophores.
-
Quantification: Collect the upper pink aqueous phase and measure absorbance at OD₅₂₀. Normalize the OD₅₂₀ value against the initial OD₆₀₀ cell density to report relative pyocyanin production per unit of biomass.
References
- Discovery and evaluation of 3-(2-isocyanobenzyl)-1H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro. RSC Medicinal Chemistry.
- Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors. Journal of Medicinal Chemistry.
- 7-fluoroindole as an antivirulence compound against Pseudomonas aeruginosa. FEMS Microbiology Letters.
- Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. MDPI.
- Flavones as Quorum Sensing Inhibitors Identified by a Newly Optimized Screening Platform Using Chromobacterium violaceum. Helda.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Substituted Indoles
Ticket ID: IND-C3-SYNTH-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Regioselectivity, Oligomerization, and Yield Failures in C3-Functionalization
Introduction: Welcome to the Bench
If you are reading this, you are likely staring at a crude NMR showing a mixture of N1-alkylated byproducts, C2-isomers, or—worst of all—a flask full of intractable black polymer.
The indole nucleus is deceptive. While it is an electron-rich heterocycle (
This guide moves beyond standard textbook procedures to address the causality of failure. We will troubleshoot the three most common "tickets" submitted to our support center: Regioselectivity (N1 vs. C3), Acid-Catalyzed Decomposition, and Metal-Catalyzed Failures.
Module 1: The Regioselectivity Crisis (N1 vs. C3)
User Complaint: "I’m trying to alkylate my indole at C3, but I’m getting significant N-alkylation or mixtures."
Root Cause Analysis: Indole reactivity is governed by the Hard-Soft Acid-Base (HSAB) theory.
-
C3 Position: Soft nucleophile (orbital controlled). Reacts best with soft electrophiles (Michael acceptors, stabilized carbocations).
-
N1 Position: Hard nucleophile (charge controlled). Reacts with hard electrophiles (alkyl halides, acyl chlorides) especially in the presence of strong bases (NaH, KOtBu) which deprotonate the N-H (
).
Troubleshooting Workflow:
-
Check your Electrophile: Is it a "hard" alkyl halide (e.g., MeI, BnBr)? If yes, N1-alkylation is kinetically favored under basic conditions.
-
Check your Base: Are you using NaH? This generates the naked indolyl anion, which is less regioselective.
-
Check your Catalyst: Are you relying on thermal activation?
The "Golden Config" for C3-Selectivity: To force C3 substitution, you must stabilize the transition state at C3 or block N1.
-
Strategy A: Lewis Acid Catalysis (Friedel-Crafts Mode) Use a Lewis acid (Zn(OTf)₂, InBr₃) to activate the electrophile. This promotes a "soft-soft" interaction favoring C3.
-
Strategy B: Solvent Tuning Avoid polar aprotic solvents (DMF, DMSO) if using bases, as they enhance N1 nucleophilicity. Use non-polar solvents (DCM, Toluene) or protic solvents (HFIP) that hydrogen-bond to N1, reducing its reactivity.
Visual Guide: Regioselectivity Decision Tree
Caption: Decision matrix for predicting and controlling N1 vs. C3 regioselectivity based on electrophile hardness and activation mode.
Module 2: The "Black Tar" Scenario (Oligomerization)
User Complaint: "My reaction turned dark red/black, and the baseline of my TLC is a streak. No product isolated."
Root Cause Analysis: You are witnessing acid-catalyzed dimerization . This is the most common failure mode when synthesizing 3-substituted indoles using Brønsted or Lewis acids.
-
Protonation: The C3 position is protonated, breaking aromaticity to form an iminium cation (indolium ion).[1]
-
Nucleophilic Attack: A second, unreacted indole molecule attacks this highly electrophilic iminium species at C3.
-
Propagation: This dimer can react further, leading to trimers and polymers.
Troubleshooting Steps:
-
Buffer the System: If generating HCl as a byproduct, add a proton scavenger (e.g., 2,6-di-tert-butylpyridine) that is too bulky to poison the Lewis Acid but basic enough to neutralize free protons.
-
Concentration Control: Dimerization is second-order with respect to indole. Dilute the reaction (0.05 M - 0.1 M).
-
Slow Addition: Add the indole slowly to the electrophile, not the other way around. Keep the concentration of free indole low relative to the electrophile.
Module 3: Validated Protocol (The "Workhorse")
Protocol: Zn(OTf)₂-Catalyzed Friedel-Crafts Alkylation with Michael Acceptors Use Case: Synthesis of tryptamine precursors or C3-alkylated scaffolds. This protocol minimizes N1-alkylation and polymerization by using mild Lewis acidity.
Reagents:
-
Indole (1.0 equiv)
-
Michael Acceptor (e.g., trans-
-nitrostyrene) (1.2 equiv) -
Catalyst: Zn(OTf)₂ (10 mol%)
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask under Argon. Add Zn(OTf)₂ (10 mol%) and a magnetic stir bar.
-
Solvation: Add anhydrous DCM (0.2 M concentration relative to indole).
-
Electrophile Addition: Add the Michael acceptor (1.2 equiv) and stir for 5 minutes to allow Lewis acid coordination. Note: This pre-complexation activates the electrophile before the nucleophile sees it.
-
Nucleophile Addition: Add the indole (1.0 equiv) in one portion.
-
Monitoring: Stir at Room Temperature (25°C). Monitor by TLC.
-
Checkpoint: If the reaction is sluggish after 4 hours, raise temperature to 40°C (refluxing DCM). Do not jump to 80°C immediately to avoid polymerization.
-
-
Quench: Pour mixture into saturated NaHCO₃ solution.
-
Workup: Extract with DCM (3x), wash with brine, dry over Na₂SO₄.
-
Purification: Flash column chromatography. Tip: 3-substituted indoles can be acid-sensitive on silica. Add 1% Et₃N to your eluent to neutralize silica acidity.
Quantitative Expectations:
| Parameter | Value | Notes |
| Typical Yield | 85-95% | Lower if indole has EWG at C5/C6 |
| C3:N1 Ratio | >99:1 | Under Zn(OTf)₂ catalysis |
| Reaction Time | 2-12 Hours | Dependent on steric bulk of electrophile |
Module 4: Advanced Troubleshooting (Metal Catalysis)
User Complaint: "I am trying a Pd-catalyzed C3-benzylation, but I see product rearrangement to C2."
Technical Insight: When creating quaternary centers at C3 (e.g., C3-benzylation), the resulting 3H-indole (indolenine) intermediate is prone to a [1,5]-sigmatropic shift (or "walk") of the substituent from C3 to C2 to restore aromaticity. This is a classic thermodynamic trap [1].
The Fix: Use a ligand with a large bite angle , such as DPEphos .[2][3] Research indicates that bulky, bidentate ligands like DPEphos destabilize the Pd-complex coordination required for the migration/rearrangement, locking the substituent at C3 [2].
Visual Guide: The Migration Trap
Caption: Mechanism showing how ligand choice (DPEphos) prevents the thermodynamic rearrangement of C3-products to C2-isomers.
Frequently Asked Questions (FAQ)
Q: Can I use the Fischer Indole Synthesis to make 3-substituted indoles directly? A: Yes, but with caveats. If you use a ketone with non-equivalent alpha-hydrogens (e.g., 2-butanone), you will get a mixture of regioisomers (2-ethyl vs. 2,3-dimethyl). Furthermore, electron-donating groups on the hydrazine can cause the reaction to fail by promoting N-N bond cleavage instead of the [3,3]-sigmatropic rearrangement [3].[4]
Q: My 3-substituted indole turns pink/brown on the bench. Is it ruined? A: Likely not. Indoles are sensitive to photo-oxidation, forming colored impurities (often peroxides or dimers) at trace levels that look worse than they are.
-
Fix: Filter through a short plug of silica gel or recrystallize. Store under Argon in the dark.
Q: How do I alkylate at C3 if I must use an alkyl halide (e.g., Methyl Iodide)? A: You must use the Grignard protocol . React indole with MeMgBr to form the Indolyl-MgBr salt. The Magnesium atom coordinates tightly to the Nitrogen, effectively blocking it and directing the hard electrophile (MeI) to the C3 position via a solvent-caged mechanism.
References
-
Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in a New Dimension. Angewandte Chemie International Edition. Link
-
Mukherjee, M., & Zhou, E. (2011). Palladium-Catalyzed C3-Benzylation of Indoles. Journal of the American Chemical Society.[5] Link
-
Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer. Link
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. Link
Sources
Technical Support Center: Troubleshooting Low Yield in Fischer Indole Synthesis
Mechanistic Overview & Diagnostic Workflow
The Fischer Indole Synthesis is a robust, classical method for constructing the indole core, but it is notoriously sensitive to electronic and steric factors. The reaction proceeds via the condensation of an arylhydrazine with a ketone to form an arylhydrazone. Acid-catalyzed tautomerization yields an ene-hydrazine, which undergoes a critical [3,3]-sigmatropic rearrangement. Subsequent rearomatization and loss of ammonia deliver the indole.
When yields drop, the failure point usually lies in one of three mechanistic areas:
-
Incomplete hydrazone formation due to steric hindrance or excess water.
-
Failure of the [3,3]-sigmatropic rearrangement (due to electronic deactivation or competing regiochemical pathways).
-
Product degradation and polymerization under harsh acidic conditions.
Troubleshooting workflow for resolving low yields in Fischer indole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction turns into a black, tarry mixture and the yield of the desired indole is <10%. What is causing this degradation? A: Harsh Brønsted acids (e.g., concentrated H₂SO₄, polyphosphoric acid) combined with high conductive heating often lead to the polymerization of the starting ketone or the degradation of the electron-rich indole product. Causality: Indoles are highly susceptible to electrophilic attack and oxidative dimerization under strongly acidic, high-temperature conditions. Solution: Switch to a milder Lewis acid or a solid-supported acid catalyst such as 1[1]. Additionally, transitioning from conductive heating to dielectric (microwave) heating can drastically reduce reaction times (e.g., from hours to minutes), minimizing the window for side-product formation[2].
Q2: I am using an unsymmetrical aliphatic ketone, and I get a 1:1 mixture of two regioisomers. How can I control the regioselectivity? A: Unsymmetrical ketones can tautomerize into two different ene-hydrazines, leading to cyclization at either the more or less substituted α-carbon. Causality: The direction of the [3,3]-sigmatropic rearrangement is governed by a delicate balance of steric hindrance and transition-state stability. Lower temperatures generally favor the kinetically favored isomer (less substituted), while higher temperatures and stronger acids favor the thermodynamically stable isomer (more substituted)[3]. Solution:3[3]. If classical Fischer conditions fail to provide >5:1 selectivity, consider alternative approaches like 4[4], which operates under mildly acidic conditions and offers excellent regiocontrol for 2-alkylindoles.
Q3: The reaction stalls completely at the hydrazone stage when using a 4-nitrophenylhydrazine. Why won't it cyclize? A: Strongly electron-withdrawing groups (EWGs) on the aryl ring drastically reduce the yield or completely halt the reaction. Causality: The[3,3]-sigmatropic rearrangement involves heterolytic cleavage of the N-N bond. EWGs (like -NO₂, -CF₃) deplete electron density from the aromatic system, severely destabilizing the transition state and5[5]. Solution: To overcome this high activation barrier, switch to a high-boiling polar aprotic solvent (e.g., NMP or DMSO) and apply microwave irradiation at elevated temperatures (150–200 °C)[1].
Q4: Product isolation is causing massive yield losses due to tedious aqueous workups. How can I improve recovery? A: Indoles can "oil out" or remain trapped in aqueous emulsions during neutralization of strong liquid acids. Solution: Utilize solid-supported acids like Amberlyst 15. This allows you to6[6]; the catalyst is simply filtered off, and the solvent is evaporated to yield the crude indole.
Quantitative Data: Optimization Parameters
Table 1: Impact of Heating Modality and Catalyst on Yield
Data synthesized from benchmark studies on 3-benzyl-1H-indole synthesis[1].
| Catalyst | Heating Method | Temp (°C) | Time | Yield (%) | Observation / Causality |
| ZnCl₂ | Conductive | 150 | 180 min | < 10 | Severe degradation; Lewis acid too harsh for this substrate. |
| Amberlyst® 15 | Conductive | 150 | 180 min | 75 | Clean conversion; solid acid prevents tarring. |
| Amberlyst® 15 | Dielectric (MW) | 115 | 30 min | 74 | Equivalent yield, 6x faster reaction rate. |
| T3P® | Dielectric (MW) | 115 | 30 min | 45 | Poor compatibility with MW heating. |
Table 2: Solvent Selection Guidelines
Solvent choice dictates solubility, reaction temperature, and intermediate stability[2][7].
| Solvent | Polarity | Recommended Use Case | Drawbacks |
| Acetic Acid | Protic | Standard substrates; acts as both solvent and mild catalyst. | Difficult to remove under vacuum; requires basic workup. |
| Toluene | Non-polar | Scale-up operations; allows Dean-Stark water removal. | Poor solubility for highly polar hydrazones. |
| NMP | Polar Aprotic | Microwave synthesis; high boiling point allows high-temp rearrangements. | High boiling point makes evaporation tedious. |
| Ethanol | Protic | One-pot procedures; good solubility profile. | Limited to lower temperatures (reflux ~78 °C). |
Self-Validating Experimental Protocols
To ensure reproducibility and build a self-validating system, the following protocols include built-in verification steps (e.g., TLC checkpoints) to isolate failures before proceeding to the next chemical event.
Protocol A: Two-Step, TLC-Validated Fischer Indolization
This protocol separates hydrazone formation from cyclization, allowing you to pinpoint exactly where the yield drop occurs.
Step 1: Hydrazone Formation
-
Charge: In a round-bottom flask, dissolve the arylhydrazine (1.0 equiv) and the ketone (1.05 equiv) in absolute ethanol (0.2 M).
-
React: Stir at room temperature for 2 hours.
-
Validate (Crucial Step): Perform TLC analysis (Hexanes/EtOAc). Do not proceed to Step 2 until the arylhydrazine spot is completely consumed. If unreacted, add molecular sieves (4Å) or heat to 50 °C to drive off water.
-
Isolate: Concentrate the mixture under reduced pressure to yield the crude hydrazone.
Step 2: Cyclization
-
Charge: Dissolve the crude hydrazone in toluene (0.1 M). Add p-toluenesulfonic acid (p-TSA, 0.2 equiv).
-
React: Equip a Dean-Stark apparatus and reflux (110 °C) for 4–6 hours.
-
Validate: Monitor the disappearance of the hydrazone via TLC. The formation of a highly fluorescent spot under 254 nm UV indicates indole formation.
-
Work-up: Cool to room temperature, wash with saturated NaHCO₃ (to neutralize p-TSA), dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography.
Protocol B: Microwave-Assisted, Workup-Free Synthesis (Green Protocol)
Ideal for sensitive substrates prone to degradation under prolonged heating[1][6].
-
Charge: In a microwave-safe vial, combine arylhydrazine (1.0 equiv), ketone (1.0 equiv), and N-methyl-2-pyrrolidone (NMP) (0.5 M).
-
Catalyze: Add Amberlyst® 15 dry resin (2 g per mmol of substrate).
-
Irradiate: Seal the vial and heat in a microwave reactor at 115 °C for 30 minutes.
-
Validate: Check for pressure spikes during the run (indicates rapid ammonia release, confirming cyclization).
-
Work-up (Simplified): Filter the reaction mixture through a sintered glass funnel to remove the Amberlyst® 15 resin. Wash the resin with ethyl acetate.
-
Isolate: Concentrate the filtrate under high vacuum to remove NMP, yielding the crude indole directly without aqueous extraction.
References
-
BenchChem: Optimization of Fischer Indole Synthesis. 2
-
BenchChem: Synthesis of Substituted Indoles - Regioselectivity. 3
-
BenchChem: Optimization of Reaction Conditions for Fischer Indole Synthesis (Temperature, Solvent). 7
-
Academia.edu: Fischer indole synthesis of 3-benzyl-1H-indole via conductive and dielectric heating. 1
-
NIH/PMC: Combining Zn Ion Catalysis with Homogeneous Gold Catalysis: An Efficient Annulation Approach to N-Protected Indoles. 4
-
MDPI: β-Nitroacrylates: New Key Precursors of Indole-2-Carboxylates via Fischer Indole Synthesis. 6
-
ACS Publications: Why Do Some Fischer Indolizations Fail?5
Sources
- 1. (PDF) Fischer indole synthesis of 3-benzyl-1H-indole via conductive and dielectric heating [academia.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Combining Zn Ion Catalysis with Homogeneous Gold Catalysis: An Efficient Annulation Approach to N-Protected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Preventing Tar Formation in Large-Scale Indole Synthesis
Current Status: Operational Topic: Indole Synthesis Optimization & Tar Mitigation Audience: Process Chemists, Scale-up Engineers, R&D Scientists
Executive Summary: The "Tar" Problem
In large-scale Fischer indole synthesis and related pathways, "tar" is not merely a nuisance; it is a symptom of uncontrolled reactivity. It consists of high-molecular-weight oligomers formed via three primary mechanisms:
-
Acid-Catalyzed Polymerization: Indoles are electron-rich enamine-equivalents that readily polymerize in the presence of strong Brønsted acids.[1]
-
Radical Oxidative Coupling: Air-sensitive intermediates undergo oxidative dimerization to form indigo-like or melanin-like sludge.
-
Aldol-Type Condensation: Unreacted ketones/aldehydes self-condense under acidic conditions, forming sticky byproducts that entrap the desired product.
This guide provides self-validating protocols to suppress these pathways, prioritizing Continuous Flow Chemistry and Solid Acid Catalysis over traditional methods.
Diagnostic Hub: Troubleshooting Q&A
Issue 1: Thermal Runaway & Rapid Darkening
Q: My reaction mixture turns black and viscous within minutes of adding the acid catalyst. How do I prevent this exotherm?
A: This indicates a "hotspot" failure mode where the heat of neutralization and reaction accelerates polymerization.
-
Root Cause: Adding strong acid (e.g., H₂SO₄) to a bulk reactor creates localized zones of extreme acidity and temperature (
C), instantly charring the substrate. -
Immediate Fix: Switch to a Lewis Acid (e.g., ZnCl₂) or a Solid Acid Catalyst . If using Brønsted acids is unavoidable, use a "reverse addition" protocol: add the hydrazone to the pre-cooled acid slowly.
-
Systemic Solution: Transition to Continuous Flow (See Protocol A). Flow reactors have surface-area-to-volume ratios
higher than batch vessels, dissipating heat instantly.
Issue 2: The "Red Oil" Phase Separation
Q: After workup, I get a dark red oil that won't crystallize, even though TLC shows product. What is this?
A: This is often an emulsion of your product trapped within oligomeric "tar."
-
The "Salt-Break" Technique: Do not just add water. Quench the reaction into a saturated NH₄Cl/Ice mixture. The high ionic strength prevents emulsion formation.
-
Purification Hack: Dissolve the crude oil in a minimum amount of hot toluene, then add warm hexane until cloudy. The tar usually precipitates out as a gum on the flask walls, while the indole remains in the supernatant. Decant and crystallize.
Issue 3: Low Yield with Electron-Rich Hydrazines
Q: Substrates with electron-donating groups (e.g., -OMe) yield mostly tar. Why?
A: Electron-donating groups destabilize the N-N bond, promoting homolytic cleavage (radical formation) over the desired [3,3]-sigmatropic rearrangement.
-
Protocol Adjustment: You must lower the acid strength. Switch from p-TsOH or H₂SO₄ to a weak acid buffer system, such as Acetic Acid/DMSO/Water (2:1:1) . This stabilizes the hydrazone intermediate.
Technical Deep Dive: Mechanisms & Workflows
Visualization: The Tar Formation Pathway
Understanding where the process fails is critical. The diagram below maps the decision points between successful synthesis and polymerization.
Caption: Kinetic competition between the desired [3,3]-rearrangement and irreversible tar-forming pathways (polymerization/radical cleavage).[1]
Field-Proven Protocols
Protocol A: Continuous Flow Synthesis (The Gold Standard)
Best for: Large-scale production, preventing thermal runaway, and minimizing residence time.
Rationale: By restricting the reaction time to minutes (rather than hours), the indole is removed from the acidic environment before it can polymerize.
Equipment:
-
High-pressure HPLC pumps (e.g., Knauer or Vapourtec).
-
Stainless steel coil reactor (10–20 mL volume).
-
Back-pressure regulator (BPR) set to 100 psi (approx. 7 bar).
Methodology:
-
Feed A: Dissolve Phenylhydrazine (1.0 equiv) in AcOH/DMSO (3:1) .
-
Feed B: Dissolve Ketone (1.1 equiv) in AcOH/DMSO (3:1) .
-
Mixing: Pump both streams at equal rates into a T-mixer.
-
Reaction: Pass through a heated coil at 150°C .
-
Residence Time: 3–5 minutes.
-
-
Quench: Output flows directly into a stirred vessel containing 10% Na₂CO₃ at 0°C.
Self-Validation Check:
-
Collect a 1-minute sample.
-
If the output is a clear amber liquid, the residence time is optimized.
-
If the output is black/opaque, decrease temperature by 10°C or decrease residence time (increase flow rate).
Protocol B: Solid Acid Catalysis (The Clean Batch Method)
Best for: Labs without flow equipment or sensitive substrates.
Rationale: Solid acids (Zeolites, Amberlyst) confine the acidity to the catalyst surface. The bulk solution remains neutral, preventing solution-phase polymerization of the formed indole.
Materials:
-
Catalyst: Amberlyst-15 (Macroreticular cation exchange resin) or Zeolite H-Beta.
-
Solvent: Ethanol or Acetonitrile (Avoid water).
Methodology:
-
Preparation: Wash Amberlyst-15 with methanol, then dry under vacuum at 60°C to remove pore water (Critical step).
-
Loading: Suspend Hydrazone (or separate reagents) in Ethanol (0.5 M). Add dried Amberlyst-15 (20 wt% loading relative to substrate).
-
Reaction: Heat to reflux (80°C) with vigorous stirring.
-
Note: Stirring must keep the catalyst suspended but not grind it into dust.
-
-
Workup:
-
Filtration: Filter the hot mixture through a sintered glass funnel to remove the catalyst.
-
Recycling: The catalyst can be washed with dilute HCl and reused.
-
Isolation: Cool the filtrate. The indole often crystallizes directly upon cooling, leaving impurities in the mother liquor.
-
Data Comparison: Batch vs. Flow vs. Solid Acid
| Parameter | Traditional Batch (H₂SO₄) | Continuous Flow | Solid Acid (Amberlyst) |
| Reaction Time | 2–6 Hours | 3–10 Minutes | 4–8 Hours |
| Tar Content | High (10–30%) | Very Low (<2%) | Low (2–5%) |
| Yield | 50–70% | 85–96% | 75–85% |
| Scalability | Poor (Exotherm risk) | Excellent | Good |
| Cleanup | Difficult (Sticky reactor) | Self-cleaning | Simple Filtration |
Optimized Workflow Diagram
Caption: Decision matrix for selecting the optimal synthesis route based on scale and substrate sensitivity.
References
-
Kappe, C. O., et al. (2010). Continuous Flow Fischer Indole Synthesis. Journal of Flow Chemistry. 2
-
BenchChem Technical Support. (2025). Troubleshooting Tar Formation in Acid-Catalyzed Indole Synthesis. 1
-
Garg, N. K., et al. (2011). The Interrupted Fischer Indole Synthesis. Journal of the American Chemical Society. 3
-
Yamamoto, Y., et al. (1991).[4] Separation of high purity indole from coal tar by high pressure crystallization. Fuel. 4[1][2][5]
-
Alfa Chemistry. (2025). Fischer Indole Synthesis: Mechanisms and Reagents. 6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of high purity indole from coal tar by high pressure crystallization (Journal Article) | ETDEWEB [osti.gov]
- 5. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) | MDPI [mdpi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
"improving solubility of indole derivatives for biological assays"
Topic: Improving Solubility of Indole Derivatives for Biological Assays Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Status: Active | Version: 2.4
Introduction: The "Brick Dust" Challenge
Indole derivatives are privileged scaffolds in drug discovery, serving as the backbone for tryptophan, serotonin, and countless kinase inhibitors. However, their high lipophilicity (LogP > 3) and planar, aromatic structure lead to strong
This guide provides field-proven protocols to overcome these solubility barriers without compromising biological data integrity.
Module 1: Solvent Selection & Stock Preparation
The DMSO Paradox
Dimethyl sulfoxide (DMSO) is the universal solvent for indoles, but it is cytotoxic at high concentrations.
-
The Trap: Direct dilution of a high-concentration DMSO stock (e.g., 10 mM) into aqueous media often causes "kinetic precipitation." The local concentration at the pipette tip exceeds solubility limits before mixing occurs.
-
The Limit: Most mammalian cells tolerate <0.5% v/v DMSO .[1] Primary cells and neurons often require <0.1% .
Protocol A: The "Golden Dilution" Method
Use this for standard screening when DMSO is the only option.
Objective: Minimize precipitation shock during dilution.
-
Warm the Stock: Thaw 10 mM DMSO stock at 37°C for 10 minutes. Vortex vigorously.
-
Why: Indoles can form micro-crystals during freeze-thaw cycles.
-
-
Intermediate Dilution (The Critical Step):
-
Do NOT pipette 1 µL of stock directly into 999 µL of media.
-
Step 1: Dilute stock 1:10 in pure DMSO (creates 1 mM working stock).
-
Step 2: Dilute 1:10 into the assay buffer containing 10% DMSO (creates intermediate).
-
Step 3: Dilute to final assay concentration in assay buffer.
-
-
Sonicate: If turbidity is visible, sonicate the final solution for 5 minutes in a water bath.
Data: DMSO Tolerance by Cell Type
| Cell Type | Max Tolerated DMSO (%) | Toxicity Mechanism |
| HeLa / HEK293 | 0.5% - 1.0% | Membrane permeabilization |
| Primary Neurons | < 0.1% | Ion channel interference |
| Stem Cells (iPSC) | < 0.1% | Differentiation triggering |
| Enzymatic Assays | 1.0% - 5.0% | Enzyme denaturation (check specific protein) |
Module 2: Advanced Formulation (When DMSO Fails)
When DMSO limits are hit, or "crash out" persists, you must switch to encapsulation.
The Solution: Hydroxypropyl- -Cyclodextrin (HP- -CD)
HP-
Protocol B: HP- -CD Complexation
Use this for animal studies or highly sensitive cell assays.
Reagents:
-
HP-
-CD (e.g., Kleptose® or Trappsol®). -
Milli-Q Water or PBS.[2]
Workflow:
-
Prepare Vehicle: Dissolve HP-
-CD in water to 20-40% w/v . Filter sterilize (0.22 µm). -
Solid Dispersion (Preferred):
-
Add solid indole derivative to a glass vial.
-
Add the 20% HP-
-CD solution. -
Autoclave (if stable) or stir at 500 RPM for 24-48 hours at room temperature.
-
Result: The solution should turn clear as the indole enters the CD cavity.
-
-
Solvent Evaporation (Alternative):
-
Dissolve indole in a small volume of acetone/ethanol.
-
Add to HP-
-CD solution.[3] -
Evaporate the organic solvent under nitrogen stream.
-
Module 3: Troubleshooting & Diagnostics
Visualizing the Solubility Decision Tree
This logic flow helps you decide when to abandon DMSO for complexation strategies.
Figure 1: Decision tree for troubleshooting indole solubility issues. Blue nodes represent analysis steps; Green nodes represent solutions.
The "Crash Out" Diagnostic (Nephelometry)
If your IC50 curves are flat or erratic, your compound has likely precipitated.
The Test:
-
Prepare a mock assay plate (media + compound, no cells).
-
Incubate for 2 hours at 37°C.
-
Measure Absorbance at 600nm (OD600) or use a Nephelometer.
-
Result: An OD > 0.05 (above background) indicates precipitation.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use pH adjustment to dissolve my indole?
-
Answer: Rarely. The indole nitrogen (N-H) is extremely weak (
) and does not protonate/deprotonate in physiological ranges. Unless your derivative has a side chain with a carboxylic acid (e.g., Indomethacin) or a basic amine, pH adjustment will not help and may kill your cells.
Q2: My compound dissolves in DMSO but crashes when I freeze the stock.
-
Answer: DMSO is hygroscopic (absorbs water from air). If your vial was open, water absorption lowers the solubility of the indole, causing it to crystallize.
-
Fix: Use anhydrous DMSO and single-use aliquots. Store under nitrogen if possible.
-
Q3: Is
-
Answer: No. Native
-Cyclodextrin has low water solubility itself (~18 mg/mL) and is nephrotoxic (kidney damaging) in vivo. Always use Hydroxypropyl- -CD (solubility >600 mg/mL) or Sulfobutylether- -CD (Captisol®).
Q4: Why do I see a "bell-shaped" dose-response curve?
-
Answer: This is the hallmark of precipitation. At high concentrations, the compound aggregates and becomes unavailable to the target (or scatters light in optical assays), causing the signal to drop artificially.
References
-
Di, L., & Kerns, E. H. (2006).[4] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. FASEB Journal. Link
-
PubChem Compound Summary. (2024). Indole (CID 798). National Library of Medicine. Link
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Link
Sources
Technical Support Center: Scalable Indole Derivative Production
Topic: Managing Scalability Issues in Indole Derivative Production
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: March 4, 2026
Introduction
Welcome to the Technical Support Center. If you are reading this, you are likely transitioning from milligram-scale optimization to gram- or kilogram-scale production of an indole scaffold.
Indole synthesis is deceptive. Classical methods (like Fischer) that work in a test tube often become thermal time bombs in a 50L reactor. Conversely, modern transition-metal routes (like Larock or Buchwald) offer precision but introduce trace metal compliance nightmares (ICH Q3D) and cost bottlenecks.
This guide is not a textbook. It is a troubleshooting manual designed to address the specific failure modes of scaling indole chemistry.
Module 1: Thermal Management & Safety (The Fischer Indole Protocol)
Context: The Fischer Indole Synthesis is the workhorse of industrial production due to low raw material costs. However, the key step—the [3,3]-sigmatropic rearrangement—is highly exothermic.[1]
Troubleshooting Guide
Q: My reactor temperature spikes uncontrollably after adding the acid catalyst, even with the jacket set to -10°C. Why is this happening?
A: You are likely performing a "batch" addition where all reagents are mixed cold and then heated.
-
The Causality: The formation of the hydrazone is often exothermic, but the subsequent rearrangement (breaking the N-N bond) releases significant energy. In a batch process, you accumulate a large inventory of unreacted hydrazone. Once the "kick-off" temperature is reached, the entire mass reacts simultaneously, overwhelming your cooling capacity (thermal runaway).
-
The Fix (Semi-Batch Protocol):
-
Charge the reactor with the solvent and the acid catalyst only. Heat to the reaction temperature.
-
Pre-mix the ketone and hydrazine in a separate feed vessel (if stable) or feed them as two separate streams.
-
Dose the reactants slowly into the hot acid solution.
-
Why this works: This ensures the instantaneous concentration of unreacted hydrazone remains low. The reaction rate is limited by the addition rate, not the kinetics, giving you control over heat generation.
-
Q: I am seeing massive tar formation (polymerization) at the 1kg scale that wasn't there at 10g.
A: Indoles are electron-rich and acid-sensitive. Prolonged exposure to strong acids (Lewis or Brønsted) at high temperatures promotes dimerization/oligomerization.
-
The Fix:
-
Switch Acids: Move from polyphosphoric acid (PPA) to milder alternatives like 4% H₂SO₄ in aqueous alcohol or ZnCl₂ in acetic acid.
-
Quench Strategy: Do not cool the reaction mixture slowly. Pump the hot reaction mixture directly into a pre-chilled neutralization buffer (e.g., NaHCO₃/Ice). This "crash cooling" stops side reactions immediately.
-
Visualization: Safe Scale-Up Logic
Caption: Decision logic for mitigating thermal runaway risks in Fischer Indole scale-up.
Module 2: Transition Metal Catalysis & Impurity Removal
Context: For complex indoles (e.g., Larock annulation), Palladium (Pd) catalysis is essential. The challenge at scale is not the synthesis, but removing the Pd to meet pharmaceutical limits (<10 ppm).
Troubleshooting Guide
Q: My Larock annulation yield drops by 30% when scaling from 5g to 500g.
A: This is usually an oxygen or mass-transfer issue.
-
The Causality: Pd(0) species are sensitive to oxidation. On a small scale, a balloon of Argon is sufficient. On a large scale, the headspace volume and solvent degassing become critical.
-
The Fix:
-
Sparging: Do not just purge the headspace. Sparge the solvent with Nitrogen/Argon for at least 30 minutes before catalyst addition.
-
Agitation: Ensure your impeller type (e.g., retreat curve vs. pitch blade) provides adequate turnover. Pd-catalysis is often heterogeneous (if using Pd/C) or involves phase transfer; poor mixing kills the turnover frequency (TOF).
-
Q: How do I remove residual Palladium? Chromatography is too expensive for this batch.
A: Never rely on chromatography for metal removal at scale. It is inefficient and costly. Use scavengers .
-
The Protocol (The "Stepwise" Method):
-
Filtration: Filter the hot reaction mixture through Celite to remove bulk Pd black.
-
Scavenging: Treat the filtrate with a specific scavenger resin (see table below) at 50°C for 4 hours.
-
Crystallization: Crystallize the product. Metals often stay in the mother liquor.
-
Data: Scavenger Selection Matrix
| Scavenger Type | Functional Group | Best For | Pros | Cons |
| Activated Carbon | N/A (Adsorption) | Pd(0) / Colloidal Pd | Very Cheap, removes color | Non-specific (can adsorb product), messy handling |
| Silica-Thiol | -SH (Mercaptan) | Pd(II), Pd(0) | High affinity, easy filtration | Moderate cost, sulfur smell |
| TMT Resin | Trimercaptotriazine | Pd(II) | Extremely high affinity, low toxicity | Expensive, slower kinetics |
| Cysteine | Amino Acid | Pd(II) | Water-soluble extraction | Requires aqueous workup |
Module 3: Regiocontrol Strategies
Context: Getting the substituent on the correct carbon (C2 vs. C3 or C5 vs. C6) is the most common failure mode in scale-up, as minor isomers become difficult-to-separate major impurities.
Troubleshooting Guide
Q: In my Fischer synthesis using a meta-substituted hydrazine, I get a 50:50 mixture of the 4- and 6-substituted indoles. How do I shift this?
A: This is the classic "meta-substituent" problem. The regioselectivity is determined by the cyclization of the hydrazone.
-
The Logic: Electron-donating groups (EDGs) generally favor the para position relative to the hydrazine nitrogen (leading to the 6-substituted indole). Electron-withdrawing groups (EWGs) favor the ortho position (leading to the 4-substituted indole), but steric hindrance can override this.
-
The Fix:
-
Solvent Switch: Changing from protic (EtOH) to aprotic solvents (Toluene) with Lewis acids (ZnCl₂) can sometimes invert regioselectivity due to coordination effects.
-
Route Change: If separation is impossible via crystallization, abandon Fischer. Use the Bartoli Indole Synthesis (nitro-arene + vinyl Grignard) which is strictly ortho-selective, guaranteeing the 7-substituted product if starting from ortho-substituted nitroarenes.
-
Q: In my Larock synthesis, the bulky group is ending up at C3 instead of C2.
A: Larock annulation usually places the bulkier group of the alkyne at the C2 position and the smaller group at C3.
-
The Fix: If you need the reverse, use a Silyl-directed Larock . Use a trimethylsilyl (TMS) group on the alkyne. The TMS group will direct itself to C2 (due to sterics in the insertion step). You can then remove the TMS group (protodesilylation) or convert it to a halide (ipso-substitution) for further coupling.
Visualization: Regioselectivity Pathways
Caption: Pathway selection for ensuring correct substituent placement.
References
-
Process Safety in Fischer Indole Synthesis
- Title: Assessment of Thermal Hazards in the Fischer Indole Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole.
- Source: Organic Process Research & Development.
-
URL:[Link]
-
Palladium Removal Strategies
- Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applic
- Source: Organic Process Research & Development.
-
URL:[Link]
-
Larock Synthesis Scale-Up
-
Regioselectivity in Indole Synthesis
- Title: Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modul
- Source: Journal of Organic Chemistry (via PubMed).
-
URL:[Link]
For further assistance with specific reactor configurations or custom scavenger screening, please contact the Process Development Group.
Sources
Technical Support Center: Troubleshooting Side Reaction Pathways in the Madelung Indole Synthesis
Welcome to the technical support center for the Madelung indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful, yet often challenging, reaction. Here, we move beyond standard protocols to address the nuanced side reaction pathways that can impact your yield and purity. Our focus is on providing a deep, mechanistic understanding of these issues to empower you with effective troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: My Madelung synthesis is resulting in a low yield of the desired indole, and I'm observing a significant amount of baseline material on my TLC. What is the likely cause?
A1: Incomplete cyclization and starting material degradation are the most probable culprits. The classical Madelung synthesis requires harsh conditions, typically involving strong bases like sodium or potassium alkoxides at temperatures ranging from 200–400 °C.[1][2] These conditions can lead to thermal decomposition of your starting N-acyl-o-toluidine before the desired intramolecular cyclization can occur.
Troubleshooting Guide:
-
Optimize Reaction Temperature and Time: Systematically screen lower temperatures and shorter reaction times. While the traditional conditions are extreme, modern variations have shown success at significantly lower temperatures.[1] Monitor the reaction progress closely by TLC or UPLC to find the optimal balance between conversion and degradation.
-
Consider Milder Base/Solvent Systems: The Madelung-Houlihan variation employs organolithium bases like n-butyllithium (BuLi) or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (THF), which can facilitate the reaction at temperatures as low as -20 to 25 °C.[1] This dramatically reduces the likelihood of thermal degradation.
-
Ensure Anhydrous Conditions: The presence of water can lead to hydrolysis of the starting amide, especially at high temperatures with a strong base. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.
Troubleshooting Specific Side Reactions
Issue 1: Formation of o-Toluidine and a Carboxylate Salt
Question: My crude NMR is showing signals consistent with the starting o-toluidine and the corresponding carboxylate salt of my acyl group, instead of the indole. What is happening?
Answer: This indicates that amide hydrolysis is outcompeting the intramolecular cyclization. While the Madelung synthesis is typically run under anhydrous conditions, even trace amounts of water can become problematic at high temperatures in the presence of a strong base.
Mechanistic Insight:
The strong base (e.g., alkoxide) can react with any available water to generate hydroxide ions. These hydroxide ions are potent nucleophiles that can attack the electrophilic carbonyl carbon of the amide. The resulting tetrahedral intermediate can then collapse, cleaving the C-N bond to release o-toluidine and the carboxylate salt.[3][4]
Visualizing the Hydrolysis Pathway:
Caption: High-temperature induced decomposition and polymerization.
Troubleshooting Protocol: Preventing Thermal Decomposition
-
Adopt Milder Madelung Protocols:
-
The most effective solution is to avoid the high temperatures of the classical method. The Madelung-Houlihan variation using BuLi or LDA at lower temperatures is highly recommended. [1]2. Substrate-Specific Temperature Optimization:
-
If you must use a classical approach, perform a thorough temperature optimization for your specific substrate. Start at the lower end of the reported temperature range and gradually increase it, monitoring for the onset of decomposition.
-
-
Flash Heating:
-
In some cases, rapidly heating the reaction mixture to the target temperature for a short duration ("flash heating") can favor the desired cyclization over slower decomposition pathways. This requires careful control and monitoring.
-
Issue 3: Alternative Cyclization or Rearrangement Products
Question: I'm observing an unexpected isomer in my product mixture. Is it possible for the cyclization to occur at a different position?
Answer: While less common, under certain conditions, particularly with highly substituted or electronically biased substrates, alternative cyclization or rearrangement pathways can occur. The initially formed carbanion at the ortho-methyl group is a key intermediate. Its subsequent reactivity determines the product distribution.
Mechanistic Insight:
The benzylic carbanion is a strong nucleophile. While the intended reaction is an intramolecular attack on the amide carbonyl, other electrophilic sites within the molecule could potentially react, leading to different ring systems. However, the formation of the five-membered indole ring is generally kinetically and thermodynamically favored. Rearrangements of the initial cyclization product under the harsh reaction conditions are also a possibility, though specific examples in the context of the Madelung synthesis are not well-documented in readily available literature.
Troubleshooting Protocol: Promoting the Desired Cyclization
-
Control of Base Stoichiometry:
-
The formation of a dianion (at both the benzylic carbon and the amide nitrogen) is crucial for the cyclization. Ensure at least two equivalents of a strong base are used.
-
-
Solvent Effects:
-
The choice of solvent can influence the conformation of the substrate and the reactivity of the carbanion. The use of coordinating solvents like THF in the Madelung-Houlihan modification can help to pre-organize the substrate for the desired intramolecular reaction.
-
-
Structural Modifications:
-
If alternative cyclizations are a persistent issue with a particular substrate, consider if modifying the acyl group or the substituents on the aromatic ring could sterically or electronically disfavor the undesired pathway.
-
Experimental Workflow: General Protocol for the Madelung-Houlihan Variation
This protocol is a starting point for mitigating the side reactions associated with high temperatures.
-
Preparation:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the N-acyl-o-toluidine (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
-
Deprotonation:
-
Cool the solution to -20 °C in a suitable cooling bath.
-
Slowly add a solution of n-butyllithium (2.2 eq) in hexanes dropwise, maintaining the internal temperature below -15 °C.
-
Stir the reaction mixture at -20 °C for 1 hour.
-
-
Cyclization and Quenching:
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or UPLC.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
-
Workup and Purification:
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
References
-
Allen, A. Amide Hydrolysis: Mechanism, Conditions and Applications. ChemistryTalk. [Link]
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
University of Calgary. Amide Hydrolysis. [Link]
-
Organic Synthesis. Hydrolysis of Amide. [Link]
-
Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
- Wang, Z. (2010). Madelung Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
-
Wikipedia. (2023, November 28). Madelung synthesis. In Wikipedia. [Link]
- Li, J. J. (2009). Madelung indole synthesis. In Name Reactions in Heterocyclic Chemistry. John Wiley & Sons, Inc.
Sources
Technical Support Center: Selection & Troubleshooting of Indole Nitrogen Protecting Groups
Welcome to the Technical Support Center for indole chemistry. The indole core is a privileged scaffold in drug development, but its weakly acidic N-H bond (
Diagnostic Dashboard: Quantitative Comparison of N-Protecting Groups
| Protecting Group | Installation Reagents | Deprotection Reagents | Stability Profile | Typical Yields |
| Boc (tert-Butyloxycarbonyl) | TFA/DCM, NaOMe/MeOH, or Heat (120–150 °C) | Stable to bases/nucleophiles. Labile to strong acids. | 85–98% | |
| Ts (Tosyl) | TsCl, NaH, THF | Highly stable to acids and mild bases. | 75–95% | |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, NaH, DMF | TBAF/THF, or strong acids (HCl) | Robust to cross-coupling, strong bases, and nucleophiles. | 80–90% |
| Cbz (Carboxybenzyl) | Cbz-Cl, NaH, DMF | Stable to mild acids/bases. Labile to hydrogenation. | 70–85% |
Logical Selection of Protecting Groups
Caption: Logical decision tree for selecting optimal indole N-protecting groups.
Knowledge Base: Troubleshooting & FAQs
Q1: Why did my electrophilic aromatic substitution (e.g., alkylation) occur at N1 instead of C3?
Root Cause: In its neutral state, the highest HOMO coefficient of indole resides at C3, making it the primary site for electrophilic attack. However, if your reaction conditions involve a base strong enough to deprotonate the indole (
Q2: My N-Boc deprotection using standard TFA/DCM is yielding a complex mixture of decomposed products. What went wrong? Root Cause: While Boc is traditionally cleaved with strong acids like trifluoroacetic acid (TFA), the electron-rich indole core is highly susceptible to acid-catalyzed dimerization and polymerization. The transient carbocations generated during cleavage can also attack the C2/C3 positions of the indole ring. Solution: Switch to a non-acidic deprotection method. N-Boc indoles can be selectively deprotected using a catalytic amount of sodium methoxide (NaOMe) in methanol[1]. Alternatively, reagent-free thermal deprotection cleanly removes the Boc group via cycloreversion[2],[3].
Q3: I cannot remove the N-Tosyl group from my indole using standard basic conditions (KOH/EtOH reflux). How can I remove it without destroying my molecule?
Root Cause: The tosyl group is strongly electron-withdrawing, which severely deactivates the N-S bond toward nucleophilic attack[1]. Harsh conditions often lead to substrate decomposition before the N-S bond breaks.
Solution: Utilize the cesium carbonate (
Q4: I am planning a palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) on a halogenated indole. Should I use Boc or SEM? Root Cause: Boc groups can prematurely cleave under the elevated temperatures and basic conditions typical of Pd-catalyzed cross-couplings. Solution: Use SEM for multi-step sequences involving harsh basic or high-temperature organometallic steps. The SEM group is highly robust to these conditions and does not interfere with the catalytic cycle[5]. It can later be cleanly removed using TBAF in THF[1].
Troubleshooting Workflow: N-Tosyl Deprotection
Caption: Troubleshooting workflow for the deprotection of N-tosylated indoles.
Validated Experimental Protocols
Protocol A: N-Boc Protection of Indole (Self-Validating)
Mechanistic Rationale: DMAP acts as a nucleophilic catalyst, attacking
-
Dissolve the indole substrate (1.0 equiv) in anhydrous dichloromethane (DCM) to a 0.2 M concentration.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equiv).
-
Portion-wise, add di-tert-butyl dicarbonate (
) (1.2 equiv) at room temperature. -
Self-Validation Checkpoint: Monitor the reaction for gas evolution (
). The cessation of bubbling is a primary physical indicator of reaction completion. -
Confirm completion via TLC. Note: The N-Boc indole will elute significantly faster (higher
) than the highly polar N-H indole. -
Quench with water, extract with DCM, dry over
, and concentrate.
Protocol B: Mild N-Tosyl Deprotection using Cesium Carbonate
Mechanistic Rationale: Methanol acts as the nucleophile to attack the sulfonyl group, generating methyl p-toluenesulfonate and the free indole[4].
-
Dissolve the N-tosyl indole (1.0 equiv) in a 2:1 mixture of THF and Methanol (0.1 M concentration)[1]. Note: THF is required to ensure complete solubility of the lipophilic N-Ts indole.
-
Add cesium carbonate (
) (3.0 equiv) in one portion. -
Stir the suspension at 65 °C (reflux) for 1–3 hours[4].
-
Self-Validation Checkpoint: By TLC, you will observe the formation of the highly polar free indole. You may also observe a transient UV-active spot corresponding to methyl p-toluenesulfonate, which gradually converts to p-toluenesulfonic acid and dimethyl ether upon extended heating[4].
-
Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate. Purify via standard silica gel chromatography.
Protocol C: Reagent-Free Thermal N-Boc Deprotection
Mechanistic Rationale: Heating induces a concerted thermal fragmentation of the carbamate, releasing volatile byproducts without the need for harsh acids[3].
-
Charge a Schlenk flask or sealed pressure tube with the N-Boc indole substrate (neat or dissolved in trifluoroethanol for flow systems)[2],[3].
-
Heat the vessel to 150 °C.
-
Self-Validation Checkpoint: Vigorous bubbling will commence as isobutylene and
gases are liberated. The reaction is complete when bubbling entirely ceases[3]. -
Cool the flask to room temperature. Dissolve the crude residue in DCM and pass through a short silica plug to yield the pure deprotected indole[3].
References
1.[4] Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate. 4 2.[1] Technical Support Center: N-Protecting Group Removal from Indole Derivatives. Benchchem. 1 3.[5] Regioselective Oxidative Arylation of lndoles Bearing N-Alkyl Protecting Groups. PMC - NIH. 5 4.[2] Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications.2 5.[3] Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. PMC - NIH. 3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Oxidative Arylation of lndoles Bearing N-Alkyl Protecting Groups: Dual C-H Functionalization via a Concerted Metalation-Deprotonation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Catalyst Poisoning in Palladium-Catalyzed Indole Synthesis
Status: Active Agent: Senior Application Scientist Ticket ID: PD-IND-001 Subject: Troubleshooting catalyst deactivation, aggregation ("Pd Black"), and heteroatom poisoning in indole synthesis.
Core Directive: The "Why" and "How" of Failure
You are likely here because your indole synthesis—whether a Larock heteroannulation , a Fischer-type Pd-mediated cyclization , or a C–H activation —has failed. The reaction mixture has likely turned into a suspension of inactive black particles (Palladium Black), or the starting material remains untouched despite high temperatures.
In palladium catalysis, poisoning is rarely a random event. It is a deterministic outcome of competitive binding. The nitrogen lone pair of your indole product, the sulfur trace in your solvent, or the halide accumulation in the vessel has out-competed your phosphine ligand for the palladium center.
This guide treats your reaction as a failing system and provides the diagnostic logic to repair it.
The Diagnostics Desk: Troubleshooting Flowchart
Before altering your protocol, identify the specific mode of failure. Use this logic gate to diagnose the root cause.
Figure 1: Diagnostic logic for identifying the mode of catalyst failure (Aggregation vs. Poisoning).
Technical Deep Dive: Mechanisms of Poisoning
To fix the reaction, you must understand the "Kill Switch" that deactivated your catalyst.
A. The Heteroatom Trap (Competitive Binding)
Indole synthesis often involves substrates with nitrogen or sulfur atoms. Palladium is a "soft" metal and binds strongly to soft nucleophiles.
-
The Mechanism: A pyridine moiety or a free amine in your substrate binds to the Pd(II) center more tightly than your phosphine ligand. This creates a "dead" complex that cannot undergo oxidative addition [1, 3].
-
The Fix: You cannot remove the heteroatom, so you must out-compete it. Use sterically bulky, electron-rich ligands (like XPhos or P(tBu)3 ) that bind Pd so tightly that the substrate heteroatoms cannot displace them [1, 5].
B. "Pd Black" Formation (Aggregation)
If your reaction turns black and stops, your Pd(0) species has aggregated into bulk metal.
-
The Mechanism: Pd(0) is unstable in solution. Without sufficient ligand stabilization, monomeric Pd(0) atoms collide and form nanoclusters, eventually precipitating as bulk metal. This is irreversible [9, 10].
-
The Fix:
-
Ligand Concentration: Ensure your Ligand:Pd ratio is at least 2:1 or 4:1.
-
Chloride Stabilization: In Larock synthesis, LiCl (1 equiv) is mandatory. The chloride ion coordinates to Pd(0), forming anionic species [Pd(0)L_nCl]^- which are soluble and resistant to aggregation [6].
-
C. Halide Saturation
While some chloride is good, too much iodide (from the starting material) can poison the cycle.
-
The Mechanism: After oxidative addition of an aryl iodide, the Pd(II) center is ligated by iodide. If the concentration of I- becomes too high, it blocks the coordination site required for the alkyne (in Larock) or alkene (in Heck-type) to bind [17].
-
The Fix: Add Ag salts (e.g., Ag2CO3) to precipitate excess halides as AgI, freeing up the coordination site.
Optimization Protocols: The "Resilient" Larock Synthesis
This protocol is engineered to resist common poisoning mechanisms. It replaces the standard "Pd(OAc)2 + PPh3" system with a robust pre-catalyst system.
Protocol Overview
-
Reaction Type: Larock Heteroannulation (2,3-disubstituted indoles).[1]
-
Resilience Level: High (Tolerates S/N heterocycles).
Materials Checklist
| Component | Recommendation | Function |
| Catalyst Source | Pd2(dba)3 (2.5 mol%) | Provides Pd(0) directly; avoids reduction step issues. |
| Ligand | Tri-tert-butylphosphonium tetrafluoroborate (10 mol%) | Bulky, electron-rich. Prevents heteroatom binding.[2] |
| Base | Na2CO3 (3.0 equiv) | Standard inorganic base. |
| Additive | LiCl (1.0 equiv) | CRITICAL. Stabilizes Pd intermediate; prevents aggregation. |
| Solvent | DMF (Anhydrous, degassed) | High boiling point; good solubility. |
| Scavenger | 4Å Molecular Sieves | Removes trace water that hydrolyzes nitriles/imines. |
Step-by-Step Procedure
-
Vessel Prep: Oven-dry a screw-cap reaction vial and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Solids Charge: Add the following to the vial:
-
o-Iodoaniline derivative (1.0 equiv)
-
Internal Alkyne (1.2 equiv)
-
Na2CO3 (3.0 equiv)
-
LiCl (1.0 equiv)
-
Pd2(dba)3 (2.5 mol%)
-
[(t-Bu)3PH]BF4 (10 mol%)
-
-
Degassing: Seal the vial with a septum. Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Syringe in anhydrous DMF (Concentration: 0.15 M relative to iodide).
-
Tip: Do not use old DMF. Dimethylamine impurities in aged DMF can poison the catalyst.
-
-
Heating: Place in a pre-heated oil bath at 100 °C .
-
Note: If using volatile alkynes, seal the tube tightly or use a pressure vessel.
-
-
Monitoring: Monitor by TLC or LC-MS.
-
Success Indicator: Solution should remain dark red/brown. If it turns clear with black precipitate, the catalyst has died (see Troubleshooting).
-
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/LiCl, dry over Na2SO4, and concentrate.
Comparative Data: Ligand Performance
The choice of ligand is the single most effective variable in preventing poisoning. The table below summarizes yield improvements when switching from standard PPh3 to specialized ligands in "difficult" substrates (containing catalyst poisons).
Table 1: Ligand Efficacy in Poison-Prone Indole Synthesis
| Substrate Challenge | Standard Ligand (PPh3) Yield | Optimized Ligand Yield | Recommended Ligand | Mechanism of Improvement |
| Basic Nitrogen (e.g., Pyridyl-indole) | < 30% | 85-92% | XPhos or SPhos | Bulky biaryl structure blocks N-coordination to Pd. |
| Steric Bulk (e.g., t-Butyl alkyne) | < 10% | 78% | P(tBu)3 | High electron density facilitates oxidative addition; bulk prevents aggregation. |
| Protic Groups (e.g., Free NH/OH) | 45% (Decomp.) | 88% | Pd(OAc)2 + NHC (IMes) | NHC ligands are tightly bound and resistant to protonolysis/displacement. |
| High Temperature (>120°C) | 0% (Pd Black) | 65% | PCy3 | Tricyclohexylphosphine offers better thermal stability than PPh3. |
(Data synthesized from general trends in Buchwald/Larock literature [1, 5, 14])
Visualizing the Catalyst "Life Cycle"
Understanding where the catalyst exits the cycle helps you intervene.
Figure 2: The Catalytic Cycle vs. Deactivation Pathways. Note that aggregation (Pd Black) usually occurs from the Pd(0) state, while heteroatom poisoning often arrests the Pd(II) intermediate.
FAQ: Rapid-Fire Solutions
Q: I see "Pd Mirror" on the glass walls. Is my reaction dead? A: Yes. A mirror indicates that the palladium has plated out onto the glass. This surface area is catalytically inactive for homogeneous reactions. Solution: Filter the solution to remove solids, add fresh catalyst and ligand (dissolved in solvent), and restart. Do not just add more catalyst to the black soup.
Q: Can I use DMSO instead of DMF? A: Proceed with caution. DMSO is a good solvent but can act as a ligand itself (binding through Sulfur). If using DMSO, ensure it is "Sulfide-free" and anhydrous.[3] If yields are low, switch to DMA (Dimethylacetamide) or Dioxane , which are less coordinating [9].
Q: My product contains a pyridine ring. The reaction barely moves. A: The pyridine nitrogen is poisoning the Pd. Solution: Run the reaction in acidic conditions? No, that kills the base. Instead, use LiCl (essential) and consider using a Pd-NHC catalyst (like PEPPSI-iPr), which binds Pd much stronger than the pyridine can [2, 14].
References
-
Preventing byproduct formation in the synthesis of indole derivatives. BenchChem Technical Guides. Link
-
Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. BenchChem. Link
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature/PMC. Link
-
Catalyst poisoning. Wikipedia. Link
-
A Mild and General Larock Indolization Protocol. PMC. Link
-
Larock indole synthesis. Wikipedia. Link
-
Tuning the Catalytic Activity and Selectivity of Pd Nanoparticles. ACS Omega. Link
-
Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. PMC. Link
-
How to prevent Pd (0) to form aggregate? Reddit Chemistry Community Discussion. Link
-
Homogeneous palladium catalyst suppressing Pd black formation. PubMed. Link
-
Homogeneous Palladium Catalyst Suppressing Pd Black Formation. ResearchGate. Link
-
Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. Link
-
Palladium-catalyzed dual C–H or N–H functionalization. Beilstein Journals. Link
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling. Organic Chemistry Frontiers. Link
-
Synthesis of Indoles through Larock Annulation: Recent Advances. IJPBA. Link
-
How to Prevent Catalyst Poisoning at the Industrial Scale. Catalysts.com. Link
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation. JACS. Link
-
Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. PMC. Link
-
Efficient Heterogeneous Palladium Catalysts in Oxidative Cascade Reactions. PMC. Link
-
How to develop sustainable palladium-catalyzed cross-coupling reactions. Frontiers. Link
-
Sulfur Poisoning and Regeneration of Pd Catalyst. DCL Inc. Link
-
Poisoning and deactivation of palladium catalysts. SciSpace. Link
-
Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. Link
Sources
Validation & Comparative
The Indole Scaffold: A Comparative Analysis of Classical and Transition-Metal Catalyzed Synthesis Strategies
Indole is a highly privileged and versatile heterocyclic pharmacophore, serving as the structural foundation for countless natural products, pharmaceuticals, and advanced functional materials[1]. Because the indole core is ubiquitous in drug discovery, relying on a single synthetic pathway is often insufficient due to varying functional group tolerances and regiochemical demands.
As an Application Scientist, selecting the optimal synthetic route requires a deep understanding of mechanistic causality, reaction kinetics, and substrate limitations. This guide provides an objective, comparative analysis of three foundational methodologies: the Fischer Indole Synthesis , the Larock Annulation , and the Bartoli Indole Synthesis .
The Fischer Indole Synthesis: The Classical Standard
Discovered in 1883, the Fischer indole synthesis remains the most widely utilized and scalable method for constructing the indole core[2][3].
Mechanistic Causality
The reaction is driven by the acid-catalyzed condensation of an arylhydrazine with an aldehyde or ketone to form an arylhydrazone[4]. The critical causality of the reaction lies in the subsequent [3,3]-sigmatropic rearrangement (an azo-Cope rearrangement) of the enamine tautomer[2][4]. The choice of acid catalyst (Brønsted acids like H₂SO₄, p-toluenesulfonic acid, or Lewis acids like ZnCl₂) is paramount. The acid dictates the equilibrium between the protonated imine and the enamine, directly influencing the rate of the sigmatropic shift and the subsequent rearomatization[4]. Isotopic labeling confirms that the N1 nitrogen of the starting hydrazine is exclusively retained in the final indole architecture[2].
Self-Validating Experimental Protocol
-
Hydrazone Formation: Dissolve the arylhydrazine (1.0 equiv) and the ketone/aldehyde (1.1 equiv) in an alcoholic solvent (e.g., ethanol) containing a catalytic amount of glacial acetic acid. Reflux for 1-2 hours until complete consumption of starting materials.
-
Acid-Catalyzed Cyclization: Isolate the intermediate hydrazone and dissolve it in anhydrous toluene. Add the selected acid catalyst (e.g., p-toluenesulfonic acid, 1.5 equiv).
-
Thermal Rearrangement: Heat the mixture to reflux (80-110 °C). Self-Validation: The reaction is self-validating when ammonia gas (NH₃) evolves, which can be detected via damp pH paper at the condenser outlet. This elimination of NH₃ from the cyclic aminoacetal intermediate is the irreversible thermodynamic sink that yields the energetically favorable aromatic indole[2].
-
Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography.
The Larock Indole Synthesis: The Palladium-Catalyzed Benchmark
The Larock heteroannulation, developed in 1998, represents a paradigm shift in heterocyclic chemistry, utilizing palladium catalysis to couple o-iodoanilines with internal alkynes[5].
Mechanistic Causality
The mechanistic sequence involves the reduction of Pd(II) to Pd(0), oxidative addition of the aryl iodide, and the regioselective syn-insertion of the alkyne[6]. The causality of its high regioselectivity is sterically driven: the bulkier substituent of the internal alkyne is consistently directed to the C2 position of the resulting indole to minimize steric clash during the formation of the vinyl palladium intermediate[6]. The addition of a chloride source (e.g., LiCl or n-Bu₄NCl) is critical; it coordinates to form a chloride-ligated zerovalent palladium species that stabilizes the catalytic cycle. However, adding more than one equivalent of chloride can saturate the coordination sphere and retard the reaction rate[5][6].
Self-Validating Experimental Protocol
-
Catalyst Preparation: In an oven-dried Schlenk flask under argon, combine Pd(OAc)₂ (2.5-5.0 mol%), a base (e.g., Na₂CO₃ or KOAc, 2.0-5.0 equiv), and a chloride source (e.g., LiCl, 1.0 equiv)[5][6].
-
Reagent Addition: Add the o-iodoaniline (1.0 equiv) and the internal alkyne (1.2-2.0 equiv) dissolved in anhydrous DMF.
-
Annulation: Heat the reaction mixture to 100 °C for 12–72 hours[5]. Self-Validation: The reaction progress is visually validated by a distinct color transition associated with the active palladacycle. The eventual precipitation of palladium black indicates catalyst deactivation, signaling the thermodynamic end of the catalytic cycle.
-
Workup: Cool to room temperature, dilute with diethyl ether, wash extensively with brine (to remove DMF and salts), dry, and purify via silica gel chromatography.
The Bartoli Indole Synthesis: The Sterically Hindered Focus
Reported in 1989, the Bartoli indole synthesis is the premier route for accessing challenging 7-substituted indoles, which classical methods often fail to produce[7][8].
Mechanistic Causality
The reaction involves treating ortho-substituted nitroarenes with an excess (typically 3 equivalents) of vinyl Grignard reagents[7]. The causality here is strictly dependent on the ortho-substituent. Without steric hindrance at the ortho position, the nitroarene follows an alternative pathway leading to anilines[7][8]. The stoichiometry is highly deliberate: the first equivalent of Grignard reduces the nitro group to a nitroso intermediate; the second attacks the oxygen, triggering a [3,3]-sigmatropic rearrangement; the third acts as a base to deprotonate the nitrogen, inducing rearomatization and ring closure[7].
Self-Validating Experimental Protocol
-
Grignard Preparation: Prepare or obtain a standardized solution of vinylmagnesium bromide (3.0-4.0 equiv) in anhydrous THF.
-
Cryogenic Addition: Cool a solution of the ortho-substituted nitroarene (1.0 equiv) in anhydrous THF to -40 °C under a strict argon atmosphere[7].
-
Rearrangement: Add the vinyl Grignard reagent dropwise. Self-Validation (Phase 1): The reaction mixture will immediately turn deep red/brown, visually validating the single-electron transfer (SET) and the formation of the nitroso intermediate[7]. Stir for 20-30 minutes at -40 °C.
-
Quenching & Rearomatization: Quench the reaction carefully with saturated aqueous NH₄Cl. Self-Validation (Phase 2): This specific quench is not just for neutralization; the mild acidity actively drives the dehydration of the five-membered ring, forcing the final rearomatization into the stable indole scaffold[7]. Extract with ether and purify.
Comparative Analysis Data
The following table synthesizes the quantitative and qualitative performance metrics of the three methodologies to aid in strategic route selection.
| Methodology | Primary Substrates | Key Reagents / Catalysts | Regioselectivity | Key Advantage | Major Limitation |
| Fischer | Arylhydrazines + Ketones/Aldehydes | Brønsted/Lewis Acids (e.g., TsOH, ZnCl₂) | Variable (depends on enamine stability) | Extremely broad scope, highly scalable, inexpensive | Sensitive functional groups may degrade in harsh acidic conditions |
| Larock | o-Iodoanilines + Internal Alkynes | Pd(OAc)₂, Base, Chloride source (e.g., LiCl) | High (bulky alkyne group directs to C2) | Mild conditions, excellent functional group tolerance | Requires pre-functionalized o-iodoanilines; Pd is expensive |
| Bartoli | o-Substituted Nitroarenes + Vinyl Grignards | Vinylmagnesium bromide (3+ equivalents) | Specific to 7-substituted indoles | Best and shortest route for sterically hindered 7-substituted indoles | Strictly requires an ortho-substituent on the starting nitroarene |
Synthesis Strategy Decision Matrix
To streamline the decision-making process during retrosynthetic analysis, the following logical workflow maps the starting materials to the optimal synthetic methodology.
Decision matrix for selecting an indole synthesis strategy based on starting materials and targets.
Conclusion
The successful synthesis of complex indole architectures relies heavily on matching the target molecule's steric and electronic demands with the correct methodology. The Fischer synthesis remains the workhorse for general indole construction. However, when high regioselectivity and mild conditions are required, the Larock annulation provides unparalleled control. Conversely, for highly sterically hindered 7-substituted indoles, the Bartoli synthesis stands as the definitive, purpose-built solution.
References
- The Bartoli Indole Synthesis Source: Synfacts (d-nb.info)
- Fischer indole synthesis: significance of choice of acid c
- Bartoli Indole Synthesis Source: Bentham Science Publishers
- Larock Reaction in the Synthesis of Heterocyclic Compounds Source: ub.edu
- Fischer indole synthesis Source: Wikipedia
- Fischer Indole Synthesis Source: Tokyo Chemical Industry Co., Ltd. (TCI)
- Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes Source: Thieme Connect
- A Review on Indoles Synthesis from Nitroarenes: Classical to Modern Approaches Source: ResearchG
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. d-nb.info [d-nb.info]
- 8. benthamdirect.com [benthamdirect.com]
"structure-activity relationship of indole-3-alkanoic acid derivatives"
An In-Depth Comparative Guide to the Structure-Activity Relationships of Indole-3-Alkanoic Acid Derivatives
Introduction: The Versatile Indole Scaffold
The indole ring is a privileged heterocyclic system that forms the core of numerous natural products, neurochemicals, and pharmaceuticals.[1][2] Its unique electronic properties and bioavailability have made it a cornerstone in medicinal chemistry.[3][4][5] When combined with an alkanoic acid side chain at the 3-position, it gives rise to the indole-3-alkanoic acid family, a class of molecules with a remarkable breadth of biological activity.
The parent compound, indole-3-acetic acid (IAA), is the most important naturally occurring plant hormone of the auxin class, fundamentally regulating plant growth and development.[6][7] However, the therapeutic potential of this scaffold in humans was quickly recognized. By strategically modifying the core structure—altering the length of the alkanoic acid chain, substituting the indole ring, and functionalizing the nitrogen atom or the carboxylic acid—chemists have developed potent agents targeting a diverse array of biological systems. These include anti-inflammatory, anticancer, and metabolic disease targets.[4][8][9][10]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of indole-3-alkanoic acid derivatives across four distinct classes of biological activity. We will dissect the specific molecular features that govern their interaction with different biological targets, supported by quantitative data and detailed experimental protocols to provide a comprehensive resource for researchers in drug discovery and chemical biology.
Auxin Activity: The Archetype for Growth Regulation
The first and most classic activity associated with this scaffold is its role as an auxin, promoting cell elongation in plants.[7] The SAR for auxin activity provides a foundational understanding of how subtle structural changes impact biological response.
Core SAR Principles
The essential features for auxin activity, primarily studied with indole-3-acetic acid (IAA), are a planar aromatic ring system and an acetic acid side chain at the 3-position.[6] The orientation of the side chain, defined by torsion angles, and substitutions on the indole ring cause systematic variations in activity.[6]
-
Indole Ring: The indole nucleus is a critical feature.
-
Carboxylic Acid Side Chain: The carboxyl group is essential for activity, though it can be replaced by other acidic functionalities with a decrease in potency.[11] The length of the alkyl chain is also crucial; indole-3-butyric acid (IBA) and indole-3-propionic acid (IPA) also exhibit auxin activity, though often with different potencies and specificities depending on the plant species.[12]
-
Ring Substitutions: Small substituents at positions 4, 5, 6, and 7 can modulate activity. For example, halogenation can significantly influence auxin-like effects.[6][7]
Comparative Data: Auxin Activity
The relative activity of various indole-3-alkanoic acids and related synthetic auxins can be compared using classic bioassays, such as the Avena coleoptile elongation test.
| Compound | Chemical Structure | Relative Auxin Activity (Compared to IAA) |
| Indole-3-acetic acid (IAA) | Indole ring with -CH₂COOH at C3 | 100% (Reference) |
| Indole-3-propionic acid (IPA) | Indole ring with -(CH₂)₂COOH at C3 | Lower activity than IAA[12] |
| Indole-3-butyric acid (IBA) | Indole ring with -(CH₂)₃COOH at C3 | Generally similar or slightly lower activity than IAA[12] |
| Naphthalene-1-acetic acid (NAA) | Naphthalene ring with -CH₂COOH at C1 | High activity, comparable to IAA[12] |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Dichlorinated phenyl ring with -OCH₂COOH | Very high activity[13] |
Experimental Protocol: Arabidopsis Root Elongation Assay
This assay is a standard method for quantifying auxin activity by measuring the inhibition of root growth at high concentrations.[12][13]
Objective: To determine the relative auxin activity of test compounds by measuring their effect on the root length of Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype).
-
0.5x Murashige and Skoog (MS) medium with 1% sucrose.
-
12-well sterile plates.
-
Test compounds (dissolved in a suitable solvent like DMSO).
Procedure:
-
Seed Sterilization & Stratification: Surface sterilize seeds and stratify them in sterile water for 2 days at 4°C in the dark to ensure uniform germination.[13]
-
Plating: Sow approximately 15 seeds into each well of a 12-well plate containing 1.5 mL of 0.5x MS medium.[13]
-
Compound Addition: Add aliquots of test compound stock solutions to the wells to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Seal the plates and place them on a shaker (125 rpm) for a 5-day incubation period under controlled light and temperature conditions (e.g., 8h light at 25°C).[13]
-
Data Acquisition: After the incubation period, measure the primary root length of the seedlings in each well.
-
Data Analysis: Calculate the average root length for each concentration. Plot the root length against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 (the concentration that inhibits root growth by 50%).
Causality: Auxins exhibit a biphasic dose-response curve for root growth; they are stimulatory at very low concentrations but become inhibitory at higher concentrations. This inhibitory effect is robust and easily quantifiable, making it a reliable proxy for auxin activity. The IC50 value is inversely proportional to the compound's potency.
Visualization: Key SAR Features for Auxin Activity
Caption: Core structural requirements for auxin activity.
Anti-inflammatory Activity: COX Enzyme Inhibition
A significant leap in the therapeutic application of this scaffold was the development of Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID). This class of indole-3-acetic acid derivatives primarily exerts its effect by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.[14]
Core SAR Principles
The SAR for COX inhibition is distinct from that for auxin activity, highlighting how different structural modifications target different proteins.
-
N-Acylation: Acylation of the indole nitrogen is critical. The N-benzoyl group, particularly with a para-chloro substituent (as in Indomethacin), dramatically increases anti-inflammatory activity.[11]
-
2-Position Substitution: A methyl group at the 2-position of the indole ring enhances potency more than larger aryl groups.[11]
-
5-Position Substitution: Substituents at the 5-position, such as methoxy (-OCH₃) or fluoro (-F), are more favorable for activity than unsubstituted analogues.[11]
-
Carboxylic Acid: The carboxyl group is essential for binding to the active site of COX enzymes. Replacing it with other acidic groups or amide analogues leads to a loss of activity.[11]
Comparative Data: COX Inhibition
The inhibitory potency (IC50) and selectivity for COX-2 over COX-1 are critical parameters for NSAIDs, as selective COX-2 inhibition is thought to reduce gastrointestinal side effects.[15]
| Compound | 5-Position Substituent | N-Acyl Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Indomethacin | -OCH₃ | p-Chlorobenzoyl | ~0.1 | ~1.5 | ~0.07 |
| Analogue A | -F | p-Chlorobenzoyl | Data not available | Data not available | Data not available |
| Analogue B | -OCH₃ | Benzoyl | Less potent than Indomethacin | Less potent than Indomethacin | Data not available |
| Cox-2-IN-26 | (Structure Specific) | (Structure Specific) | 10.61 | 0.067 | ~158[15] |
| Celecoxib | (Reference Drug) | (Reference Drug) | >100 | ~0.04 | >2500 |
Note: Specific IC50 values for direct analogues can vary widely based on assay conditions. The table illustrates general SAR trends.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a common colorimetric or fluorometric method to measure the peroxidase activity of COX, which is coupled to the cyclooxygenase reaction.[14][15][16]
Objective: To determine the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 or human COX-2 enzyme.[14]
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).[17]
-
96-well microplate.
-
Test inhibitors and reference inhibitor (e.g., Celecoxib).
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and detection reagents as per manufacturer guidelines.[15]
-
Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.[14][15]
-
Inhibitor Addition: Add serial dilutions of the test compound or a reference inhibitor to the wells. Include a vehicle control (e.g., DMSO) for 100% activity.[15]
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[15]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.[14][15]
-
Detection: Immediately begin monitoring the change in absorbance or fluorescence using a microplate reader. Kinetic readings may be taken over 5-10 minutes.[15]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[15]
Causality: The assay measures the peroxidase component of COX, which converts PGG₂ to PGH₂. This activity is monitored by the oxidation of a chromogenic or fluorogenic substrate.[14][15] An inhibitor that binds to the cyclooxygenase active site will prevent the initial conversion of arachidonic acid, thereby blocking the entire cascade and reducing the peroxidase signal. This allows for a quantitative measure of enzyme inhibition.
Visualization: Prostaglandin Synthesis Pathway
Caption: Inhibition of the COX pathway by NSAIDs.
Anticancer Activity: Histone Deacetylase (HDAC) Inhibition
More recently, the indole-3-alkanoic acid scaffold has been explored for anticancer applications.[3] By modifying the carboxylic acid to a zinc-binding group (ZBG), derivatives of indole-3-butyric acid have been developed as potent inhibitors of histone deacetylases (HDACs), enzymes that are crucial for epigenetic regulation and are often dysregulated in cancer.[8][19]
Core SAR Principles
The pharmacophore for these HDAC inhibitors consists of three parts: a "cap" group, a linker, and a zinc-binding group.
-
Zinc-Binding Group (ZBG): The original carboxyl group is replaced with a group that can chelate the zinc ion in the HDAC active site. Hydroxamic acid (-CONHOH) is a highly effective ZBG in this scaffold.[8]
-
Cap Group: The indole ring serves as the cap group, which interacts with the surface of the enzyme. Substitutions on the indole nitrogen (e.g., with phenyl or other aromatic groups) can enhance binding affinity and improve anticancer activity.[8]
-
Linker: The butyric acid chain acts as the linker, providing the correct distance and geometry between the cap and the ZBG.
Comparative Data: HDAC Inhibition and Antiproliferative Activity
The efficacy of these compounds is evaluated by their ability to inhibit specific HDAC isoforms and their potency in killing cancer cells in culture (antiproliferative activity).
| Compound | N1-Substituent | Zinc-Binding Group | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | U937 Cell IC50 (nM) |
| I13 | Phenyl | Hydroxamic Acid | 13.9[8][19] | 7.71[8][19] | 115 |
| SAHA (Vorinostat) | (Reference Drug) | Hydroxamic Acid | 21 | 31 | 320 |
| IBHA | -H | Hydroxamic Acid | >1000 | >1000 | >10000 |
| Analogue (Hydrazide) | Phenyl | Hydrazide | Less potent than hydroxamate | Less potent than hydroxamate | Less potent |
Data for I13, SAHA, and IBHA adapted from a study on indole-3-butyric acid derivatives.[8]
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a widely used colorimetric method to assess the cytotoxic or antiproliferative effects of a compound on cancer cells.[20]
Objective: To determine the IC50 value of a test compound against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., U937, HepG2).
-
Complete cell culture medium.
-
96-well flat-bottom sterile microplates.
-
Test compound (stock solution in DMSO).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.[20]
-
Solubilization solution (e.g., DMSO or acidified isopropanol).[20]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO) and blank controls (medium only).[20]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[20]
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.[20][21]
-
Formazan Formation: During this incubation, living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.[21]
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of cell viability by normalizing the absorbance of treated cells to that of the vehicle control. Plot the percent viability versus the logarithm of the compound concentration to determine the IC50 value.[20]
Causality: The principle of the assay is that only metabolically active, viable cells can reduce MTT to formazan. The amount of purple formazan produced is directly proportional to the number of living cells. A cytotoxic compound will reduce the number of viable cells, leading to a decreased formazan signal.
Visualization: HDAC Inhibitor Pharmacophore
Caption: Pharmacophore model for an indole-based HDAC inhibitor.
PPAR Agonism: Targeting Metabolic Disease
Derivatives of indole-3-acetic acid have also been designed as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear hormone receptors that play critical roles in regulating glucose and lipid metabolism.[9][10][22] Agonists of PPARγ (like the thiazolidinedione drugs) are used to treat type 2 diabetes.
Core SAR Principles
The design of indole-based PPAR agonists follows a different set of rules, typically involving a three-part structure: an acidic head, a central linker, and a lipophilic tail.
-
Acidic Head: The indole-3-acetic acid moiety serves as the acidic head group, which is essential for anchoring the ligand in the PPAR binding pocket.
-
Linker: An alkoxy group attached to the indole ring often serves as the linker. The position of this linker is crucial; attachment at the 6-position of the indole appears to be favorable.[10]
-
Lipophilic Tail: A large, hydrophobic group is attached to the other end of the linker. Bulky heterocyclic systems like carbazole or phenoxazine have been shown to be effective tails.[9][10]
-
N-Substitution: Substitution on the indole nitrogen, for example with a benzyl group, can further modulate activity and selectivity for different PPAR subtypes (α, γ, δ).[9][10]
Comparative Data: PPAR Transactivation Activity
The activity of these compounds is measured in a cell-based transactivation assay, which quantifies the ability of a compound to activate a PPAR-driven reporter gene.
| Compound | Indole Linker Position | Lipophilic Tail | N-Substitution | PPARγ EC50 (nM) | PPARδ EC50 (nM) |
| 1b | 6-Alkoxy | Carbazole | Benzyl | 1400[9][10] | 80[9][10] |
| 3b | 6-Alkoxy | Phenoxazine | Benzyl | 100[9][10] | 420[9][10] |
| Rosiglitazone | (Reference Drug) | Thiazolidinedione | N/A | ~45 | >10000 |
Data adapted from a study on alkoxyindole-3-acetic acid analogues.[9][10]
Experimental Protocol: PPAR Transient Transactivation Assay
This assay uses a reporter gene (like luciferase) under the control of a PPAR-responsive promoter to measure receptor activation.
Objective: To determine the EC50 values of test compounds for activating PPARα, γ, and δ.
Materials:
-
A suitable mammalian cell line (e.g., HEK293T or CV-1).
-
Expression plasmids for the desired PPAR subtype (e.g., pCMX-hPPARγ).
-
A reporter plasmid containing a PPAR response element driving a luciferase gene (e.g., pGL3-PPRE-luc).
-
A transfection reagent (e.g., Lipofectamine).
-
Luciferase assay substrate.
Procedure:
-
Cell Culture: Culture cells in appropriate media and plate them in 96-well plates.
-
Transfection: Co-transfect the cells with the PPAR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a known agonist as a positive control and a vehicle control.
-
Incubation: Incubate the cells for another 18-24 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Lyse the cells using a lysis buffer compatible with the luciferase assay system.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescent signal using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or to total protein content. Calculate the fold activation relative to the vehicle control. Plot the fold activation against the logarithm of the compound concentration to determine the EC50 value.
Causality: When an agonist binds to the PPAR, the receptor undergoes a conformational change, forms a heterodimer with the retinoid X receptor (RXR), and binds to specific DNA sequences called PPAR response elements (PPREs). This binding recruits coactivators and initiates the transcription of target genes. In this assay, the target gene is luciferase, so the amount of light produced is directly proportional to the level of PPAR activation by the test compound.
Visualization: General Structure of an Indole-based PPAR Agonist
Caption: Pharmacophore model for an indole-based PPAR agonist.
Conclusion and Future Outlook
The indole-3-alkanoic acid scaffold is a testament to the power of medicinal chemistry to adapt a single core structure for a multitude of biological purposes. The journey from a plant hormone to potent modulators of human enzymes and receptors is driven by a deep understanding of structure-activity relationships.
-
For auxin activity , the integrity of the indole ring and the acidic side chain are paramount.
-
For COX inhibition , N-acylation and specific substitutions at the 2- and 5-positions are the keys to potent anti-inflammatory action.
-
For HDAC inhibition , the transformation of the carboxylic acid into a zinc-chelating group is the critical step, turning the molecule into a potent anticancer agent.
-
For PPAR agonism , the scaffold serves as the acidic head in a larger pharmacophore, where the addition of a linker and a large lipophilic tail is required to activate nuclear receptors.
This comparative analysis demonstrates that while the core indole-3-alkanoic acid structure is versatile, its biological activity is not promiscuous. Rather, specific, rational modifications direct the molecule to interact with high affinity and specificity to distinct biological targets. The continued exploration of this scaffold, aided by computational modeling and high-throughput screening, promises to yield new derivatives with improved potency, selectivity, and therapeutic utility for a wide range of human diseases.
References
- BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72.
- BenchChem. (n.d.). In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide.
- Boateng, S. Y., & Toler, S. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
- Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
- Abcam. (n.d.). MTT assay protocol.
- Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779).
- Mirzayans, R., Andrais, B., Scott, A., & Murray, D. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. MDPI.
- Wang, X., et al. (2021). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 425-436.
- Custodio, M. G., et al. (2005). Chemometric and Molecular Modeling Study of 1H-Indole-3-acetic Acid Derivatives with Auxin Activity. Croatica Chemica Acta, 78(4), 541-549.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Wang, X., et al. (2021). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. PMC.
- Duca, M., & Glick, B. R. (2020). Auxin Activity: Past, present, and Future. PMC.
- PubMed. (2025). Integrating structure-activity relationships, computational approaches, and experimental validation to unlock the therapeutic potential of indole-3-carbinol and its derivatives.
- Ma, F.-F. (2024). Guideline for anticancer assays in cells. ResearchGate.
- ResearchGate. (n.d.). Tests on the auxin-like biological activity: (A–F) curvature....
- Sharma, G., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC.
- Popa, C., et al. (2008). Identification of auxins by a chemical genomics approach. Journal of Experimental Botany.
- Soriano, D. S., & Ellison, R. J. (1999). D.
- PubMed. (n.d.). In Vitro Evaluation of Apoptotic Induction of Butyric Acid Derivatives in Colorectal Carcinoma Cells.
- MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
- Semantic Scholar. (2020). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies.
- Bentex Publisher. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review.
- Google Patents. (n.d.). US6361999B1 - Auxinic analogues of indole-3- acetic acid.
- PubMed. (n.d.). Design and synthesis of alkoxyindolyl-3-acetic acid analogs as peroxisome proliferator-activated receptor-γ/δ agonists.
- ResearchGate. (n.d.). SAR for the synthesised indole derivatives 3a&b, 4a–e and 5a–e.
- ResearchGate. (2025). Design and synthesis of alkoxyindolyl-3-acetic acid analogs as peroxisome proliferator-activated receptor-γ/δ agonists | Request PDF.
- ResearchGate. (2025). Novel Indole-Based Peroxisome Proliferator-Activated Receptor Agonists: Design, SAR, Structural Biology, and Biological Activities | Request PDF.
- Amit Lunkad. (2021, March 1). NSAIDs: SAR of Indole acetic acid [Video]. YouTube.
- MDPI. (2023). Novel Derivatives of Eugenol as a New Class of PPARγ Agonists in Treating Inflammation: Design, Synthesis, SAR Analysis and In Vitro Anti-Inflammatory Activity.
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Comparative Biological Activity of Indole Isomers: Indole, Isoindole, and Indolizine
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Isomer Landscape
In medicinal chemistry, the indole scaffold (
This guide provides a technical comparison of these three isomers, moving beyond simple structural definitions to analyze their bioactivity profiles , chemical stability , and experimental utility in drug discovery.
The Core Comparison
| Feature | Indole (1H-Indole) | Indolizine (Pyrrolo[1,2-a]pyridine) | Isoindole (2H-Isoindole) |
| Structure | Benzo[b]pyrrole | Bridgehead Nitrogen (Fused 5-6) | Benzo[c]pyrrole |
| Stability | High (Aromatic) | High (Aromatic, 10 | Low (Kinetic instability; exists as tautomer or oxidized form) |
| Key Binding Mode | H-bond Donor (NH) + | Pure | Diene character (Diels-Alder active) |
| Primary Bioactivity | Kinase Inhibition, GPCR Agonism | Tubulin Polymerization Inhibition | COX-2 Inhibition , Anti-inflammatory |
Chemical Stability & Binding Modes (The "Why")
Indole: The Hydrogen Bond Donor
The indole NH is a critical hydrogen bond donor (
Indolizine: The Planar Intercalator
Indolizine is a structural isomer where the nitrogen is at the bridgehead position. It lacks the NH donor, rendering it a pure hydrophobic/
-
Advantage: It avoids non-specific H-bond donor interactions that can lead to promiscuity (e.g., P-gp efflux).
-
Application: Excellent for deep hydrophobic pockets, such as the Colchicine binding site on tubulin.
Isoindole: The Reactive Specialist
Pure 2H-isoindole is structurally unstable due to its ortho-quinoid character and tendency to polymerize. In drug discovery, "isoindole activity" almost exclusively refers to:
-
Isoindolinones: Oxidized, stable lactam forms.
-
Tetrahydroisoindoles: Reduced forms that retain the shape but gain stability.
-
In Situ Trapping: Using the isoindole moiety as a transient diene in Diels-Alder reactions to form complex fused systems (e.g., Batracylin analogues).
Comparative Bioactivity Profiles (The Data)
Case Study A: Tubulin Polymerization Inhibition
The most direct head-to-head comparison of Indole vs. Indolizine efficacy exists in antimitotic agents targeting the colchicine site.
-
Indole (Reference): Simple aryl-indoles often show micromolar activity.
-
Indolizine (Challenger): Indolizine derivatives frequently exhibit nanomolar potency, outperforming their indole isosteres in specific hydrophobic pockets due to the planar, electron-rich nature of the bridgehead system.
Experimental Data Comparison:
| Compound Class | Target Site | Cell Line (IC | Mechanism | Source |
| Indolizine Derivative (8h) | Tubulin (Colchicine) | CAL-27: 47 nM | G2/M Arrest, Apoptosis | |
| Indole Derivative (Simple) | Tubulin (Colchicine) | HeLa: ~1-5 µM | G2/M Arrest | |
| Vinca Alkaloids (Complex Indole) | Tubulin (Vinca) | Various: <10 nM | Microtubule Destabilization |
Insight: While complex indole alkaloids (Vinca) are potent, simple synthetic indolizines are often more potent than simple synthetic indoles for tubulin inhibition, making them attractive leads for accessible synthetic drugs.
Case Study B: Anti-Inflammatory (COX-2)
Isoindole derivatives (specifically tetrahydroisoindoles) have demonstrated exceptional selectivity for COX-2, exploiting a specific hydrophobic pocket that accommodates the rigid bicyclic system.
-
Data: 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindoles exhibit IC
values of 0.6–100 nM for COX-2, with selectivity indices >1000 over COX-1.[1]
Experimental Protocols
Protocol 1: Synthesis of Indolizine via 1,3-Dipolar Cycloaddition
Unlike the Fischer Indole synthesis (acid-catalyzed rearrangement), Indolizines are best synthesized via cycloaddition, allowing rapid library generation.
Objective: Synthesize 3-acylindolizine derivatives.
Reagents: Pyridine derivative,
-
Quaternization: Dissolve pyridine (1.0 eq) and
-bromo ketone (1.1 eq) in acetone. Reflux for 2-4 hours. Filter the precipitated pyridinium salt . -
Ylide Formation: Suspend the salt in solvent (CHCl
or DMF). Add base (2.0 eq) to generate the pyridinium ylide in situ. -
Cycloaddition: Add the electron-deficient alkyne (1.2 eq) dropwise.
-
Reaction: Stir at RT or mild heat (60°C) for 4-12 hours. The ylide undergoes a [3+2] cycloaddition with the alkyne, followed by oxidative dehydrogenation (often spontaneous or aided by oxidants like
if needed) to aromatize. -
Purification: Evaporate solvent and purify via silica gel column chromatography (Hexane/EtOAc).
Protocol 2: Tubulin Polymerization Assay (Fluorescence Based)
This assay validates the mechanism of action for Indolizine/Indole anticancer candidates.
Objective: Determine if the compound inhibits the assembly of tubulin into microtubules. Materials: Purified Tubulin (>99%), GTP, DAPI (or fluorescent reporter), Test Compound.
-
Preparation: Prepare Tubulin stock (10 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl
, pH 6.9). Keep on ice. -
Mixture: In a 96-well plate (pre-warmed to 37°C), add:
-
85 µL Tubulin/GTP mix.
-
5 µL Test Compound (dissolved in DMSO, final conc. 1-50 µM).
-
10 µL DAPI reporter (fluorescence increases upon polymerization).
-
-
Kinetics: Immediately place in a fluorescence plate reader at 37°C.
-
Measurement: Excite at 360 nm / Emit at 450 nm. Read every 30 seconds for 60 minutes.
-
Analysis: Plot RFU vs. Time.
-
Inhibitor (Indolizine/Vinca): Flat line or reduced slope (Vmax).
-
Stabilizer (Taxol): Rapid increase in fluorescence (faster than control).
-
Visualizations
Diagram 1: Indolizine Synthesis & Mechanism Workflow
This diagram illustrates the logical flow from chemical synthesis to biological validation.
Caption: Step-by-step workflow for synthesizing Indolizine derivatives via [3+2] cycloaddition and validating bioactivity.
Diagram 2: Signaling Pathway - Tubulin Inhibition
This diagram details the downstream effects of Indolizine binding to the Colchicine site.
Caption: Mechanism of Action: Indolizine binding prevents polymerization, triggering the Spindle Assembly Checkpoint and apoptosis.
References
-
National Institutes of Health (PMC). (2025). Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. Retrieved from [Link]
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Facile Synthesis of Indolizines via 1,3-Dipolar Cycloadditions. Retrieved from [Link]
-
PubMed. (2000). 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: a new series of potent and selective COX-2 inhibitors. Retrieved from [Link]
Sources
Definitive Guide: Validation of In Vitro Anticancer Activity of Indole Compounds
Executive Summary: The Indole Advantage
The indole scaffold represents a "privileged structure" in medicinal chemistry due to its ability to mimic the side chain of the essential amino acid tryptophan. Unlike traditional alkylating agents (e.g., Cisplatin) or anthracyclines (e.g., Doxorubicin) which often suffer from non-specific toxicity and multidrug resistance (MDR), indole derivatives offer a unique opportunity for multi-targeted therapy .
Recent validation studies confirm that synthetic indole derivatives—specifically bis(indoles), spirooxindoles, and arylthioindoles—can simultaneously inhibit tubulin polymerization and modulate kinase signaling (EGFR/VEGFR), providing a dual-strike mechanism that bypasses standard apoptotic blocks.
This guide outlines the rigorous validation protocols required to benchmark novel indole compounds against clinical standards, ensuring data reproducibility and scientific integrity.
Comparative Analysis: Indoles vs. Clinical Standards
The following analysis contrasts the performance of novel indole derivatives against standard-of-care chemotherapeutics. Data is synthesized from recent high-impact studies (2020–2025).
Performance Benchmarking Table
| Feature | Indole Derivatives (e.g., Arylthioindoles, Spirooxindoles) | Cisplatin (Platinum-based) | Doxorubicin (Anthracycline) | Paclitaxel (Taxane) |
| Primary Mechanism | Dual: Tubulin Destabilization + Kinase Inhibition | DNA Crosslinking | DNA Intercalation + Topoisomerase II Inhibition | Microtubule Stabilization |
| IC50 Potency (MCF-7) | 0.01 – 5.0 µM (High) | 2.0 – 20.0 µM (Moderate) | 0.5 – 5.0 µM (High) | < 0.1 µM (Very High) |
| Selectivity Index (SI) | High (>10) . Often spares fibroblasts (HUVEC/HEK293). | Low (<5). Nephrotoxic & Neurotoxic. | Low (<5). Cardiotoxic. | Low. Neurotoxic. |
| MDR Susceptibility | Low . Many indoles are poor substrates for P-gp efflux pumps. | High. | High. | High. |
| Solubility | Low (Hydrophobic). Requires DMSO/Lipid formulation. | Moderate (Saline soluble). | Moderate. | Low (Cremophor EL req). |
Key Insight: While Paclitaxel is more potent in molar terms, indole derivatives frequently demonstrate superior Selectivity Indices (SI) , effectively killing cancer cells while maintaining viability in normal cell lines (e.g., HUVEC, fibroblasts). This suggests a wider therapeutic window.
Mechanistic Validation: The Dual-Strike Pathway
To validate an indole compound, one must prove its mechanism of action. The most potent indoles typically act as Tubulin Polymerization Inhibitors (binding to the Colchicine site), leading to G2/M cell cycle arrest and subsequent mitochondrial apoptosis.
Signaling Pathway Visualization
Figure 1: The mechanistic cascade of indole-based tubulin inhibitors, illustrating the progression from microtubule destabilization to mitochondrial apoptosis.
Experimental Protocols: Self-Validating Systems
Scientific integrity requires protocols that control for artifacts. Indole compounds are hydrophobic; therefore, solvent controls are critical.
Protocol A: Cytotoxicity Screening (MTT/SRB Assay)
Objective: Determine IC50 and Selectivity Index.
Causality: The MTT assay measures mitochondrial dehydrogenase activity.[1] Since indoles can induce mitochondrial dysfunction directly, verify results with an SRB assay (measures protein content) to rule out metabolic interference.
-
Preparation:
-
Dissolve Indole compound in 100% DMSO to create a 10 mM stock.
-
Critical Step: Dilute stock in culture medium to final concentrations (0.1 – 100 µM). Ensure final DMSO concentration is < 0.5% to prevent solvent toxicity.
-
-
Seeding:
-
Seed cancer cells (e.g., MCF-7, HeLa) and normal control cells (e.g., HUVEC) at
cells/well in 96-well plates. Incubate for 24h.
-
-
Treatment:
-
Readout (72h):
-
Add MTT reagent, incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.
-
-
Analysis:
-
Calculate IC50 using non-linear regression (GraphPad Prism).
-
Validation Check: If IC50(Normal Cells) / IC50(Cancer Cells) > 2.0, the compound is considered selective.
-
Protocol B: Tubulin Polymerization Assay (In Vitro)
Objective: Confirm direct interaction with the target.
Causality: To prove G2/M arrest is due to tubulin binding and not general DNA damage.
-
Setup: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).
-
Reaction:
-
Kinetics:
-
Measure fluorescence (Ex 360 nm / Em 450 nm) every 1 min for 60 mins at 37°C.
-
-
Interpretation:
-
Valid Hit: A flat line or significantly reduced slope compared to Vehicle indicates inhibition (depolymerization). An increased slope indicates stabilization (Taxol-like).
-
Validation Workflow Diagram
This workflow ensures a logical progression from screening to mechanistic proof, minimizing wasted resources on false positives.
Figure 2: Step-by-step validation workflow for indole anticancer agents, prioritizing selectivity and mechanistic clarity.
References
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Source: MDPI (Molecules), 2024. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery (2020–2024). Source: MDPI (Molecules), 2024. [Link]
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Source: NIH / PMC, 2022. [Link]
-
Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Source: Drugs & Drug Candidates, 2024. [Link][7]
-
Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Source: Preprints.org, 2023. [Link][8]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Indole-3-carbinol cyclic tetrameric derivative CTet synergizes with cisplatin and doxorubicin in triple-negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dspace.uevora.pt [dspace.uevora.pt]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. preprints.org [preprints.org]
A Senior Application Scientist's Guide to Cross-Validation of Molecular Docking with Experimental Data for Indole Derivatives
For researchers at the forefront of drug discovery, the synergy between computational modeling and experimental validation is not just best practice—it is the cornerstone of efficient and successful therapeutic development.[1] Molecular docking, a computational method predicting how a small molecule might bind to a protein target, serves as a powerful engine for generating hypotheses and prioritizing candidates.[2][3][4][5] However, the predictive power of any in silico model is only as robust as its experimental validation.
This guide provides an in-depth framework for the critical process of cross-validating molecular docking results with experimental data, with a specific focus on indole derivatives. The indole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities.[6][7][8][9] As such, establishing a reliable and predictive computational model for this class of molecules is of paramount importance. We will move beyond a simple checklist of steps to explore the causality behind protocol choices, ensuring a self-validating system that bridges the computational and biological divide.
The Imperative of Cross-Validation: Why Trust, But Verify?
Molecular docking accelerates drug discovery by rapidly screening vast virtual libraries, but its output is an approximation of a complex biological reality.[2][4] The scoring functions used to rank ligand poses are estimations of binding affinity, and they possess inherent limitations.[10][11] Factors like protein flexibility, the role of solvent molecules, and entropic effects are often simplified, which can lead to inaccuracies.[10][11][12]
This leads to a significant risk of generating false positives—compounds that are predicted to bind well but show little to no activity in a test tube.[2][12] Therefore, the primary goal of this cross-validation workflow is not merely to achieve a low (i.e., favorable) docking score, but to establish a statistically meaningful correlation between the predicted binding affinities and experimentally measured biological activity.[13][14] A successfully validated docking protocol provides confidence that the model can reliably distinguish between active and inactive compounds, making it a powerful tool for future virtual screening campaigns.
An Integrated Cross-Validation Workflow
A robust cross-validation strategy is a cyclical process where computational predictions inform experimental design, and experimental results, in turn, refine the computational model. The entire workflow can be visualized as an interconnected series of steps, each with its own set of critical considerations.
Part A: The Computational Protocol – A Step-by-Step Guide
Step 1: Target and Ligand Preparation (The Foundation)
The quality of your input structures directly dictates the quality of your docking results. This preparatory phase is the most critical for ensuring a biologically relevant outcome.
-
Target Protein Selection and Preparation:
-
Selection: Obtain the 3D structure of your target protein, typically from the Protein Data Bank (PDB). When multiple structures are available, select a high-resolution crystal structure that is co-crystallized with a ligand similar to your indole series, if possible.
-
Cleaning: The raw PDB file is not ready for docking. It must be "cleaned" by removing crystallization artifacts, such as water molecules, co-solvents, and ions that are not integral to the protein's function.[13][15]
-
Protonation: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign appropriate protonation states to ionizable residues (like Histidine, Aspartate, and Glutamate), as this is crucial for defining the correct hydrogen bond networks. This step is often guided by software that predicts pKa values in the protein microenvironment.[13]
-
-
Indole Ligand Set Curation and Preparation:
-
Curation: Compile a set of indole derivatives for which you have reliable experimental data (e.g., IC50 or Kᵢ values against your target). This set should ideally span a range of activities, from highly potent to inactive, to provide a robust test for the model's predictive power.[16][17]
-
3D Structure Generation: Convert the 2D structures of your indole ligands into 3D conformations.[18][19]
-
Ionization and Tautomerization: Determine the most likely ionization state and tautomeric form of each ligand at physiological pH (typically pH 7.4).
-
Energy Minimization: Perform an energy minimization on each ligand structure to relieve any steric strain and arrive at a low-energy, stable conformation.[15]
-
Step 2: Docking Execution
-
Defining the Binding Site: The search space for the docking algorithm must be defined. This is typically done by creating a "grid box" or "sphere" centered on the active site. If you have a co-crystallized ligand, defining the box to encompass this ligand is the most reliable approach.[13][18]
-
Running the Simulation: Using a validated docking program (e.g., AutoDock, Glide, GOLD, LeDock[12][20][21]), execute the docking run. The software's search algorithm will explore various possible conformations and orientations (poses) of the ligand within the defined binding site.[18][22]
Step 3: Pose Analysis and Scoring
The output of a docking run is a series of poses for each ligand, ranked by a scoring function. This score is typically expressed in units of energy (e.g., kcal/mol), where a more negative value suggests a more favorable binding interaction.[3][14]
-
Causality Check: Do not blindly trust the top score. Visually inspect the top-ranked poses. Do they make chemical sense? Look for key interactions that are known to be important for binding to this target class, such as:
-
Hydrogen bonds between the indole N-H and polar residues.
-
Pi-stacking interactions between the indole ring and aromatic residues (e.g., Phenylalanine, Tyrosine).
-
Hydrophobic contacts with nonpolar residues.
-
A crucial validation step is to "re-dock" the original co-crystallized ligand from the PDB file. A reliable docking protocol should be able to reproduce the experimentally observed binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[13][15][23] Failure to do so indicates a fundamental problem with the docking setup.
Part B: The Experimental Protocol – Grounding Predictions in Reality
The choice of experimental assay is dictated by the nature of the protein target. The goal is to obtain a quantitative measure of ligand binding or functional effect.
Step 1: Choosing the Right Assay
-
Direct Binding Assays: These techniques measure the direct interaction between the ligand and the protein, yielding a dissociation constant (Kᴅ). A smaller Kᴅ value indicates tighter binding.[24]
-
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during binding.[25][26]
-
Surface Plasmon Resonance (SPR): Measures changes in the refractive index on a sensor chip as the ligand flows over an immobilized protein.[25]
-
Fluorescence Spectroscopy: Monitors changes in the protein's or ligand's fluorescence upon binding.[27]
-
-
Functional (Inhibition) Assays: If the target is an enzyme, a functional assay measures the ability of the compound to inhibit its catalytic activity. The result is typically an IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.[16][17]
Step 2: Generalized Protocol for an Enzyme Inhibition Assay (IC50 Determination)
This protocol provides a template for determining the IC50 values for your indole derivatives against an enzyme target.
-
Reagent Preparation:
-
Prepare a stock solution of the purified target enzyme in a suitable assay buffer.
-
Prepare a stock solution of the enzyme's substrate.
-
Prepare serial dilutions of your indole test compounds and a known inhibitor (positive control) in DMSO.
-
-
Assay Execution (96-well plate format):
-
To appropriate wells, add the assay buffer.
-
Add a small volume of the test compound dilutions (or DMSO for the control).
-
Add the enzyme solution to all wells except the "no enzyme" control.
-
Incubate for a pre-determined time to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Data Acquisition:
-
Measure the rate of product formation over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence).[24]
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each indole derivative.
-
Part C: The Cross-Validation – Synthesizing the Data
This is the final and most important step, where the computational predictions are directly compared with the experimental results.
Case Study: Cross-Validation of Indole Derivatives as 5-Lipoxygenase (5-LOX) Inhibitors
Let's consider a hypothetical case study based on published research where a series of indole derivatives were evaluated as inhibitors of 5-Lipoxygenase (5-LOX), an enzyme involved in inflammation.[16]
| Compound ID | Experimental IC50 (µM)[16] | pIC50 (-log(IC50)) | Predicted Docking Score (kcal/mol) | Key Predicted Interactions |
| Indole-1 | 0.74 | 6.13 | -9.8 | H-bond with His367, π-π stacking with Phe421 |
| Indole-2 | 1.52 | 5.82 | -9.1 | H-bond with Gln363, Hydrophobic contacts |
| Indole-3 | 3.17 | 5.50 | -8.5 | H-bond with His367 |
| Indole-4 | 74.0 | 4.13 | -6.2 | Minimal interactions |
| Zileuton (Ref) | ~1.0 | 6.00 | -9.5 | Chelates iron, H-bond with His372 |
Data Analysis and Interpretation:
-
Data Consolidation: The data is organized into a clear table, allowing for direct comparison. The experimental IC50 values are converted to their negative logarithmic scale (pIC50) so that higher values correspond to higher potency, making the correlation with the negative docking scores more intuitive.
-
Correlation Analysis: The next step is to plot the Predicted Docking Score (Y-axis) against the experimental pIC50 (X-axis).
In a successful validation, you would observe a clear trend: as the experimental activity increases (higher pIC50), the predicted binding energy becomes more favorable (more negative docking score). A linear regression analysis can be performed, and a good correlation is typically indicated by a coefficient of determination (R²) value greater than 0.5-0.6. This demonstrates that your docking protocol can effectively rank compounds and has predictive value.
Conclusion: From Correlation to Confidence
The cross-validation of molecular docking with experimental data is an indispensable process in modern drug discovery. It transforms docking from a speculative exercise into a scientifically grounded predictive tool. For a versatile and vital scaffold like indole, establishing a robust, validated docking model is a critical investment. It builds confidence in your in silico screening results, reduces the risk of pursuing false positives, and ultimately accelerates the journey from a virtual hit to a viable therapeutic candidate. This iterative cycle of prediction, testing, and refinement embodies the synergy of computational and experimental science, driving innovation in the development of novel indole-based medicines.
References
- Abdalkareem Jasim, S., and Saadoun, A. (2025). Indoles as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Applications in Diabetes and Cancer. Biological and Molecular Chemistry.
- FindLight. (2023). Four Gold Standards for Measuring Ligand-Binding Affinity. FindLight.
- Gerokonstantis, D. T., et al. (2007). Indole derivatives as potent inhibitors of 5-lipoxygenase: design, synthesis, biological evaluation, and molecular modeling. PubMed.
- Chaudhary, M., and Tyagi, K. (2024). A Review On Molecular Docking And Its Application. International Journal of Scientific Research.
- Creative Proteomics. (n.d.). Molecular Docking Technique and Methods. Creative Proteomics.
- Singh, J., et al. (2025). A Comprehensive Review on Molecular Docking in Drug Discovery. International Journal of Pharmaceutical Sciences and Research.
- Longdom Publishing. (2023). Principles and Experimental Methodologies on Protein-Ligand Binding. Journal of Analytical and Bioanalytical Techniques.
- Singh, K., et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology.
- Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules.
- Zhang, Y., et al. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science.
- Santos, K. B., et al. (2025). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?. Journal of Medicinal Chemistry.
- Kumar, A., and Vashisht, H. (2016). A Systematic Review on Molecular Docking Algorithms and its Challenges. International Journal of Chemical and Pharmaceutical Sciences.
- Chadha, N., and Silakari, O. (2025). Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Drug Research.
- Shadecoder. (2026). Molecular Docking: A Comprehensive Guide for 2025. Shadecoder.
- Kumaran, P., et al. (2022). Molecular docking analysis of Indole based oxadiazoles with the H-binding protein from Treponema denticola. Journal of Pharmaceutical Negative Results.
- Al-Amiery, A. A., et al. (2016). INSTRUMENTAL ANALYSIS AND THE MOLECULAR DOCKING STUDY FOR THE SYNTHESIZED INDOLE DERIVATIVES. International Journal of Chemical Sciences.
- LibreTexts Biology. (2026). 5.2: Techniques to Measure Binding. Biology LibreTexts.
- Anusha, B., and Kamala, G. R. (2025). Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article. Journal of Pharma Insights and Research.
- ResearchGate. (n.d.). Molecular docking score of designed indole molecules by CB Dock II software. ResearchGate.
- Al-Ostath, A. I., et al. (2022). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. Frontiers in Chemistry.
- Bouziane, A., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molbank.
- Ardiansah, B., et al. (2025). Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. ES Food & Agroforestry.
- Lephar. (n.d.). Software | Computational Insights into Drug Discovery. Lephar.
- BMG Labtech. (2021). How to determine binding affinity with a microplate reader. BMG Labtech.
- Wang, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors. Journal of Medicinal Chemistry.
- Manju, S., et al. (2015). Synthesis and Molecular docking studies of 2-((5-methoxy-1H-indol-3-yl) (phenyl) methyl)-N,N-dimethylpropan-1-amine. Journal of Chemical and Pharmaceutical Research.
- Kumaran, P., et al. (2022). Molecular docking analysis of Indole based diaza-sulphonamides with JAK-3 protein. Journal of Pharmaceutical Negative Results.
- Li, H., et al. (2025). Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers. Cancer Cell International.
- ResearchGate. (2025). Design, Synthesis and Molecular Docking Studies of New Indole Scaffolds. ResearchGate.
- BenchChem. (2025). Unveiling Molecular Interactions: A Guide to Cross-Validating Computational Docking with Experimental Results. BenchChem.
- Ruiz-Carmona, S., et al. (2016). Best Practices in Docking and Activity Prediction. bioRxiv.
- Yuriev, E., and Ramsland, P. A. (2013). Docking and Ligand Binding Affinity: Uses and Pitfalls. Journal of Molecular Modeling.
- Al-Khafaji, N. Q. A., et al. (2024). Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New 3-Ethyl-1H-Indole Derivatives as. Advanced Journal of Chemistry, Section A.
- Santos, C., et al. (2012). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems.
- Wani, T. A., et al. (2019). Molecular docking and experimental investigation of new indole derivative cyclooxygenase inhibitor to probe its binding mechanism with bovine serum albumin. Bioorganic Chemistry.
- Sivanandam, M. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. SciSpace.
- Kumar, S. (2017). Molecular Docking: A structure-based drug designing approach. JSciMed Central.
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- 6. Indoles as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Applications in Diabetes and Cancer [biolmolchem.com]
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Comparative Analysis of Indolinone-Based Kinase Inhibitors: Sunitinib vs. Nintedanib
[1]
Executive Summary: The Indole Scaffold in Kinase Drug Discovery
The indole scaffold, particularly its oxidized indolinone (oxindole) derivative, represents a "privileged structure" in medicinal chemistry. Its ability to mimic the purine ring of ATP allows it to anchor effectively within the kinase hinge region. However, subtle structural modifications can drastically alter the binding thermodynamics, shifting a compound from an ATP-competitive Type I inhibitor (binding the active "DFG-in" conformation) to a Type II inhibitor (stabilizing the inactive "DFG-out" conformation).
This guide provides a technical comparison of two clinically approved indolinone derivatives: Sunitinib (Sutent®) and Nintedanib (Ofev®). While both share the core indolinone scaffold and target angiogenic pathways (VEGFR/PDGFR), they utilize distinct binding modes to achieve their potency and selectivity profiles.
Mechanistic Comparison: Type I vs. Type II Binding[2][3]
The critical differentiator between Sunitinib and Nintedanib lies in their conformational selection of the target kinase.
Sunitinib: The Type I Inhibitor
-
Binding Mode: Sunitinib functions primarily as a Type I inhibitor . It binds to the active conformation of the kinase where the Asp-Phe-Gly (DFG) motif is "in," and the activation loop is open.
-
Structural Logic: The core indolinone system forms hydrogen bonds with the hinge region (Glu/Cys residues). Its pendant pyrrole group occupies the ATP-binding pocket but does not extend deeply into the allosteric hydrophobic back pocket adjacent to the ATP site.
-
Consequence: High potency against active kinases but potentially lower selectivity compared to Type II inhibitors, as the ATP pocket is highly conserved across the kinome.
Nintedanib: The Type II Inhibitor
-
Binding Mode: Nintedanib is a classic Type II inhibitor . It binds to the inactive "DFG-out" conformation.[1]
-
Structural Logic: Nintedanib possesses a specialized "tail" moiety (a methyl-piperazinyl-bearing benzamide group) that extends past the "gatekeeper" residue and into the hydrophobic back pocket created when the Phenylalanine of the DFG motif flips outward.
-
Consequence: This binding mode locks the kinase in an inactive state. Since the inactive conformation and the allosteric back pocket are less conserved than the ATP pocket, Nintedanib exhibits a distinct selectivity profile, notably covering FGFRs which Sunitinib inhibits less potently.
Visualization of Kinase Binding Modes[3]
Figure 1: Structural logic distinguishing Type I (ATP-competitive) and Type II (Allosteric/DFG-out) binding modes of indolinone derivatives.
Comparative Performance Data
The following data aggregates biochemical IC50 values from standardized radiometric and fluorescence assays. Note the superior potency of Nintedanib against FGFR, a direct consequence of its Type II binding mode accessing the specific back-pocket residues unique to the FGFR family.
| Target Kinase | Sunitinib IC50 (nM) | Nintedanib IC50 (nM) | Biological Consequence |
| VEGFR-2 (KDR) | 80 | 21 | Inhibition of tumor angiogenesis. |
| PDGFR-β | 2 | 65 | Pericyte coverage reduction. |
| FGFR-1 | >1000 | 69 | Blockade of escape resistance pathways. |
| FLT-3 | 1 | 26 | Activity in AML (Acute Myeloid Leukemia). |
| Binding Type | Type I (Active) | Type II (Inactive) | Determines selectivity & residence time. |
Data Sources: BenchChem [1], Hilberg et al. (Cancer Res 2008) [2].
Experimental Protocols: Validating Kinase Inhibition
To objectively compare these inhibitors in your own lab, we recommend the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay over Fluorescence Polarization (FP). TR-FRET offers higher resistance to compound autofluorescence—a common issue with indole derivatives.
Protocol: TR-FRET Kinase Assay (LanthaScreen™ Format)
Objective: Determine IC50 values for Sunitinib and Nintedanib against VEGFR2.
Reagents:
-
Recombinant VEGFR2 kinase domain.
-
Fluorescein-PolyGT substrate (Invitrogen).
-
Terbium-labeled anti-phosphotyrosine antibody.
-
ATP (at Km apparent, typically 10 µM).
-
Test Compounds (Sunitinib, Nintedanib) dissolved in DMSO.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10-point dilution series of inhibitors in 100% DMSO (starting at 10 µM).
-
Dilute 100-fold into Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to reach 4x final concentration.
-
-
Reaction Assembly (384-well plate):
-
Add 2.5 µL of 4x Compound.
-
Add 2.5 µL of 4x Kinase solution (Final conc: 0.5 nM).
-
Add 2.5 µL of 4x Substrate/ATP mix (Final conc: 200 nM Substrate, 10 µM ATP).
-
Self-Validation Step: Include "No Enzyme" (Min signal) and "No Inhibitor" (Max signal) controls on every plate.
-
-
Incubation:
-
Incubate at room temperature (20-25°C) for 60 minutes.
-
-
Detection:
-
Add 10 µL of EDTA/Tb-Antibody detection mix (Final conc: 10 mM EDTA, 2 nM Tb-Ab).
-
Incubate for 30 minutes. EDTA stops the kinase reaction and allows antibody binding.
-
-
Readout:
-
Measure on a plate reader (e.g., EnVision) utilizing TR-FRET settings (Excitation: 340 nm; Emission 1: 495 nm [Tb donor]; Emission 2: 520 nm [Fluorescein acceptor]).
-
-
Analysis:
-
Calculate TR-FRET Ratio = (Emission 520 nm / Emission 495 nm).
-
Fit data to a sigmoidal dose-response equation (Variable Slope) to derive IC50.
-
Quality Control: Ensure Z'-factor > 0.5.
-
Workflow Visualization
Figure 2: Optimized TR-FRET screening workflow for indole-based kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
For researchers designing novel indole derivatives, the comparison of these two drugs offers a blueprint for SAR optimization.
-
The Hinge Binder (Core):
-
Both drugs utilize the NH of the indole/indolinone and the C=O of the lactam ring to form a bidentate hydrogen bond network with the kinase hinge region (typically a Cysteine or Glutamate).
-
Design Tip: Substitution at the N1 position of the indole often abolishes activity by disrupting this H-bond donor capability.
-
-
The Solubilizing Group (Solvent Front):
-
Sunitinib: Uses a diethylaminoethyl tail attached to the pyrrole. This points towards the solvent and improves oral bioavailability.
-
Nintedanib: Uses a methyl-piperazinyl group.[2] This also improves solubility but is positioned to interact with the solvent channel while the rest of the molecule dives into the back pocket.
-
-
The Selectivity Switch (The "Tail"):
-
To convert a generic Type I indole inhibitor into a highly selective Type II inhibitor, introduce a hydrophobic aryl-urea or aryl-amide linker at the C5 or C6 position. This forces the "DFG-flip," as seen in Nintedanib's structure.
-
References
-
Hilberg, F., et al. (2008).[3] BIBF 1120: Triple Angiokinase Inhibitor with Sustained Receptor Blockade and Good Antitumor Efficacy. Cancer Research, 68(12), 4774–4782. Retrieved from [Link]
-
Roskoski, R. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research, 103, 26-48. Retrieved from [Link]
"assessing the selectivity of indole derivatives for specific biological targets"
Executive Summary: The Indole Paradox
The indole scaffold is arguably the most "privileged" structure in medicinal chemistry. Its electronic distribution and hydrogen-bonding capabilities allow it to mimic the side chain of tryptophan, the purine ring of ATP, and neurotransmitters like serotonin and melatonin. While this versatility enables indole derivatives to bind to a vast array of targets—including G-Protein Coupled Receptors (GPCRs), protein kinases, and ion channels—it presents a critical liability: promiscuity .
For a drug developer, the challenge is not just identifying an indole that binds to a target, but proving it does not bind to hundreds of others. This guide objectively compares the methodologies for assessing this selectivity, moving beyond simple IC50 ratios to robust, quantitative profiling strategies.[1]
Comparative Analysis of Selectivity Profiling Methodologies
To accurately assess an indole derivative, researchers must choose between binding assays (affinity) and functional assays (efficacy). The choice dictates the "truth" of your selectivity profile.
A. Kinase Selectivity: The "ATP-Mimic" Challenge
Indoles often bind to the ATP-binding pocket of kinases. Because this pocket is highly conserved across the human kinome (~518 kinases), off-target effects are common.
Comparison of Assay Technologies:
| Feature | Radiometric Assay ( | TR-FRET / HTRF | Binding Assays (e.g., KINOMEscan) |
| Principle | Direct measurement of substrate phosphorylation via phosphate transfer. | Antibody-based detection of product using fluorescence resonance energy transfer. | Competition binding (displacement of an active site probe). |
| Status | Gold Standard for profiling.[2][3] | Industry Standard for HTS. | Standard for broad "scan" profiling. |
| Interference | Low. Unaffected by compound fluorescence (common in indoles). | Moderate. Indoles can quench fluorescence or autofluoresce. | Low. But does not measure functional inhibition. |
| Sensitivity | High.[2][4] Can use physiological ATP concentrations (1 mM).[2][3] | Moderate. Often requires low ATP to maintain signal window. | High. Measures |
| Cost/Throughput | High Cost / Lower Throughput. | Low Cost / Ultra-High Throughput. | Moderate Cost / High Throughput. |
| Best Use Case | Final Selectivity Confirmation. | Primary Screening (Hit Finding). | Initial Broad Selectivity Map. |
B. GPCR Selectivity: The "Serotonin-Mimic" Challenge
Indoles are structural isosteres of serotonin (5-HT). Therefore, any indole-based drug must be profiled against a panel of 5-HT receptor subtypes (5-HT1A, 5-HT2A, etc.) to avoid CNS side effects.
Comparison of Assay Technologies:
| Feature | [ | Cell-Based Functional (cAMP/Ca | |
| Readout | Proximal (G-protein activation). | Distal (Second messenger amplification). | Biased Signaling (Non-G-protein).[5] |
| Relevance | Measures intrinsic efficacy directly at the membrane. | Physiologically relevant but subject to signal amplification (receptor reserve). | Critical for assessing "biased ligands." |
| Indole Specificity | High. Differentiates partial agonists from full agonists/antagonists. | Moderate. High amplification can mask partial agonism. | High. Essential for modern GPCR drug discovery. |
| Recommendation | Use for mechanism of action and rank-ordering potency. | Use for therapeutic efficacy prediction. | Use to detect functional selectivity . |
Visualizing the Selectivity Workflow
The following diagram illustrates a logical cascade for filtering indole promiscuity, moving from virtual docking to high-fidelity experimental validation.
Figure 1: A hierarchical selectivity cascade designed to filter promiscuous indole derivatives early in the discovery process.
Detailed Experimental Protocols
To ensure data trustworthiness, these protocols utilize self-validating controls (reference inhibitors and Z-factor calculations).
Protocol A: Gold-Standard Radiometric Kinase Profiling
Rationale: Fluorescence-based assays (like FRET) can be prone to artifacts with indole compounds, which are often naturally fluorescent or quenchers. The radiometric assay avoids this interference.
Materials:
-
-
P-ATP (Specific activity ~3000 Ci/mmol). -
Recombinant Kinase (e.g., CDK2, VEGFR2).
-
Substrate (e.g., Histone H1 or Poly(Glu,Tyr)).
-
P81 Phosphocellulose filter plates.
Step-by-Step Workflow:
-
Compound Preparation: Prepare indole derivatives in 100% DMSO. Dilute 1:50 into assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.02% Brij-35) to achieve 2% DMSO final. -
Enzyme-Substrate Mix: Dispense kinase and peptide substrate into 96-well plates. Control: Include "No Enzyme" wells (background) and "Reference Inhibitor" wells (e.g., Staurosporine).
-
Reaction Initiation: Add
P-ATP mix. Critical: Use ATP concentration at (apparent) for the specific kinase to ensure competitive inhibition kinetics are valid. -
Incubation: Incubate at Room Temperature for 120 minutes.
-
Termination: Stop reaction by adding 3% Phosphoric Acid (
). This precipitates the protein/peptide on the filter paper while keeping unreacted ATP soluble. -
Filtration & Wash: Transfer to P81 filter plates. Wash 3x with 0.75% Phosphoric Acid. Validation: The wash removes free
P-ATP; only phosphorylated substrate remains bound. -
Detection: Add scintillation fluid and read on a Microbeta counter.
-
Calculation:
Protocol B: Functional GPCR Selectivity ([ S]GTP S Binding)
Rationale: Indoles targeting 5-HT receptors may act as agonists or antagonists. This assay functionally distinguishes them by measuring the activation of the G-protein directly.
Step-by-Step Workflow:
-
Membrane Preparation: Use CHO or HEK293 membranes overexpressing the specific 5-HT receptor. Homogenize in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl
, 100 mM NaCl). -
GDP Loading: Pre-incubate membranes with 10 µM GDP for 15 min at 25°C. Why? This shifts the G-protein to the inactive state, reducing basal background.
-
Ligand Addition: Add the indole test compound (agonist mode) or compound + reference agonist (antagonist mode).
-
Isotope Addition: Add [
S]GTP S (0.1 nM final). -
Incubation: Incubate for 60 min at 30°C.
-
Filtration: Harvest membranes onto GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure bound radioactivity via liquid scintillation.
-
Analysis: Plot dose-response curves. An increase in binding indicates Agonism ; inhibition of reference agonist binding indicates Antagonism .
Quantitative Metrics for Selectivity
Reporting a list of IC50 values is insufficient. Use these metrics to quantify the "selectivity" of your indole lead.
Selectivity Score (S-Score)
Calculates the fraction of kinases inhibited >50% at a specific concentration (e.g., 1 µM).
-
Interpretation: An S(50) of 0.05 means the compound hits 5% of the panel.
Gini Coefficient (The Gold Standard)
Adapted from economics, this single value (0 to 1) describes the distribution of inhibition across a panel.
-
0.0 = Perfectly non-selective (inhibits all targets equally).
-
1.0 = Perfectly selective (inhibits only one target).
-
Application: Indoles with a Gini coefficient > 0.75 are generally considered "selective enough" for lead optimization.
Table 3: Interpreting Selectivity Metrics
| Metric | Pros | Cons |
| IC50 Ratio | Simple to understand. | Misleading if the "off-target" is physiologically critical. |
| S-Score | Good snapshot of promiscuity. | Dependent on the screening concentration chosen. |
| Gini Coefficient | Concentration-independent; uses full dataset.[6] | Mathematically complex to calculate manually. |
References
-
Comparison of Kinase Assay Technologies
-
Selectivity Metrics (Gini Coefficient)
-
Indole Scaffold Vers
-
GPCR Assay Comparison
-
Entropy Score for Selectivity
- Title: A theoretical entropy score as a single value to express inhibitor selectivity
- Source: BMC Bioinform
-
URL:[Link]
Sources
- 1. A theoretical entropy score as a single value to express inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A theoretical entropy score as a single value to express inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Gini coefficients as a single value metric to define chemical probe selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. moleculardevices.com [moleculardevices.com]
- 15. Comparative analysis of functional assays for characterization of agonist ligands at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid proper disposal procedures
Executive Summary & Chemical Identity
3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid is a synthetic conjugate of Indole-3-butyric acid (IBA) and
Due to the indole moiety and its biological activity as a hormone analogue, this substance must be managed as Hazardous Organic Waste .[1] It is not suitable for drain disposal or municipal trash.[1][3][2] The primary disposal method is high-temperature incineration to ensure the complete destruction of the aromatic ring system and prevention of environmental bioaccumulation.[1][2]
Physicochemical Profile for Disposal
| Property | Characteristic | Impact on Disposal |
| Functional Groups | Indole, Amide, Carboxylic Acid | Susceptible to oxidation; acidic properties.[1][3][2][4] |
| Physical State | Solid (Crystalline Powder) | Requires segregation as solid hazardous waste.[1][5] |
| Solubility | Low in water; Soluble in organic solvents (DMSO, MeOH) | Dictates liquid waste stream selection (Non-halogenated).[1][3][2] |
| Stability | Light-sensitive; heat-stable | Store in amber containers; incineration required for destruction.[1][3][2] |
| Bioactivity | Auxin-like (Hormonal) | Strict Zero-Discharge to sewer systems.[1][3][2] |
Hazard Assessment & Safety Protocols (Pre-Disposal)
Before initiating disposal, the generator must validate the hazard profile.[3][2] While a specific SDS for this conjugate may be rare, safety protocols are derived from the parent compound, Indole-3-butyric acid (CAS: 133-32-4) .[3][2]
-
Primary Hazards: Skin/Eye Irritant (Category 2/2A), Respiratory Irritant (STOT SE 3), Potential Acute Toxicity (Oral).[1][3][2]
-
Incompatibilities: Strong Oxidizers (e.g., Nitric Acid, Peroxides) cause rapid oxidation of the indole ring, potentially generating heat or toxic fumes.[1][3][2]
Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Gloves | Nitrile (Minimum 0.11 mm thickness) | Protects against organic acid permeation.[1][3][2][6] |
| Eye Protection | Chemical Safety Goggles | Prevents corneal damage from acidic dust/splashes.[1][2] |
| Respiratory | N95 (Solid) or Half-mask w/ Organic Vapor Cartridge (Liquid) | Prevents inhalation of bioactive dusts.[1][3][2] |
| Body | Standard Lab Coat (Buttoned) | Prevents skin contact and clothing contamination.[1][2][6] |
Step-by-Step Disposal Procedures
Scenario A: Disposal of Solid Waste (Pure Substance)
Applicable for: Expired reagents, spilled powder, or synthesized solids.[1][3][2]
-
Segregation: Do not mix with oxidizers, heavy metals, or biohazardous waste.[3][2][7]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.[1][3][2]
-
Transfer:
-
Labeling: Apply a hazardous waste label with the following details:
-
Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.
Scenario B: Disposal of Liquid Waste (Solutions)
Applicable for: Reaction mixtures, mother liquors (e.g., DMSO, Methanol, Ethanol).[1][3][2]
-
Neutralization (Conditional): If the solution is highly acidic (pH < 2) due to added reagents, neutralize to pH 5–9 using Sodium Bicarbonate (
) before adding to the solvent waste container to prevent container degradation.[2] -
Transfer: Pour into the appropriate carboy (e.g., "Non-Halogenated Organic Solvents").
-
Critical: Rinse the original vessel with the matching solvent 3 times and add rinsate to the waste.[2]
-
-
Documentation: Log the addition on the carboy’s accumulation log sheet, specifying the approximate concentration of the indole derivative.
Scenario C: Contaminated Debris
Applicable for: Weigh boats, pipette tips, gloves, and paper towels.[1][3][2]
-
Collection: Place all solid debris into a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).[1][3][2]
-
Sealing: Double-bag the waste to prevent puncture.[1][3][2] Use a cable tie or tape to seal the bag effectively.[3][2]
-
Classification: Label as "Debris Contaminated with Hazardous Organics."
Disposal Decision Logic (Visualized)
The following diagram illustrates the decision-making process for segregating this specific chemical waste.
Figure 1: Decision tree for the segregation of indole-derivative waste streams.
Regulatory & Compliance Framework
Strict adherence to federal and institutional guidelines is mandatory.[3][2][4]
-
RCRA Status (USA): While this specific conjugate is not a P-listed or U-listed waste, it exhibits characteristics of Toxic Waste (if toxicity data aligns with IBA) and must be managed under the "Generator Knowledge" clause of 40 CFR 262.11 [1].[1][3][2]
-
EPA Waste Code: If not specifically listed, use D001 (Ignitable, if in flammable solvent) or label as "Non-RCRA Regulated Hazardous Waste" depending on local state statutes.[1][3][2]
-
Drain Disposal: PROHIBITED. 40 CFR 403.5 prohibits the discharge of pollutants that cause pass-through or interference.[1][3][2] Bioactive auxins can disrupt aquatic ecosystems [2].[1][3][2]
Emergency Response (Spill Management)
In the event of a spill of 3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid:
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signs.[1][2]
-
Protect: Don PPE (Goggles, Nitrile Gloves, Lab Coat, N95 Mask).[3][2]
-
Contain:
-
Clean: Clean the surface with a soap and water solution.[1][2][6][8] Do not use bleach (potential reaction with indole nitrogen).[1][2]
-
Dispose: Treat all cleanup materials as Hazardous Solid Waste (Scenario C).
References
-
Environmental Protection Agency (EPA). (2023).[1][2] Hazardous Waste Generator Regulations: 40 CFR Part 262.[1][3][2] Retrieved from [Link][1][3][2]
-
National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][3][2] Retrieved from [Link][1][3][2]
-
PubChem. (2023).[1][2] Indole-3-butyric acid (Parent Compound Safety Data). National Library of Medicine.[1][3][2] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2023).[1][2] Hazard Communication Standard: 29 CFR 1910.1200.[1][3][2][6] Retrieved from [Link][1][3][2]
Sources
- 1. 吲哚-3-丙酸 ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]
- 3. 3-Indolepropionic acid | 830-96-6 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. fishersci.com [fishersci.com]
- 7. essex.ac.uk [essex.ac.uk]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
Personal protective equipment for handling 3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid
Essential Safety and Handling Guide for 3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid
This document provides comprehensive guidance on the safe handling, use, and disposal of 3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on a thorough analysis of its chemical structure, which includes an indole moiety and a carboxylic acid group. This guide is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
The core principle of this guide is to treat 3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid with a high degree of caution, assuming it may possess hazards associated with both indole derivatives and carboxylic acids. These hazards can include skin and eye irritation or corrosion, and potential harm if inhaled or ingested[1][2].
Hazard Assessment and Engineering Controls
Based on its structural components, 3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid is anticipated to be a solid at room temperature. The primary risks are associated with its potential corrosivity as a carboxylic acid and the biological activity of the indole group.
-
Engineering Controls: All handling of this compound, especially when in powdered form, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols[1][3]. The fume hood also provides a contained space in case of accidental spills.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical. The following table outlines the required PPE and the rationale for each.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that could cause serious eye damage[1][2]. |
| Hand Protection | Chemical-resistant nitrile gloves. Double-gloving is recommended. | To prevent skin contact. Nitrile gloves offer good resistance to a range of chemicals. Contaminated gloves should be disposed of properly after use[3][4]. |
| Body Protection | A long-sleeved laboratory coat. A chemical-resistant apron is also recommended. | To shield the body from accidental spills and splashes[2]. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used if there is a risk of aerosol generation outside of a fume hood. | To prevent the inhalation of fine particles[3][5]. |
Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is critical for safety. The following diagram and steps outline the standard procedure for handling 3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid.
Caption: Workflow for handling 3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid.
Detailed Steps:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment (spatulas, weigh boats, glassware, solvent, etc.) and place them within the fume hood.
-
-
Weighing:
-
Carefully open the container of 3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid inside the fume hood.
-
Use a clean spatula to transfer the desired amount of the solid to a weigh boat on a tared analytical balance.
-
Avoid creating dust. If any dust is generated, ensure it is contained within the fume hood.
-
-
Dissolution:
-
Transfer the weighed solid to the appropriate glassware for your experiment.
-
Add the desired solvent and mix until fully dissolved. Keep the container covered as much as possible during this process.
-
-
Use in Experiment:
-
Conduct all experimental procedures involving the compound within the fume hood.
-
Keep all containers with the compound clearly labeled.
-
Emergency Procedures
In the event of an accidental exposure, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All solutions and solid waste containing 3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid should be collected in a designated, labeled hazardous waste container. Even if the compound is not officially classified as hazardous, it is best practice to dispose of it through a chemical waste contractor[6][7].
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, paper towels) should be placed in a sealed bag and disposed of as chemical waste[8].
-
Empty Containers: Empty containers must be triple rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once cleaned, the container can be disposed of in the regular trash, with the label defaced[6][9].
By adhering to these guidelines, researchers can safely handle 3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid, minimizing personal risk and ensuring the integrity of their work.
References
- Cornell University. (n.d.). Disposal of Nonhazardous Laboratory Waste Chemicals. Retrieved from Cornell University Environmental Health and Safety.
- Study Rocket. (n.d.). Carboxylic Acids – GCSE Chemistry (Triple) CCEA Revision.
- Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from Rowan University Environmental Health and Safety.
- University of Texas at El Paso. (n.d.). Disposal Procedures for Non Hazardous Waste.
- National Science Teaching Association. (2024, August 16).
- Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management.
- BenchChem. (2025). Personal protective equipment for handling Indole-propylamine.
- University of Utah. (2019, April 11). Acid Handling. Retrieved from University of Utah Office of Environmental Health and Safety.
- Spectrum Chemical. (2018, December 28).
- MilliporeSigma. (2025, October 15).
- Flinn Scientific. (n.d.). Acid Safety.
- Samson, I. (2026, February 3). Choosing Personal Protective Equipment for Handling Cytotoxic Drugs. Pharmaceutical Technology.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Pharmacy Purchasing & Products. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
Sources
- 1. studyrocket.co.uk [studyrocket.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. flinnsci.com [flinnsci.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. sites.rowan.edu [sites.rowan.edu]
- 7. Effective Lab Chemical Waste Management [emsllcusa.com]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. sfasu.edu [sfasu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
